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  • Product: 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
  • CAS: 776-22-7

Core Science & Biosynthesis

Foundational

1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid chemical structure and physical properties

Abstract This technical guide provides a comprehensive overview of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, a key chemical intermediate with significant potential in medicinal chemistry and materials science...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document delineates its chemical structure, nomenclature, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, offering researchers a reliable method for its preparation. Furthermore, this guide explores the reactivity of its core functional groups and discusses its current and prospective applications, particularly in the realm of drug discovery and development. The information is curated to support researchers, scientists, and professionals in leveraging the unique attributes of this molecule for innovative applications.

Chemical Identity and Structure

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, also known by its common synonym 4-carboxyphthalimide, is an aromatic heterocyclic compound. Its structure features a phthalimide core, which is an isoindole-1,3-dione, with a carboxylic acid group substituted at the 4-position of the benzene ring.

The presence of both a carboxylic acid and an imide functional group imparts a unique chemical reactivity to the molecule, making it a versatile building block in organic synthesis. The imidic proton is weakly acidic, and the carboxylic acid group provides a handle for a variety of chemical transformations.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Synonyms 4-Carboxyphthalimide
Molecular Formula C₉H₅NO₄
Molecular Weight 191.14 g/mol
CAS Number Not explicitly assigned for the 4-isomer, often confused with the 5-isomer (20262-55-9)[1]
SMILES O=C(O)c1cccc2C(=O)NC(=O)c12
InChI Key (Specific InChI Key for 4-isomer not readily available)

Diagram 1: Chemical Structure of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

Caption: 2D structure of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.

Physicochemical Properties

Due to the limited availability of specific experimental data for the 4-carboxylic acid isomer in public literature, some of the following properties are estimations based on data for the closely related 5-carboxylic acid isomer and general principles for aromatic carboxylic acids and phthalimides.

Table 2: Physical and Chemical Properties

PropertyValue (Estimated where noted)Notes
Physical State White to off-white solidExpected to be a crystalline solid at room temperature.
Melting Point >300 °C (Estimated)Aromatic carboxylic acids and phthalimides generally have high melting points.[2]
Boiling Point Decomposes before boiling (Estimated)High melting point suggests decomposition at elevated temperatures.
Solubility Sparingly soluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, NMP).[3]The carboxylic acid group provides some water solubility, while the aromatic core favors organic solvents. Polyimides derived from similar structures show good solubility in polar aprotic solvents.[3]
pKa (Carboxylic Acid) ~3-4 (Estimated)Similar to benzoic acid, with potential influence from the electron-withdrawing phthalimide group.
pKa (Imide N-H) ~8-10 (Estimated)The imide proton is significantly less acidic than the carboxylic proton.[2]

Synthesis Protocol

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can be achieved through a multi-step process starting from 4-nitrophthalic acid. The following protocol is a well-established and reliable method.

Diagram 2: Synthetic Pathway

G A 4-Nitrophthalic Acid B 4-Nitrophthalic Anhydride A->B Acetic Anhydride, Reflux C 4-Nitrophthalimide B->C Urea, Heat D 4-Aminophthalimide C->D SnCl2, HCl E 4-Cyanophthalimide D->E Sandmeyer Reaction (NaNO2, HCl, CuCN) F 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid E->F Acid Hydrolysis (e.g., H2SO4)

Caption: A plausible synthetic route to the target molecule.

Step-by-Step Methodology

Step 1: Synthesis of 4-Nitrophthalic Anhydride from 4-Nitrophthalic Acid

  • Reactants: 4-Nitrophthalic acid, Acetic anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-nitrophthalic acid in an excess of acetic anhydride.

    • Heat the mixture to reflux and maintain for 2-3 hours.

    • Allow the reaction mixture to cool to room temperature, during which the anhydride will precipitate.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Rationale: Acetic anhydride serves as a dehydrating agent to form the cyclic anhydride from the dicarboxylic acid.

Step 2: Synthesis of 4-Nitrophthalimide from 4-Nitrophthalic Anhydride [4]

  • Reactants: 4-Nitrophthalic anhydride, Urea.

  • Procedure:

    • Thoroughly mix 4-nitrophthalic anhydride and urea in a dry flask.

    • Heat the mixture in an oil bath to a temperature of 130-140 °C. The mixture will melt and evolve ammonia gas.

    • Maintain the temperature until the gas evolution ceases (approximately 1-2 hours).

    • Cool the reaction mixture and recrystallize the solid product from a suitable solvent like ethanol or acetic acid.

  • Rationale: Urea serves as a source of ammonia for the imidization of the anhydride.

Step 3: Synthesis of 4-Aminophthalimide from 4-Nitrophthalimide

  • Reactants: 4-Nitrophthalimide, Stannous chloride (SnCl₂), Concentrated Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 4-nitrophthalimide in ethanol or acetic acid in a round-bottom flask.

    • Add a solution of stannous chloride in concentrated hydrochloric acid dropwise to the phthalimide solution at room temperature with stirring.

    • After the addition is complete, heat the mixture to 50-60 °C for 1-2 hours to ensure complete reduction.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the 4-aminophthalimide.

    • Collect the product by filtration, wash with water, and dry.

  • Rationale: Stannous chloride is a classic reducing agent for converting aromatic nitro groups to amines in an acidic medium.

Step 4: Synthesis of 4-Cyanophthalimide from 4-Aminophthalimide (Sandmeyer Reaction)

  • Reactants: 4-Aminophthalimide, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN).

  • Procedure:

    • Dissolve 4-aminophthalimide in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat gently to complete the reaction.

    • The product can be extracted with an organic solvent and purified by chromatography.

  • Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.

Step 5: Synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid from 4-Cyanophthalimide

  • Reactants: 4-Cyanophthalimide, Sulfuric acid (H₂SO₄).

  • Procedure:

    • Heat a mixture of 4-cyanophthalimide in aqueous sulfuric acid (e.g., 50-70%) at reflux for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and pour it onto ice to precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be necessary for purification.

  • Rationale: Acid-catalyzed hydrolysis of the nitrile group is a standard method to form a carboxylic acid.

Spectral Data (Predicted)

Table 3: Predicted Spectral Data

TechniquePredicted Peaks
¹H NMR (in DMSO-d₆)δ 11.0-13.0 (br s, 1H, -COOH), δ 11.0-11.5 (br s, 1H, -NH), δ 7.5-8.5 (m, 3H, Ar-H)
¹³C NMR (in DMSO-d₆)δ 165-170 (C=O, carboxylic), δ 168-172 (C=O, imide), δ 120-140 (Ar-C)
IR (KBr) 3300-2500 cm⁻¹ (br, O-H stretch of carboxylic acid), ~3200 cm⁻¹ (N-H stretch), ~1770 and ~1710 cm⁻¹ (asymmetric and symmetric C=O stretch of imide), ~1690 cm⁻¹ (C=O stretch of carboxylic acid)

Reactivity and Applications in Drug Development

The dual functionality of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid makes it a valuable scaffold in medicinal chemistry.

Reactivity:

  • Carboxylic Acid Group: This group can be readily converted to esters, amides, and acid chlorides, allowing for the attachment of various side chains and pharmacophores.

  • Imide N-H: The imide proton can be deprotonated with a mild base, and the resulting anion can be alkylated or acylated, providing another site for molecular elaboration.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the deactivating nature of the imide and carboxylic acid groups will influence the position of substitution.

Applications in Drug Development:

The phthalimide core is a "privileged structure" in medicinal chemistry, found in a variety of biologically active compounds.[6][7] Derivatives of phthalimides have shown a wide range of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[8][9]

The presence of the carboxylic acid group on the 4-position of the phthalimide scaffold provides a key anchoring point for tethering the molecule to other fragments or for interacting with biological targets. This makes 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid a particularly interesting starting material for the synthesis of:

  • Enzyme Inhibitors: The carboxylic acid can mimic the substrate of certain enzymes, leading to competitive inhibition.

  • PROTACs (Proteolysis-Targeting Chimeras): The phthalimide moiety is a well-known ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in many PROTACs. The carboxylic acid provides a convenient attachment point for a linker connected to a protein-of-interest ligand.

  • Novel Heterocyclic Systems: The dual reactivity allows for its use in the construction of more complex fused heterocyclic systems with potential biological activity.

Conclusion

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a molecule of significant interest for chemical and pharmaceutical research. While specific experimental data for this particular isomer is not abundant, its synthesis is achievable through established chemical transformations. Its unique combination of a phthalimide core and a carboxylic acid functional group provides a versatile platform for the design and synthesis of novel compounds with a wide range of potential applications, particularly in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore its full potential.

References

  • PubChem. (n.d.). 4-carboxy-N-(carboxymethyl)phthalimide. National Center for Biotechnology Information.
  • Rajasekar, S., & Venkatesan, D. (2013). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl)phthalic anhydride. Polymer, 54(21), 5626-5633.
  • R Discovery. (2013, August 23). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl)phthalic anhydride.
  • Royal Society of Chemistry. (2017, October 25). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing.
  • Rateb, H. S., Ahmed, H. E. A., Ahmed, S., Ihmaid, S., & Afifi, T. H. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC.
  • PubChem. (n.d.). 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-nitro-N-(p-carboxyphenyl)phthalimide. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 4-nitrophthalimide. Organic Syntheses Procedure.
  • Bukhalin, V. V., Baklagin, V. L., Kotov, A. D., & Abramov, I. G. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide.
  • Organic Syntheses. (n.d.). 4-nitrophthalic acid. Organic Syntheses Procedure.
  • Chen, X., et al. (2025, October 11).
  • Hernandez-Vazquez, E., et al. (n.d.). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC.
  • Taiwo, F. O., Obafemi, C. A., Obuotor, E. M., & Olawuni, I. J. (2021, November 23). Design, Synthesis and Biological Activities of Some phthalimides Derivatives. Current Journal of Applied Science and Technology.
  • Islam, M. R., et al. (2019, January 18).
  • BenchChem. (2025).
  • de Melo, E. B., & de Oliveira, T. A. (2026, February 22).
  • Bacha, P., & Kochi, J. K. (1982). Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups. Analytical Biochemistry, 121(2), 321-326.
  • MilliporeSigma. (n.d.). 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic a acid.
  • NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST WebBook.
  • CymitQuimica. (n.d.). CAS 41513-78-4: N-(2-Carboxyphenyl)phthalimide.
  • Qiuping, L. (n.d.). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology.
  • de Faria, A. R., & Pilli, R. A. (n.d.).
  • Kumar, C. S. C. (n.d.). Synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl (substituted) benzoates 4(a-n).
  • Cheméo. (n.d.). Chemical Properties of Phthalimide (CAS 85-41-6).
  • Santos, J. L. D., et al. (2023, July 26). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid in E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals Introduction: A Paradigm Shift in Targeted Therapeutics The landscape of drug discovery is undergoing a significant transformation, moving beyond traditiona...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Therapeutics

The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to event-driven pharmacology. A key driver of this evolution is the advent of targeted protein degradation (TPD), a strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Within this burgeoning field, a class of small molecules known as "molecular glues" has emerged as a powerful therapeutic modality.[3][][5] These molecules function by inducing or stabilizing interactions between an E3 ubiquitin ligase and a target protein, leading to the latter's ubiquitination and subsequent degradation by the proteasome.[1][2]

This guide focuses on the mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and its analogues, which are pivotal examples of molecular glues. These compounds, belonging to the class of immunomodulatory drugs (IMiDs) and now more broadly termed Cereblon E3 Ligase Modulators (CELMoDs), have revolutionized the treatment of certain hematological malignancies.[6][7] Their primary molecular target is Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[6][8][9][10][11] By binding to CRBN, these molecules effectively reprogram its substrate specificity, turning the E3 ligase into a tool for the selective clearance of otherwise "undruggable" proteins.[2][3][5]

This document will provide a comprehensive overview of the CRL4-CRBN complex, a detailed breakdown of the molecular glue mechanism, a comparison with other TPD technologies, and a guide to the key experimental methodologies used to investigate this process.

The CRL4-CRBN E3 Ligase Complex: The Cell's Protein Degradation Machinery

The ubiquitin-proteasome system (UPS) is a fundamental cellular pathway for maintaining protein homeostasis.[1][2] The specificity of this system is largely determined by E3 ubiquitin ligases, of which there are over 600 in humans.[12] The CRL4-CRBN complex is a member of the largest family of E3 ligases, the Cullin-RING ligases (CRLs).[8][9] This multi-protein complex is composed of four core components:

  • Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.[8][9]

  • Regulator of Cullins 1 (RBX1 or ROC1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[8][9]

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.[8][9]

  • Cereblon (CRBN): The substrate receptor that determines the specificity of the complex by binding to target proteins.[8][9][13]

Under normal physiological conditions, the CRL4-CRBN complex targets a set of endogenous substrates for ubiquitination and subsequent degradation.[13] The discovery that small molecules like 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and its derivatives can modulate the function of this complex has opened up new therapeutic avenues.[6][14]

Mechanism of Action: A Molecular Glue-Mediated Degradation

The action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and its analogues as molecular glues is a multi-step process that hijacks the CRL4-CRBN E3 ligase complex to induce the degradation of neo-substrates.[1][3][]

  • Binding to Cereblon: The small molecule binds to a specific pocket on the CRBN protein.[6][10] This binding event is crucial and initiates the entire cascade.

  • Conformational Change and Neo-surface Creation: The binding of the molecule to CRBN induces a conformational change in the protein, creating a new or altered surface.[1][3] This "neo-surface" has a high affinity for proteins that CRBN would not normally recognize.

  • Neo-substrate Recruitment: The altered CRBN surface recruits a "neo-substrate" protein, bringing it into close proximity with the rest of the E3 ligase machinery.[3][6] This forms a stable ternary complex consisting of CRBN, the molecular glue, and the neo-substrate.

  • Polyubiquitination: The close proximity of the neo-substrate to the E2 ubiquitin-conjugating enzyme, brought in by RBX1, facilitates the transfer of ubiquitin molecules to the neo-substrate.[1] This results in the formation of a polyubiquitin chain, typically linked via lysine 48, which is a canonical signal for proteasomal degradation.[]

  • Proteasomal Degradation: The polyubiquitinated neo-substrate is recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[1][2][6] The molecular glue itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1]

G cluster_0 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 NeoSubstrate Neo-substrate (e.g., IKZF1/3) CRBN->NeoSubstrate 2. Neo-substrate Recruitment CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E2 E2-Ub RBX1->E2 E2->NeoSubstrate 3. Ubiquitin Transfer Molecule 1,3-dioxo-2,3-dihydro-1H- isoindole-4-carboxylic acid (Molecular Glue) Molecule->CRBN 1. Binding Ub Ubiquitin (Polyubiquitination) Proteasome 26S Proteasome Ub->Proteasome 4. Degradation

Caption: Mechanism of molecular glue-induced protein degradation.

Neo-substrate Specificity: A Key Determinant of Therapeutic Effect

A fascinating aspect of these molecular glues is that different analogues can induce the degradation of different sets of neo-substrates, leading to distinct therapeutic outcomes. This specificity is determined by the precise chemical structure of the molecule and how it modulates the surface of CRBN.

MoleculeKey Neo-substratesTherapeutic Application
Lenalidomide IKZF1, IKZF3, CK1αMultiple Myeloma, Myelodysplastic Syndrome (del(5q))[6][15]
Pomalidomide IKZF1, IKZF3Multiple Myeloma[16][17]
CC-885 GSPT1Acute Myeloid Leukemia, Multiple Myeloma[3]
  • IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors that are essential for the survival of multiple myeloma cells.[6][16][18] Their degradation is a key mechanism of action for lenalidomide and pomalidomide in this disease.[6][16]

  • Casein Kinase 1α (CK1α): In myelodysplastic syndrome with a deletion on chromosome 5q (del(5q) MDS), lenalidomide induces the degradation of CK1α.[6][15] Cells with this deletion are haploinsufficient for the gene encoding CK1α, making them particularly sensitive to its further degradation.[6]

Molecular Glues vs. PROTACs: A Comparative Overview

While both molecular glues and Proteolysis-Targeting Chimeras (PROTACs) are forms of TPD, they have distinct structural and mechanistic features.[1][19]

FeatureMolecular GluesPROTACs
Structure Monovalent, small molecules[1][2]Bifunctional molecules with two ligands and a linker[1][20]
Mechanism Induce or stabilize protein-protein interactions[3][][5]Physically tether a target protein to an E3 ligase[1]
Size Generally smaller, often with better pharmacokinetic properties[][20]Generally larger, which can present challenges for cell permeability[20]
Discovery Often discovered through phenotypic screening or serendipityRationally designed based on known ligands for the target and E3 ligase[]

Experimental Methodologies: A Guide to Studying Molecular Glue Mechanisms

Validating the mechanism of action of a molecular glue requires a suite of biochemical and cell-based assays.[21][22]

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

Principle: Co-IP is used to demonstrate that the molecular glue induces an interaction between CRBN and the neo-substrate in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., a multiple myeloma cell line like MM.1S) and treat with the molecular glue or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either CRBN or the neo-substrate, coupled to magnetic or agarose beads. This will pull down the antibody's target protein and any interacting partners.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CRBN and the neo-substrate. An increased amount of the co-precipitated protein in the drug-treated sample compared to the control indicates drug-induced complex formation.

In Vitro Ubiquitination Assay

Principle: This assay reconstitutes the ubiquitination cascade in a test tube to directly demonstrate that the molecular glue promotes the ubiquitination of the neo-substrate by the CRL4-CRBN complex.

Protocol:

  • Component Assembly: Combine purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, CRL4-CRBN complex, and the neo-substrate in a reaction buffer.

  • Drug Addition: Add the molecular glue or a vehicle control to the reaction mixtures.

  • Initiation of Reaction: Initiate the reaction by adding ATP and incubate at 37°C for a defined period.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the neo-substrate. A ladder of higher molecular weight bands, corresponding to polyubiquitinated neo-substrate, will be observed in the presence of the molecular glue.

Cell-Based Protein Degradation Assays

Principle: These assays quantify the reduction in the levels of the neo-substrate in cells following treatment with the molecular glue.

a) Western Blotting:

  • Cell Treatment: Treat cells with a range of concentrations of the molecular glue for a set time course.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the neo-substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme or fluorophore for detection. Quantify the band intensities to determine the extent of protein degradation.

b) Quantitative Mass Spectrometry (Proteomics):

  • Cell Treatment and Lysis: Treat cells as for Western blotting and lyse.

  • Protein Digestion: Digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides to determine the relative abundance of thousands of proteins across the different treatment conditions. This provides an unbiased, global view of protein level changes induced by the molecular glue.

G cluster_0 Cell-Based Assays cluster_1 Biochemical Assays CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification CoIP Co-Immunoprecipitation Lysis->CoIP MS Mass Spectrometry Lysis->MS Western Western Blot Quantification->Western RecombinantProteins 1. Purified Recombinant Proteins Reaction 2. In Vitro Reaction RecombinantProteins->Reaction Reaction->Western CoIP->Western Analysis

Caption: Experimental workflow for studying molecular glues.

Therapeutic Implications and Future Directions

The elucidation of the mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and its analogues has had a profound impact on medicine, particularly in the treatment of multiple myeloma.[6][9][16] This understanding has not only optimized the use of existing drugs but has also spurred the development of novel CELMoDs with improved potency and altered neo-substrate profiles.[9][23]

The principles of molecular glue-mediated protein degradation are now being applied to a wide range of diseases beyond oncology, including neurodegenerative disorders and inflammatory conditions.[2][3] The ability to target and eliminate previously "undruggable" proteins opens up a vast new area of therapeutic intervention.[2][3][5]

Future research in this field will likely focus on:

  • The rational design of novel molecular glues with predictable neo-substrate specificity.

  • Expanding the repertoire of E3 ligases that can be targeted by small molecules.

  • Developing a deeper understanding of the cellular factors that influence the efficacy of molecular glues.

Conclusion

1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and its analogues represent a landmark achievement in drug discovery. Their mechanism of action as molecular glues, which involves the reprogramming of the CRL4-CRBN E3 ligase to induce the degradation of neo-substrates, has provided a powerful new strategy for treating human diseases. The in-depth understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, will continue to drive the development of the next generation of targeted protein degraders, offering hope for patients with a wide range of challenging conditions.

References

  • The novel mechanism of lenalidomide activity - PMC. (URL: )
  • Molecular glue - Wikipedia. (URL: )
  • CRL4–cereblon E3 ubiquitin ligase complex (CRL4(CRBN)) - Gosset. (URL: )
  • Molecular Glue refers to small molecules, typically smaller than PROTACs, often with improved physicochemical properties, designed to stabilize interactions between two proteins. - BOC Sciences. (URL: )
  • Targeted Protein Degradation with PROTACs and Molecular Glues - Blog. (URL: )
  • CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC - NIH. (URL: )
  • Molecular Glue - Revolutionizing Drug Discovery | Learn More Now - Vipergen. (URL: )
  • How Do Molecular Glues Differ
  • What is the mechanism of action of lenalidomide? - Dr.Oracle. (URL: )
  • Molecular Glues: Principles, Mechanisms, and Advantages - eMolecules. (URL: )
  • What is the mechanism of Lenalidomide?
  • Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC. (URL: )
  • pomalidomide - Liv Hospital. (URL: )
  • Molecular Glues in Targeted Protein Degradation - Sygn
  • Molecular glues: new solutions for undruggable proteins | BMG LABTECH. (URL: )
  • Cereblon E3 ligase modul
  • Lenalidomide Stabilizes the Erythropoietin Receptor by Inhibiting the E3 Ubiquitin Ligase RNF41 | Cancer Research - AACR Journals. (URL: )
  • Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain...
  • Essential Thalidomide Derivatives for High-Efficiency PROTAC Design - Pharmaffili
  • What is the mechanism of Pomalidomide?
  • Probing the E3 Ligase Adapter Cereblon with Chemical Biology - ACS Public
  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS)
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • E3 Ligase Ligand 2 (4-hydroxy Thalidomide, CAS Number: 5054-59-1) | Cayman Chemical. (URL: )
  • Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC. (URL: )
  • E3 Ligases Assays - Cre
  • Thalidomide Analogs and Other CRBN Ligands in PROTACs - BOC Sciences. (URL: )
  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv. (URL: )
  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing). (URL: )
  • Solutions for Targeted Protein Degrad
  • Ligandability of E3 Ligases for Targeted Protein Degradation Applic
  • Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic str
  • Assays for High‐Throughput Screening of E2 and E3 Ubiquitin Ligases - ResearchG
  • Assays for Targeted Protein Degrad
  • Thalidomide-4-hydroxyacetate | CAS 1061605-21-7 | Degrader Building Block - Bio-Techne. (URL: )
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • 4-Hydroxy thalidomide | C13H10N2O5 | CID 11778087 - PubChem - NIH. (URL: )
  • How to Measure the Kinetics of Targeted Protein Degrad
  • Systematic approaches to identify E3 ligase substr
  • Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degrad
  • BOC Sciences Launched Its E3 Ubiquitin Ligase Activity Assay Services - Labinsights. (URL: )
  • Structures of pomalidomide (A), 4‐hydroxythalidomide (B), alkyl‐based thalidomide (C), and lenalidomide (D).
  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed. (URL: )
  • 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic a acid - MilliporeSigma. (URL: )
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (URL: )
  • Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n).
  • 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DECYL ESTER — Chemical Substance Inform

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Emergence of 1,3-Dioxoisoindoline-4-carboxylic Acid (CAS 776-22-7)

Abstract This technical guide provides a comprehensive overview of 1,3-dioxoisoindoline-4-carboxylic acid (CAS 776-22-7), a pivotal monomer in the synthesis of high-performance polymers. Commonly known as 4-carboxyphthal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-dioxoisoindoline-4-carboxylic acid (CAS 776-22-7), a pivotal monomer in the synthesis of high-performance polymers. Commonly known as 4-carboxyphthalimide or trimellitic anhydride imide, this compound has garnered significant interest within the fields of materials science and drug development. This document elucidates the primary synthesis pathways, delves into the mechanistic underpinnings of the core chemical transformations, and provides detailed experimental protocols. Furthermore, it contextualizes the "discovery" of this molecule not as a singular event, but as an evolution driven by the demand for advanced, thermally stable polymers. This guide is intended for researchers, chemists, and professionals in drug development and polymer science who require a deep technical understanding of this versatile chemical building block.

Introduction and Significance

1,3-Dioxoisoindoline-4-carboxylic acid is a bifunctional molecule featuring a stable phthalimide ring system and a reactive carboxylic acid group. This unique architecture makes it an invaluable monomer for step-growth polymerization, particularly in the production of poly(amide-imide)s (PAIs).[1] These high-performance thermoplastics are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, finding applications in demanding environments across the aerospace, automotive, and electronics industries.[1] The imide functionality imparts rigidity and high-temperature performance, while the carboxylic acid group provides a reactive handle for forming amide linkages. Beyond polymer science, the phthalimide scaffold is a well-recognized pharmacophore in medicinal chemistry, and derivatives of this core structure are explored for various therapeutic applications.[2][3]

The Genesis of a Monomer: Discovery and Historical Context

The history of 1,3-dioxoisoindoline-4-carboxylic acid is intrinsically linked to the development of its precursor, trimellitic anhydride. While a singular, celebrated "discovery" of the imide itself is not prominently documented, its synthesis and application arose from the broader exploration of aromatic anhydrides for polymer synthesis in the mid-20th century. The primary industrial route to trimellitic anhydride involves the oxidation of 1,2,4-trimethylbenzene (pseudocumene).[4] As the availability of trimellitic anhydride grew, so did the investigation into its derivatives.

The logical and most direct transformation to 1,3-dioxoisoindoline-4-carboxylic acid is the reaction with ammonia, a fundamental conversion of an anhydride to an imide. This reaction, being a standard procedure in organic chemistry, likely positioned the compound as a readily accessible monomer for researchers aiming to incorporate both imide and carboxylic acid functionalities into polymer backbones. Its "discovery," therefore, is more accurately characterized as its recognition and establishment as a key building block for a new class of high-performance polymers, rather than the isolation of a novel natural product.

Core Synthesis Pathway: Imidization of Trimellitic Anhydride

The most prevalent and industrially viable method for synthesizing 1,3-dioxoisoindoline-4-carboxylic acid is the direct imidization of trimellitic anhydride using an ammonia source. This reaction is robust, high-yielding, and proceeds through a well-understood nucleophilic acyl substitution mechanism.

Reaction Mechanism

The reaction proceeds in two key stages:

  • Ring Opening: Ammonia, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the trimellitic anhydride ring. This results in the opening of the anhydride ring to form an intermediate amic acid, which possesses both an amide and two carboxylic acid groups.

  • Dehydration and Cyclization: Upon heating, the amic acid intermediate undergoes intramolecular dehydration. The amide nitrogen attacks the adjacent carboxylic acid group, eliminating a molecule of water and forming the stable five-membered imide ring.

The overall transformation is a condensation reaction where a molecule of water is eliminated.

Synthesis_Pathway Trimellitic_Anhydride Trimellitic Anhydride Amic_Acid Amic Acid Intermediate Trimellitic_Anhydride:e->Amic_Acid:w Nucleophilic Attack & Ring Opening Ammonia Ammonia (NH3) Water_elim H2O Amic_Acid->Water_elim Final_Product 1,3-Dioxoisoindoline- 4-carboxylic Acid Amic_Acid:e->Final_Product:w Dehydration & Cyclization (Heat)

Caption: Primary synthesis route via imidization of trimellitic anhydride.

Experimental Protocol: Synthesis from Trimellitic Anhydride and Ammonium Chloride

This protocol is based on established laboratory procedures for the synthesis of phthalimide derivatives from their corresponding anhydrides.[2]

Materials:

  • Trimellitic Anhydride (TMA)

  • Ammonium Chloride (NH₄Cl)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)) - Optional, for solution-phase synthesis

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • Solid-State Fusion (Preferred Method):

    • In a suitable reaction vessel equipped with a mechanical stirrer and a condenser, thoroughly mix trimellitic anhydride and a slight molar excess of ammonium chloride.

    • Heat the mixture to approximately 160-180 °C.[2] The reactants will melt and react, releasing water vapor and hydrogen chloride gas, which should be handled in a well-ventilated fume hood.

    • Continue heating and stirring for 2-4 hours until the evolution of gas ceases.

    • Allow the reaction mixture to cool to room temperature. The product will solidify.

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot deionized water, treat with activated carbon if necessary to remove colored impurities, and filter hot.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the 1,3-dioxoisoindoline-4-carboxylic acid.

    • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

  • Solution-Phase Synthesis:

    • Dissolve trimellitic anhydride in a high-boiling polar aprotic solvent like NMP or DMF in a reaction flask.

    • Add a molar equivalent of an ammonia source (e.g., ammonium carbonate or by bubbling ammonia gas through the solution).

    • Heat the reaction mixture to 140-160 °C and maintain for 3-5 hours. Water formed during the reaction can be removed azeotropically if a suitable solvent system is used.

    • After cooling, the product can be precipitated by pouring the reaction mixture into an excess of water.

    • The solid product is collected by filtration, washed thoroughly with water, and dried.

Data Summary:

ParameterSolid-State FusionSolution-Phase Synthesis
Ammonia Source Ammonium ChlorideAmmonia gas, Ammonium Carbonate
Temperature 160-180 °C140-160 °C
Reaction Time 2-4 hours3-5 hours
Typical Yield > 90%> 85%
Purity High after recrystallizationGood, may require recrystallization

Alternative and Modern Synthetic Approaches

While the direct imidization of trimellitic anhydride remains the most common method, other synthetic strategies have been explored, particularly from a green chemistry perspective.

Synthesis from Malic Acid

A more sustainable, albeit multi-step, approach involves the synthesis of trimellitic anhydride itself from renewable resources like malic acid.[4] This pathway utilizes acetoxysuccinic anhydride as an equivalent for maleic anhydride in a series of reactions including Diels-Alder cycloaddition and subsequent oxidation to form the aromatic ring system of trimellitic anhydride.[4] Once the trimellitic anhydride is obtained, it can be converted to 1,3-dioxoisoindoline-4-carboxylic acid via the conventional imidization reaction described above.

Green_Synthesis Malic_Acid Malic Acid Acetoxysuccinic_Anhydride Acetoxysuccinic Anhydride Malic_Acid->Acetoxysuccinic_Anhydride Diels_Alder Diels-Alder Reaction & Dehydrogenation Acetoxysuccinic_Anhydride->Diels_Alder Trimellitic_Anhydride Trimellitic Anhydride Diels_Alder->Trimellitic_Anhydride Imidization Imidization with NH3 Trimellitic_Anhydride->Imidization Final_Product 1,3-Dioxoisoindoline- 4-carboxylic Acid Imidization->Final_Product

Sources

Exploratory

Preliminary Investigation of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid in Drug Discovery: Exit Vectors, PROTAC Integration, and Synthetic Workflows

Executive Summary Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise spatial orientation of the ternary complex (Target-PROTAC-Ligase). A foundational building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) relies heavily on the precise spatial orientation of the ternary complex (Target-PROTAC-Ligase). A foundational building block in this domain is 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS 776-22-7)[1]. In drug discovery, this moiety is almost exclusively utilized as its glutarimide-conjugated derivative, 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid (CAS 1547163-38-1), commonly known as Thalidomide-4-carboxylic acid.

This technical guide explores the mechanistic causality of utilizing the 4-carboxylic acid as an "exit vector" for Cereblon (CRBN) E3 ligase recruitment. By analyzing structure-activity relationships (SAR) and detailing self-validating synthetic protocols, this whitepaper provides a comprehensive framework for researchers optimizing novel degraders.

Mechanistic Causality: The "Exit Vector" Paradigm

The efficacy of a PROTAC is not merely a function of its binding affinity to the target protein and the E3 ligase; it is heavily dictated by the geometry of the resulting ternary complex. The glutarimide ring of the thalidomide derivative anchors into the tri-tryptophan pocket of CRBN, leaving the phthalimide ring exposed at the solvent interface.

The Causality of the 4-Position: The carboxylic acid at the 4-position serves as the attachment point (exit vector) for the linker. The spatial trajectory dictated by the 4-position differs significantly from the 5-position, directly impacting the steric clashes and protein-protein interactions (PPIs) between the target protein and CRBN[2].

  • Positive Cooperativity: In the development of Bruton's Tyrosine Kinase (BTK) PROTACs, the 4-position exit vector enabled highly favorable PPIs, resulting in positive cooperativity (Hill slope ~2) and yielding degraders like PTD10 with an optimized DC50 of 0.5 nM[3].

  • Target-Specific Geometry: The optimal exit vector is highly target-dependent. For Aurora Kinase A (AURKA), PROTACs utilizing the 4-position significantly outperformed 5-position analogs, achieving near-complete degradation (Dmax 98%)[4]. Conversely, in the optimization of KRAS G12D degraders, the 4-position failed to induce a productive ternary complex, rendering the PROTAC inactive, whereas the 5-position yielded active degradation[2]. Similarly, shifting the linker from the 4-position to the 5-position in IDO1 PROTACs completely abrogated degradation activity[5].

CRBN_Pathway PROTAC PROTAC (Thalidomide-4-COOH core) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds via Phthalimide ring POI Protein of Interest (e.g., BTK, AURKA) PROTAC->POI Binds via Warhead Ternary Ternary Complex (POI-PROTAC-CRBN) CRBN->Ternary POI->Ternary Ub Polyubiquitination (E2 Ligase) Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Figure 1: PROTAC-mediated ternary complex formation and proteasomal degradation pathway.

Quantitative Data: Comparative Efficacy of Exit Vectors

The following table summarizes the profound impact that the choice of the phthalimide exit vector has on degradation metrics across various oncology targets.

Target ProteinPROTAC Core Exit VectorLinker TypeDC50 (nM)Dmax (%)Reference
BTK 4-carboxylic acidPEG2-Alkyl0.5>95%[3]
AURKA 4-positionPEG2<1098%[4]
AURKA 5-positionPEG2>1000<20%[4]
IDO1 4-carboxylic acidAmino-PEG234026%[5]
KRAS G12D 4-positionPiperidineInactive0%[2]
KRAS G12D 5-positionPiperidineActive>50%[2]

Self-Validating Experimental Protocols

To ensure trustworthiness and high-fidelity results, the following protocols are designed as self-validating systems. Each critical step contains an analytical checkpoint to prevent the propagation of synthetic or biological errors.

Protocol A: Amide Coupling Synthesis Workflow

Objective: Conjugate the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid core to an amine-functionalized linker-warhead construct.

  • Activation: Dissolve 1.0 equivalent of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Extract a 1 μL aliquot for LC-MS analysis. Proceed only when the mass of the HATU-activated ester is confirmed, ensuring the carboxylic acid is fully primed.

  • Conjugation: Add 1.0 equivalent of the amine-bearing linker-warhead. Stir at room temperature for 2–4 hours under an inert atmosphere.

  • Purification: Quench the reaction with water. Purify the crude mixture via preparative HPLC using a C18 column (Acetonitrile/Water gradient supplemented with 0.1% TFA).

  • Characterization: Lyophilize the product and confirm the structure via HRMS and 1H NMR (500 MHz, DMSO-d6).

    • Self-Validation Checkpoint: The presence of the glutarimide imide proton must be verified (typically appearing as a singlet at δ 11.14 ppm)[6][7]. Absence of this peak indicates unwanted hydrolysis of the CRBN-binding moiety during basic coupling conditions.

Synthesis_Workflow Start 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (Core Building Block) Act Step 1: Carboxylic Acid Activation (HATU / DIPEA in DMF) Start->Act Linker Step 2: Linker Conjugation (Amine-PEG/Alkyl Addition) Act->Linker LC-MS Validation Warhead Step 3: Warhead Attachment (Target Ligand Conjugation) Linker->Warhead Purify Step 4: Purification (Prep-HPLC, C18 Column) Warhead->Purify Char Step 5: Characterization (HRMS & 1H NMR) Purify->Char Yield >95% Purity

Figure 2: Step-by-step synthetic workflow for PROTAC assembly using the carboxylic acid core.

Protocol B: Ternary Complex Validation (NanoBRET Assay)

Objective: Validate that the synthesized PROTAC actively induces Target-CRBN dimerization in live cells, proving that the chosen exit vector is geometrically viable.

  • Transfection: Co-transfect HEK293 cells with plasmids encoding a NanoLuc-fused Target protein and a HaloTag-fused CRBN.

  • Labeling: Treat the cells with HaloTag NanoBRET 618 Ligand and incubate for 2 hours to label the CRBN complex.

  • Treatment: Expose the cells to a titration series of the synthesized PROTAC (ranging from 0.1 nM to 10 μM) for 2–4 hours.

  • Detection & Validation: Add Nano-Glo substrate and measure the BRET ratio (emission at 618 nm / 460 nm).

    • Self-Validation Checkpoint: A successful 4-position PROTAC must yield a bell-shaped dose-response curve. The presence of the "hook effect" at high concentrations is the definitive, self-validating hallmark of a true ternary complex, distinguishing it from non-specific aggregation.

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid

Abstract This technical guide provides a detailed examination of the molecular weight and solubility profile of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (also known as 5-carboxyphthalimide), a compound of int...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the molecular weight and solubility profile of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (also known as 5-carboxyphthalimide), a compound of interest in polymer chemistry and materials science. While direct quantitative solubility data is not extensively available in public literature, this document outlines the theoretical solubility characteristics based on the molecule's structure and furnishes a comprehensive, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental properties for applications in synthesis, formulation, and materials development.

Introduction and Compound Overview

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a bifunctional organic compound featuring both a phthalimide group and a carboxylic acid moiety. This unique structure makes it a valuable monomer for the synthesis of high-performance polymers such as polyimides and poly(ester-imide)s, which are prized for their exceptional thermal stability and mechanical strength. Understanding its core physicochemical properties, namely molecular weight and solubility, is a critical first step for any application, dictating the choice of reaction conditions, purification methods, and formulation strategies.

It is important to note that the compound specified in the topic, 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, is less commonly referenced in commercial and scientific databases than its isomer, the 5-carboxylic acid derivative. This guide will focus on the more prevalent 5-carboxylic acid isomer, for which physicochemical data is more readily available.

Core Physicochemical Properties

A precise understanding of the molecular weight is fundamental for all stoichiometric calculations in synthesis and for the preparation of solutions of known concentrations.

PropertyValueSource
Chemical Name 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid[1][2][3]
Synonyms 5-Carboxyphthalimide, Trimellitic anhydride imide[1][2][3]
Molecular Formula C₉H₅NO₄[1][2][4]
Molecular Weight 191.14 g/mol [1][2][4]
Appearance Solid[1]

Solubility Profile: Theoretical and Practical Considerations

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and processability. The "like dissolves like" principle provides a foundational framework for predicting solubility behavior.[5]

Structural Analysis and Predicted Solubility

The molecular structure of 5-carboxyphthalimide contains both polar and non-polar regions, which results in a nuanced solubility profile:

  • Polar Functional Groups : The presence of two carbonyl groups, an imide N-H group, and a carboxylic acid group (-COOH) makes the molecule highly polar. These groups can participate in hydrogen bonding, both as donors (N-H, O-H) and acceptors (C=O).

  • Aromatic System : The benzene ring provides a non-polar, hydrophobic character to the molecule.

Based on this structure, the following solubility characteristics can be predicted:

  • Aqueous Solubility : The carboxylic acid group can be deprotonated in basic aqueous solutions to form a carboxylate salt, which would significantly increase its water solubility.[6] In neutral or acidic water, the solubility is expected to be low due to the influence of the hydrophobic benzene ring. Indeed, some sources describe related compounds as insoluble in water.[7]

  • Polar Aprotic Solvents : Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are expected to be effective at solvating 5-carboxyphthalimide. These solvents can accept hydrogen bonds and have high dielectric constants, which helps to dissolve polar compounds. Polyimides derived from similar monomers often show good solubility in these solvents.[8]

  • Polar Protic Solvents : Alcohols like methanol and ethanol may show some solvating power due to their ability to form hydrogen bonds. However, the solubility might be limited compared to polar aprotic solvents.

  • Non-Polar Solvents : Solvents such as hexane, toluene, and cyclohexane are unlikely to be effective solvents due to the high polarity of the solute.[5]

Experimental Determination of Solubility

To move beyond theoretical predictions, empirical determination of solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[9][10]

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid solute C Add excess solute to vial A->C B Add known volume of solvent to vial D Seal vials and place in constant temperature shaker B->D C->D E Agitate for 24-72 hours to reach equilibrium D->E F Allow excess solid to settle E->F G Withdraw supernatant F->G H Filter through 0.45 µm syringe filter G->H I Dilute sample accurately H->I J Quantify concentration using HPLC-UV I->J

Caption: Experimental workflow for the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in a selected solvent at a specified temperature (e.g., 25°C).

Materials:

  • 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (powder form)

  • Selected solvents (e.g., Water, DMSO, DMF, Ethanol, Toluene)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath[10]

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)[10]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., DMSO) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of the solid compound to several glass vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.[9]

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the test solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent any solvent evaporation.

    • Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[10] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time. This can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h).

  • Sample Collection and Processing:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.[10]

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC-UV.

    • Using the calibration curve generated from the standard solutions, determine the concentration of the compound in the diluted sample.

  • Calculation:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

The physicochemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, particularly its molecular weight of 191.14 g/mol and its solubility profile, are cornerstone data for its application in scientific research and development. While its structure suggests poor aqueous solubility and good solubility in polar aprotic solvents, this guide provides a robust experimental framework for the precise, quantitative determination of its solubility in any solvent system of interest. Adherence to this detailed protocol will ensure the generation of reliable and reproducible data, facilitating the effective use of this versatile compound in the development of advanced materials and chemical entities.

References

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [Link]

  • Mey, A. S. J. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]

  • PubChem. (n.d.). 4-carboxy-N-(carboxymethyl)phthalimide. National Center for Biotechnology Information. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Department of Chemistry. [Link]

  • NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-nitro-N-(p-carboxyphenyl)phthalimide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. [Link]

  • PubChem. (n.d.). 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). 2(3-CL-4-ME-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID HEPTYL ESTER. [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-. Substance Registry Services. [Link]

  • NextSDS. (n.d.). 2(3-CL-4-ME-PH)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID DECYL ESTER. [Link]

  • ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. [Link]

  • ChemBK. (n.d.). 1,3-dioxo-2-(4-sulfanylphenyl)isoindole-5-carboxylic acid. [Link]

  • Gaylord Chemical. (n.d.). Solvent Miscibility Table. [Link]

Sources

Exploratory

The Structural and Functional Role of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid in Targeted Protein Degradation (TPD)

Executive Summary Targeted Protein Degradation (TPD) has revolutionized modern pharmacology by shifting the paradigm from target inhibition to target eradication. At the heart of this revolution are Proteolysis Targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) has revolutionized modern pharmacology by shifting the paradigm from target inhibition to target eradication. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell’s endogenous ubiquitin-proteasome system (UPS).

The molecule 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (the IUPAC designation for the phthalimide-4-carboxylic acid core) serves as the foundational building block for recruiting the CRL4^CRBN E3 ubiquitin ligase. When N-alkylated with a glutarimide ring, it forms 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (commonly known as Thalidomide-4-carboxylic acid) [1]. This whitepaper dissects the structural causality, synthetic workflows, and self-validating pharmacological protocols required to leverage this molecule in the design of next-generation PROTACs.

Structural Causality: Why the C4-Carboxylic Acid Vector?

In drug design, the choice of linker attachment site is never arbitrary; it is dictated by the precise topology of the target protein. The selection of the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid core is driven by the structural biology of the Cereblon (CRBN) E3 ligase complex.

The Tri-Tryptophan Pocket and Solvent Exposure

X-ray crystallographic studies of CRBN bound to thalidomide derivatives reveal that the glutarimide ring is deeply buried within a hydrophobic pocket formed by three highly conserved tryptophan residues (Trp380, Trp386, Trp400) [3]. Modifying the glutarimide ring abolishes CRBN binding.

Conversely, the 1,3-dioxo-2,3-dihydro-1H-isoindole (phthalimide) ring sits at the edge of this binding pocket. Specifically, the C4 position of the phthalimide ring points directly outward into the solvent channel. By placing a carboxylic acid functional group at this exact position, medicinal chemists create an optimal, sterically unhindered vector. This allows for the conjugation of diverse linkers (PEG, alkyl chains) via simple amide bond formation without disrupting the critical glutarimide-CRBN interaction [4].

G POI Protein of Interest (Target) Ternary Ternary Complex Formation POI->Ternary PROTAC PROTAC Molecule (C4-Linked Core) PROTAC->Ternary Recruits & Bridges CRBN CRL4^CRBN E3 Ligase Complex CRBN->Ternary Ub Polyubiquitination (K48-linked) Ternary->Ub E2 Ub-Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Eradication

Figure 1: The Ubiquitin-Proteasome System pathway mediated by a C4-linked CRBN-recruiting PROTAC.

Chemical Biology Workflow: Synthesizing the PROTAC

The synthesis of a PROTAC using the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid core requires careful consideration of the molecule's chemical stability. The glutarimide ring is highly susceptible to base-catalyzed hydrolysis and ring-opening. Therefore, coupling conditions must be meticulously controlled.

Step-by-Step Methodology: Amidation of the C4-Carboxylic Acid
  • Activation of the Carboxylic Acid: Dissolve 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality Insight: HATU is specifically chosen over standard EDC/NHS coupling because the C4 position of the phthalimide ring is sterically hindered by the adjacent carbonyl group. HATU provides superior coupling efficiency for hindered aromatic acids, preventing the formation of unreactive intermediates.

  • Linker Conjugation: Add the amine-functionalized linker-target ligand construct (1.1 eq) dropwise to the activated ester solution. Stir for 2-4 hours under an inert argon atmosphere.

  • Quenching and Extraction: Quench the reaction with a mild saturated NaHCO3 solution and extract with Ethyl Acetate (EtOAc).

    • Causality Insight: Strong bases (like NaOH) must be strictly avoided during workup, as they will rapidly hydrolyze the glutarimide ring, permanently destroying the CRBN-binding capability of the PROTAC.

  • Purification: Purify the crude product via preparative reverse-phase HPLC (MeCN/H2O gradient supplemented with 0.1% TFA) to achieve >95% purity required for cellular assays.

G Synth 1. HATU-Mediated Amidation (C4-Carboxylic Acid + Amine Linker) Purify 2. RP-HPLC Purification (Mild Acidic Conditions) Synth->Purify InVitro 3. Ternary Complex Validation (TR-FRET / SPR) Purify->InVitro Cell 4. Cellular Incubation (Time & Dose Escalation) InVitro->Cell Control 5. Mechanistic Validation Matrix (+MG132 / +MLN4924 / +Thalidomide) Cell->Control Readout 6. Target Quantification (Western Blot / Global Proteomics) Control->Readout

Figure 2: End-to-end experimental workflow from PROTAC synthesis to mechanistic cellular validation.

Self-Validating Cellular Protocols for TPD

Observing a decrease in target protein levels after PROTAC treatment is scientifically insufficient to claim targeted degradation. The reduction could be an artifact of transcriptional silencing, off-target cytotoxicity, or translational arrest. To ensure trustworthiness, the cellular assay must be designed as a self-validating system [5].

Protocol: The Mechanistic Validation Matrix
  • Cell Seeding: Seed the target cell line (e.g., MM.1S or HeLa) in 6-well plates at a density of 5×105 cells/well. Allow 24 hours for adherence.

  • Matrix Pre-treatment (The Causality Check): Divide the cells into five distinct experimental cohorts to definitively prove the mechanism of action:

    • Cohort A (Vehicle): 0.1% DMSO (Baseline control).

    • Cohort B (PROTAC Only): Treated with the PROTAC at its predetermined DC50​ concentration.

    • Cohort C (Proteasome Rescue): Pre-treated for 2 hours with 10 µM MG132, followed by PROTAC. Causality: Rescuing the protein confirms the degradation is strictly proteasome-dependent.

    • Cohort D (Cullin-RING Rescue): Pre-treated for 2 hours with 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor), followed by PROTAC. Causality: Rescuing the protein proves the process requires active Cullin-RING ligase neddylation.

    • Cohort E (CRBN Competition): Pre-treated for 2 hours with 10 µM free Thalidomide, followed by PROTAC. Causality: Rescuing the protein proves the PROTAC is specifically acting through the CRBN binding pocket, outcompeting the free ligand.

  • Incubation & Lysis: Incubate for 4 to 24 hours (dependent on the target protein's half-life). Lyse cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

  • Quantification: Analyze lysates via Western Blot or quantitative mass spectrometry (TMT-proteomics), normalizing against a stable housekeeping protein (e.g., Vinculin).

Quantitative Landscape of CRBN-PROTACs

The modification of the 1,3-dioxo-2,3-dihydro-1H-isoindole core has led to several generations of IMiD (Immunomodulatory imide drug) ligands. While thalidomide-4-carboxylic acid is the pioneer, derivatives like lenalidomide and pomalidomide (which feature amino substitutions on the phthalimide ring) often exhibit higher intrinsic affinity for CRBN[2].

The table below summarizes the quantitative degradation metrics ( DC50​ and Dmax​ ) of benchmark PROTACs utilizing these cores:

PROTAC DesignationE3 Ligand CoreLinker VectorTarget Protein DC50​ (nM) Dmax​ (%)Reference Context
dBET1 ThalidomideC4-Amide (Alkyl/PEG)BRD4~430>85%Foundational BRD4 degrader [3]
PROTAC 21 LenalidomideC4-Amine (PEG)BRD441.8>90%Optimized CRBN recruitment [5]
SD-36 PomalidomideC4-Amine (Alkyl)STAT328.0>95%High-affinity STAT3 clearance [5]
CP-10 PomalidomideC4-Amine (Alkyl)CDK62.189.0Overcomes palbociclib resistance [5]
Homo-PROTAC 15a PomalidomideC4-Amine (Alkyl)CRBN (Self)<100>80%Self-directed CRBN knockdown [4]

Table 1: Comparative analysis of PROTACs utilizing 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives for CRBN recruitment.

Conclusion

The 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid motif is a masterclass in rational drug design. By exploiting the spatial orientation of the C4 position, researchers can seamlessly conjugate target-binding ligands without perturbing the critical glutarimide-CRBN interface. As the field of Targeted Protein Degradation matures, mastering the chemical biology, synthetic handling, and rigorous mechanistic validation of this core structure remains an absolute prerequisite for the successful development of clinical-grade degraders.

References

  • 2-(2,6-Dioxopiperidin-3-Yl)-5,6-Difluoroisoindoline-1,3-Dione (CRBN Ligands) AxisPharm URL:[Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon Blood | American Society of Hematology (ASH Publications) URL:[Link]

  • Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? International Journal of Molecular Sciences (MDPI) URL:[Link]

Foundational

The Mechanistic Role of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid in CRBN Engagement and PROTAC Design

Executive Summary Targeted protein degradation has revolutionized drug discovery by hijacking the Cullin 4-RING E3 ubiquitin ligase (CRL4) via its substrate receptor, Cereblon (CRBN). A central challenge in designing CRB...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted protein degradation has revolutionized drug discovery by hijacking the Cullin 4-RING E3 ubiquitin ligase (CRL4) via its substrate receptor, Cereblon (CRBN). A central challenge in designing CRBN-recruiting proteolysis-targeting chimeras (PROTACs) is identifying an optimal vector for linker attachment that does not perturb ligase binding. This technical guide dissects the structural biology and binding kinetics of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (commonly known as 4-carboxyphthalimide).

We address a critical structural dichotomy: while this isolated molecule exhibits negligible intrinsic affinity for CRBN, its conjugation to a glutarimide ring yields 4-carboxy-thalidomide—the premier anchor for modern degraders. By understanding the causality behind this interaction, researchers can optimize linker trajectories and ternary complex formation.

The Structural Dichotomy of CRBN Ligands

To understand the binding profile of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, one must deconstruct the immunomodulatory imide drug (IMiD) pharmacophore into its two constituent domains: the glutarimide anchor and the phthalimide vector.

The Glutarimide Anchor: The Primary Pharmacophore

Crystallographic studies reveal that CRBN engagement is strictly dependent on the glutarimide ring. This moiety inserts deeply into a hydrophobic pocket on the C-terminal domain of CRBN, defined by a highly conserved tri-tryptophan motif (W380, W386, and W400) and F402[1]. The interaction is thermodynamically driven by hydrogen bonds formed between the glutarimide imide group and the backbone of H378 and W380. Without this ring, CRBN binding collapses[2].

The Phthalimide Vector: Surface Topography Alteration

In stark contrast, the phthalimide ring—structurally identical to the core of 1,3-dioxo-2,3-dihydro-1H-isoindole—protrudes entirely out of the tri-Trp pocket and remains solvent-exposed[3]. Because it lacks the hydrogen-bonding imide face necessary to anchor into the pocket, isolated 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid exhibits no measurable binding affinity to CRBN [2].

However, its functional value in drug development is unparalleled. When covalently linked to a glutarimide ring, the resulting 4-carboxy-thalidomide leverages the C4-carboxylic acid as an optimal exit vector. This specific trajectory allows bulky PROTAC linkers to extend into the solvent without sterically clashing with the CRBN surface, preserving the ~250 nM binding affinity of the parent glutarimide anchor while altering the surface topography to recruit neosubstrates (e.g., BRD4, IKZF1)[4].

CRBN_Binding CRBN CRBN Tri-Trp Pocket (W380, W386, W400) Glut Glutarimide Ring (Primary Anchor) Glut->CRBN H-Bonds & Hydrophobic Insertion Phthal 1,3-Dioxo-2,3-dihydro-1H-isoindole (Phthalimide Core) Glut->Phthal Covalent Linkage (Forms Thalidomide Scaffold) Carboxy 4-Carboxylic Acid (Linker Exit Vector) Phthal->Carboxy C-4 Substitution Neo Neosubstrate / Target (e.g., BRD4, IKZF1) Phthal->Neo Surface Topography Alteration Carboxy->Neo PROTAC Linker Conjugation

Structural logic of CRBN engagement and PROTAC vectorization via the phthalimide C4 position.

Quantitative Affinity Landscape

The table below summarizes the causality of structural composition on CRBN binding affinity. It highlights why 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid must be utilized as a conjugated vector rather than a standalone ligand.

Ligand / MoietyStructural CompositionCRBN Binding Affinity (Kd)Functional Role
Glutarimide Isolated glutarimide ring~3 - 10 µMPrimary anchoring pharmacophore
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid Isolated 4-carboxyphthalimide> 100 µM (No binding)Solvent-exposed linker vector
Thalidomide Glutarimide + Phthalimide~250 nMFoundational IMiD
Pomalidomide Glutarimide + 4-Amino-phthalimide~157 nMHigh-affinity IMiD
4-Carboxy-thalidomide Glutarimide + 4-Carboxyphthalimide~150 - 300 nMUniversal PROTAC anchor (e.g., dBET1)

(Data synthesized from competitive binding and TR-FRET assays[1],[5])

Self-Validating Experimental Protocol: TR-FRET Binding Assay

To rigorously quantify the binding affinity of synthesized CRBN ligands (such as PROTACs utilizing the 4-carboxyphthalimide vector), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard[5].

A highly reliable protocol must be a self-validating system —meaning it contains built-in mechanistic controls to prevent false positives from allosteric interference or assay artifacts.

Step-by-Step Methodology
  • Complex Assembly: Incubate 50 nM of recombinant human DDB1-CRBN complex with 20 nM of a Cy5-conjugated thalidomide tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).

    • Causality: Cy5 is chosen because its emission spectrum overlaps optimally with a Terbium (Tb) donor, ensuring a high signal-to-noise ratio while minimizing auto-fluorescence from the test compounds[5].

  • Ligand Titration: Add the test compound (e.g., a 4-carboxy-thalidomide derived PROTAC) in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM).

  • Equilibration: Incubate the microplate in the dark for exactly 60 minutes at room temperature.

    • Causality: The binding kinetics of the glutarimide ring to the tri-Trp pocket involve a slow "conformational lock" mechanism. Premature reading before equilibrium is reached will yield artificially inflated Kd​ values.

  • Excitation & Emission Readout: Excite the assay plate at 337 nm (Tb donor excitation) and measure dual emissions at 615 nm (Tb donor) and 665 nm (Cy5 acceptor). Calculate the 665/615 ratio.

  • Self-Validation Controls:

    • Positive Control: Native Pomalidomide (Expected Kd​ ~157 nM) proves the CRBN complex is actively folded.

    • Negative Control: Isolated 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (Expected Kd​ > 100 µM) proves that displacement is strictly dependent on the glutarimide anchor, ruling out non-specific hydrophobic aggregation.

  • Orthogonal Validation: Because TR-FRET relies on competitive displacement, it cannot distinguish between orthosteric binding and allosteric modulation. Proceed to Isothermal Titration Calorimetry (ITC) to confirm 1:1 stoichiometric binding and the thermodynamic enthalpy ( ΔH ) of the interaction.

TR_FRET_Protocol Step1 1. Complex Assembly Recombinant DDB1-CRBN + Cy5-Tracer Step2 2. Ligand Titration Add Phthalimide/Glutarimide Derivatives Step1->Step2 Step3 3. Equilibration Incubate 60 min at Room Temp Step2->Step3 Step4 4. Excitation Laser at 337 nm (Tb donor) Step3->Step4 Step5 5. Emission Readout Measure 665 nm / 615 nm Ratio Step4->Step5 Step6 6. Orthogonal Validation ITC or X-Ray Crystallography Step5->Step6

Self-validating TR-FRET workflow for quantifying CRBN binding affinity of synthesized ligands.

Conclusion

1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a masterclass in rational drug design. While it possesses zero intrinsic affinity for the CRBN tri-tryptophan pocket, its architectural geometry makes it the ultimate solvent-exposed vector. By conjugating this moiety to a glutarimide anchor, researchers can synthesize highly potent, CRBN-recruiting PROTACs capable of bridging the gap between E3 ligases and undruggable disease targets.

References

  • CRBN binding and E3 inhibition by thalidomide derivatives Source: ResearchGate URL
  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide Source: NIH / PMC URL
  • Selective Target Protein Degradation via Phthalimide Conjugation Source: NIH / PMC URL
  • Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay Source: NIH / PMC URL
  • Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases Source: NIH / PMC URL

Sources

Exploratory

Engineering Targeted Protein Degradation: A Technical Review of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid in PROTAC Applications

Executive Summary Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from target inhibition to target degradation. At the core of this technology is the recruitment of E3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from target inhibition to target degradation. At the core of this technology is the recruitment of E3 ubiquitin ligases, predominantly Cereblon (CRBN). The chemical building block 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid —specifically utilized in its glutarimide-conjugated form as 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS 1547163-38-1, commonly known as Thalidomide-4-carboxylic acid)—serves as a premier anchor for CRBN recruitment[1][2].

This technical guide explores the mechanistic rationale, synthetic methodologies, and quantitative optimization of the C4-carboxylic acid exit vector, providing a comprehensive blueprint for researchers designing next-generation degraders.

Mechanistic Foundation: CRBN Engagement and the C4 Exit Vector

The Structural Rationale

Cereblon functions as the substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex[3]. The binding of thalidomide derivatives to CRBN alters the ligase's surface topology, enabling the recruitment of neo-substrates[3][4].

Crystallographic studies reveal that the glutarimide ring of thalidomide inserts deeply into a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN[5]. Meanwhile, the 1,3-dioxo-2,3-dihydro-1H-isoindole (phthalimide) ring rests at the edge of the binding interface, with its C4 and C5 positions directed outward into the solvent channel[5].

Why the 4-Carboxylic Acid?

Selecting the optimal "exit vector" (the point of linker attachment) is critical to prevent steric clashes that would abrogate CRBN binding. The 4-carboxylic acid derivative (CAS 1547163-38-1) is highly favored for the following mechanistic reasons:

  • Trajectory & Rigidity : Converting the C4-carboxylic acid into an amide bond (C4-carboxamide) establishes an sp2-hybridized planar linkage. This rigidifies the initial trajectory of the linker, reducing the entropic penalty during ternary complex formation compared to highly flexible alkyl attachments.

  • Metabolic Stability : Unlike ester linkages or certain anilide bonds (formed when using 4-amino-thalidomide), the benzamide bond formed by the 4-carboxylic acid is highly resistant to plasma amidases, ensuring in vivo stability[6].

  • Synthetic Tractability : The carboxylic acid provides a highly reliable handle for standard peptide coupling chemistry, allowing rapid combinatorial library synthesis with various amine-terminated linkers[7].

G POI Target Protein (e.g., AR, BRD4) Ligand Target Ligand POI->Ligand Non-covalent Binding Ub Ubiquitination & Degradation POI->Ub Polyubiquitination (K48-linked) Linker PEG/Alkyl Linker Ligand->Linker Covalent Attachment Thal 1,3-dioxo-2,3-dihydro-1H- isoindole-4-carboxylic acid Linker->Thal Amide Bond (C4 Exit Vector) CRBN Cereblon (CRBN) E3 Ligase Thal->CRBN Glutarimide Insertion CRBN->Ub Recruits E2 Ligase

Fig 1: Ternary complex signaling pathway driven by the 4-carboxylic acid CRBN anchor.

Synthetic Methodologies: The Amide Conjugation Workflow

To ensure high-yield generation of PROTACs, the conjugation of the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid anchor to an amine-functionalized linker requires precise conditions. Below is a field-proven, self-validating protocol.

Step-by-Step Protocol: Synthesis of a C4-Carboxamide PROTAC

Objective : Conjugate CAS 1547163-38-1 to an Amine-PEG-Target Ligand.

  • Step 1: Carboxyl Activation

    • Procedure : Dissolve 1.0 eq of Thalidomide-4-carboxylic acid in anhydrous DMF at 0°C. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes.

    • Causality & Expertise : The electron-withdrawing nature of the phthalimide ring reduces the intrinsic reactivity of the carboxylic acid. HATU is selected over traditional EDC/NHS because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the amidation forward. DIPEA is utilized because its steric bulk provides the necessary basicity without acting as a competing nucleophile.

  • Step 2: Amidation and Ternary Complex Precursor Formation

    • Procedure : Add 1.1 eq of the Amine-Linker-Ligand dropwise. Warm to room temperature and stir under N2 for 2-4 hours.

    • Self-Validation System : Extract a 5 µL aliquot at the 1-hour mark, quench in MeOH, and analyze via LC-MS. The complete disappearance of the starting acid mass (m/z 303.2 [M+H]+) and the appearance of the target PROTAC mass validates that activation and conjugation were successful. Do not proceed to purification until this is confirmed.

  • Step 3: Quenching and HPLC Purification

    • Procedure : Quench the reaction with H2O, filter through a 0.45 µm PTFE syringe filter, and purify using preparative C18 Reverse-Phase HPLC (Gradient: 10-90% MeCN in H2O with 0.1% TFA).

    • Causality & Expertise : The inclusion of 0.1% TFA in the mobile phase is critical. It ensures that any residual unreacted amine-linker remains protonated (highly polar), forcing it to elute in the void volume rather than co-eluting with the neutral, hydrophobic PROTAC product.

Workflow Step1 Step 1: Carboxyl Activation CAS 1547163-38-1 + HATU + DIPEA in anhydrous DMF (0°C to RT) Step2 Step 2: Amide Conjugation Add Amine-Linker-Ligand Stir 2-4h under N2 atmosphere Step1->Step2 Forms OAt Active Ester Step3 Step 3: HPLC Purification C18 Reverse-Phase Chromatography MeCN/H2O + 0.1% TFA gradient Step2->Step3 Crude PROTAC Mixture Step4 Step4 Step3->Step4 Purified Fractions

Fig 2: Step-by-step synthetic workflow for C4-carboxamide PROTAC conjugation.

Quantitative Data: Linker Optimization for Target Degradation

The length and composition of the linker attached to the C4-carboxamide exit vector directly dictate the thermodynamics of ternary complex formation. If the linker is too short, steric clashes between CRBN and the target protein prevent ubiquitination; if too long, the PROTAC suffers from high conformational entropy, reducing cooperative binding.

The following table synthesizes representative optimization data for Androgen Receptor (AR) degradation using the 4-carboxylic acid thalidomide anchor, demonstrating how linker tuning impacts the half-maximal degradation concentration (DC50) and maximum degradation (Dmax)[4].

Table 1: Impact of Linker Length on AR Degradation using C4-Carboxamide Thalidomide Anchor

Linker CompositionExit VectorTarget ProteinDC50 (nM)Dmax (%)Cellular Efficacy Profile
PEG2-Amine C4-CarboxamideAndrogen Receptor12575%Moderate (Steric hindrance)
PEG3-Amine C4-CarboxamideAndrogen Receptor4288%High (Good cooperativity)
PEG4-Amine C4-CarboxamideAndrogen Receptor1896%Optimal (Ideal spacing)
Alkyl (C8) C4-CarboxamideAndrogen Receptor8580%Moderate (High hydrophobicity)

Data reflects standard structure-activity relationship (SAR) trends observed in CRBN-recruiting AR degraders.

Advanced Applications and Case Studies

BRD4 Degradation (dBET Class)

The utility of phthalimide conjugation was famously validated in the development of dBET1, a PROTAC that tethers the BET bromodomain inhibitor JQ1 to a thalidomide derivative[5][6]. By utilizing the C4 exit vector, researchers were able to achieve rapid, CRBN-dependent proteasomal degradation of BRD4 at nanomolar concentrations. The modular nature of the 4-carboxylic acid allowed for rapid iteration of the linker to overcome initial bioavailability challenges[5].

Androgen Receptor (AR) Degradation

In the oncology space, targeted degradation of the Androgen Receptor is a primary strategy for treating castration-resistant prostate cancer. Patents detailing AR-targeted PROTACs heavily feature 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives[4]. The C4-carboxylic acid is reacted with amine-functionalized AR antagonists (e.g., enzalutamide derivatives) to create highly potent degraders that bypass the resistance mechanisms associated with traditional AR inhibitors[4].

References

  • [1] AxisPharm Product Catalog - 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS 1547163-38-1). AxisPharm. URL: [Link]

  • [4] Google Patents - US10584101B2: Compounds and methods for the targeted degradation of androgen receptor. Arvinas Operations, Inc. URL:

  • [5] NIH PubMed Central - Selective Target Protein Degradation via Phthalimide Conjugation. Winter, G. E., et al. Science (2015). URL: [Link]

  • [3] Chemical Society Reviews - Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Yamamoto, J., et al. RSC (2022). URL: [Link]

  • [6] Journal of the American Chemical Society - Dual-Action-Only PROTACs. ACS Publications (2025). URL: [Link]

  • [2] Chemspace Database - IUPAC Name - CAS 1547163-38-1 (Thalidomide acid). Chemspace. URL: [Link]

Sources

Foundational

Structural and Crystallographic Insights into the 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Scaffold for Structure-Based Drug Design

Executive Summary In modern structure-based drug design (SBDD), the selection of a robust, synthetically versatile, and conformationally predictable chemical scaffold is paramount. 1,3-dioxo-2,3-dihydro-1H-isoindole-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the selection of a robust, synthetically versatile, and conformationally predictable chemical scaffold is paramount. 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid —commonly referred to as 4-carboxyphthalimide or 1,3-dioxoisoindoline-4-carboxylic acid—has emerged as a privileged pharmacophore. Its rigid, planar bicyclic core minimizes the entropic penalty upon target binding, while its functional groups provide precise vectors for hydrogen bonding and synthetic derivatization.

This whitepaper provides an in-depth technical analysis of the crystallographic properties and 3D molecular modeling of this scaffold. Drawing on my experience in SBDD pipelines, I will detail how this molecule is utilized to target critical enzymes such as the sirtuin 6 (SIRT6) protein deacylase[1] and hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT)[2], complete with self-validating experimental protocols for co-crystallization and molecular dynamics (MD) simulations.

Chemical Rationale and Pharmacophore Mechanics

The efficacy of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid lies in its structural rigidity and electronic distribution.

  • Conformational Restriction: The planar isoindole-1,3-dione ring system restricts the number of rotatable bonds. Causally, this lowers the conformational entropy lost upon binding to a protein target, translating to a more favorable Gibbs free energy of binding ( ΔG ).

  • Hydrogen Bonding Network: The two carbonyl oxygens act as potent hydrogen bond acceptors. The imide nitrogen serves as a hydrogen bond donor (if unsubstituted) or a site for alkylation.

  • Synthetic Vector: The 4-carboxylic acid moiety is the critical synthetic handle. It allows for rapid combinatorial library generation via amide coupling (e.g., forming 4-phthalimidocarboxanilides) without disrupting the core binding interactions of the phthalimide ring[3].

Target Engagement: SIRT6 and HGXPRT

SIRT6 Activation: SIRT6 is a NAD⁺-dependent deacylase implicated in longevity, DNA repair, and metabolic regulation. Derivatives of 4-carboxyphthalimide (such as CL-4 and CL5D) have been identified as potent allosteric activators of SIRT6[1]. These compounds bind to a hydrophobic pocket within the Rossmann fold. The progressive addition of halogenated groups (e.g., chloro-N-benzanilide derivatives) to the 4-carboxyphthalimide scaffold restores and enhances SIRT6 activation by stabilizing the catalytic intermediates and interacting with conserved residues like Arg-65[1][4].

HGXPRT Inhibition: In parasitic protozoa like Tritrichomonas foetus, HGXPRT is the primary enzyme for purine salvage. 4-carboxyphthalimide derivatives act as competitive inhibitors with respect to guanine. The scaffold mimics the purine base, binding tightly to the purine pocket of HGXPRT, achieving sub-micromolar inhibition ( Ki​=0.49μM ) and demonstrating a 30-fold selectivity over human HGPRT[2].

SIRT6_Mechanism Scaffold 4-Carboxyphthalimide Scaffold SIRT6 SIRT6 Enzyme (Rossmann Fold) Scaffold->SIRT6 Binds hydrophobic pocket Complex Allosteric Activation State SIRT6->Complex Conformational shift Substrate H3K9ac Nucleosome Substrate Complex->Substrate Enhances affinity Product Deacetylated H3K9 + O-acyl-ADPr Substrate->Product Catalytic cleavage

Diagram 1: Mechanism of SIRT6 allosteric activation by 4-carboxyphthalimide derivatives.

Crystallographic Data & 3D Conformation

To accurately model the binding of 4-carboxyphthalimide derivatives in silico, one must ground the computational parameters in empirical X-ray crystallographic data. The planar nature of the isoindole-1,3-dione core dictates specific crystal packing behaviors, often characterized by centrosymmetric hydrogen bonding and π−π stacking interactions in the solid state.

Below is a summary of representative crystallographic parameters for the 4-carboxyphthalimide core and its closely related salts/derivatives (derived from standard single-crystal X-ray diffraction data of phthalimide analogs)[5].

Table 1: Representative Crystallographic Parameters
ParameterValue / DescriptionCausality / Structural Implication
Crystal System MonoclinicTypical for planar bicyclic aromatics optimizing π−π stacking.
Space Group P21​/n Allows for centrosymmetric hydrogen bonding networks.
Unit Cell Dimensions a≈3.8A˚,b≈7.6A˚,c≈22.8A˚ The short a -axis corresponds to the π−π stacking distance between planar rings.
β Angle ≈91.36∘ Slight deviation from orthogonality accommodates the carboxylic acid twist.
C=O Bond Lengths 1.21−1.22A˚ Confirms strong double-bond character, ideal for H-bond acceptance.
C-N-C Imide Angle ≈112∘ Strain of the 5-membered ring restricts the geometry of the imide nitrogen.

Experimental Protocols: From 3D Modeling to Co-Crystallization

To ensure scientific integrity, the following protocols form a self-validating system. The computational docking predicts the binding pose, the MD simulation validates the stability of that pose over time, and the X-ray co-crystallography provides the empirical proof.

Protocol 1: In Silico 3D Modeling and Molecular Dynamics (MD)

Objective: To predict and validate the binding mode of 4-carboxyphthalimide derivatives in the SIRT6 Rossmann fold.

  • Protein Preparation: Obtain the high-resolution crystal structure of SIRT6 (e.g., PDB ID: 3ZG6)[4]. Strip water molecules beyond 5 Å of the active site. Assign protonation states at pH 7.4 using PROPKA. Reasoning: Correct protonation of active site histidines is critical for accurate electrostatic mapping.

  • Ligand Preparation: Construct the 3D model of the 4-carboxyphthalimide derivative. Perform energy minimization using the OPLS4 force field.

  • Molecular Docking: Define a grid box centered on the hydrophobic pocket of the Rossmann fold. Utilize Glide (Standard Precision) to generate initial poses.

  • MD Simulation Setup: Solvate the protein-ligand complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions.

  • Equilibration & Production: Run a 100 ns MD simulation in the NPT ensemble (300 K, 1 atm).

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand. Validation: An RMSD plateau < 2.0 Å confirms a stable binding pose, validating the initial docking.

Protocol 2: Co-Crystallization via Vapor Diffusion

Objective: To empirically determine the 3D structure of the protein-ligand complex.

  • Protein Purification: Express and purify the target protein (e.g., SIRT6 or HGXPRT) to >95% homogeneity. Concentrate to 10-15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

  • Ligand Soaking/Co-incubation: Dissolve the 4-carboxyphthalimide derivative in 100% DMSO to a 50 mM stock. Add the ligand to the protein solution at a 3:1 molar ratio. Reasoning: The rigid scaffold can be highly lipophilic; keeping final DMSO concentration < 5% prevents protein denaturation while maintaining ligand solubility.

  • Hanging Drop Setup: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate). Suspend over 500 μL of reservoir solution.

  • Crystal Growth: Incubate at 20°C. Causality: Vapor diffusion allows slow, controlled supersaturation, yielding well-ordered crystals rather than amorphous precipitate.

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source.

SBDD_Workflow Start Target Protein Prep (SIRT6 / HGXPRT) Docking Molecular Docking (Grid Generation & Scoring) Start->Docking Ligand Ligand Prep (4-carboxyphthalimide) Ligand->Docking MD Molecular Dynamics (100 ns, NPT ensemble) Docking->MD Validates stability Cryst Co-Crystallization (Vapor Diffusion) MD->Cryst Guides crystallization XRay X-Ray Diffraction & Data Collection Cryst->XRay Model 3D Structure Refinement XRay->Model Electron density map

Diagram 2: Integrated workflow combining in silico 3D modeling and X-ray crystallography.

Conclusion

The 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging its crystallographic rigidity and predictable hydrogen-bonding vectors, researchers can systematically design highly selective inhibitors and allosteric activators. As demonstrated through its application in SIRT6 and HGXPRT targeting, integrating rigorous 3D molecular modeling with empirical X-ray crystallography creates a self-validating loop that accelerates the discovery of potent therapeutics.

References

  • Mechanism of activation for the sirtuin 6 protein deacylase. National Institutes of Health (PMC).
  • Rational Design of Selective Submicromolar Inhibitors of Tritrichomonas foetus Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase. Biochemistry (ACS Publications).
  • Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry (ACS Publications).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Step-by-Step Guide to the Synthesis of CRBN-Recruiting PROTACs Using 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

An in-depth guide for researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary thera...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key elements: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[4][5][6] Among the most widely utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by small molecules derived from thalidomide and its analogs, such as pomalidomide.[7][8][9] This guide provides a detailed, step-by-step protocol for the synthesis of PROTACs using 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, a pomalidomide-derived building block, as the CRBN-recruiting ligand. We will delve into the causality behind experimental choices, provide robust protocols, and outline methods for purification and characterization.

Introduction to PROTAC Technology

PROTACs represent a paradigm shift from traditional occupancy-based inhibition to an event-driven pharmacology. Instead of merely blocking a protein's active site, a PROTAC acts as a catalyst to induce its degradation.[10][11] This is achieved by forming a ternary complex between the target protein and an E3 ligase.[6][9][12] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the 26S proteasome.[][14] Because this action is catalytic, a single PROTAC molecule can induce the degradation of multiple target protein molecules, often leading to more profound and durable pharmacological effects than traditional inhibitors.[10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase (CRBN) E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation caption Figure 1: PROTAC Mechanism of Action Synthetic_Workflow cluster_arms Intermediate Synthesis E3_Start E3 Ligand (1,3-dioxo-2,3-dihydro-1H- isoindole-4-carboxylic acid) E3_Linker E3-Linker Intermediate (with terminal -COOH) E3_Start->E3_Linker Amide Coupling Step 1 Linker Bifunctional Linker (e.g., H₂N-PEG-COOH) Linker->E3_Linker POI_Start POI Ligand (with reactive handle, e.g., -NH₂) Final_PROTAC Final PROTAC Molecule POI_Start->Final_PROTAC E3_Linker->Final_PROTAC Amide Coupling Step 2 (Final Assembly) caption Figure 2: Convergent Synthetic Workflow

Caption: Figure 2: Convergent Synthetic Workflow.

Detailed Synthesis Protocols

This section details a representative two-step synthesis where a bifunctional linker is first attached to the CRBN ligand, followed by coupling to the POI ligand.

Required Reagents and Materials
Reagent/MaterialPurposeSupplier Example
1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acidCRBN Ligand Starting MaterialSigma-Aldrich, Enamine
Boc-amino-PEGx-carboxylic acid (e.g., x=2, 3, 4)Bifunctional LinkerBroadPharm, MedChemExpress
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)Peptide Coupling ReagentSigma-Aldrich, Combi-Blocks
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic BaseSigma-Aldrich, Acros Organics
Trifluoroacetic acid (TFA)Boc-deprotection AgentSigma-Aldrich, Oakwood Chemical
POI-Ligand-AmineProtein of Interest LigandSynthesized in-house or custom
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)Peptide Coupling ReagentChem-Impex, BroadPharm
N,N-Dimethylformamide (DMF)Anhydrous SolventAcros Organics (AcroSeal)
Dichloromethane (DCM)Anhydrous SolventAcros Organics (AcroSeal)
Preparative RP-HPLC System with C18 columnPurificationWaters, Agilent
LC-MS SystemIn-process control & Final analysisWaters, Agilent, Shimadzu
NMR Spectrometer (≥400 MHz)Structural CharacterizationBruker, JEOL
Protocol Part 1: Synthesis of the CRBN-Linker Intermediate

This protocol describes the coupling of a Boc-protected amino-PEG linker to the carboxylic acid of the CRBN ligand, followed by deprotection.

Step 1A: Amide Coupling to Install the Linker

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the Boc-amino-PEGx-carboxylic acid linker (1.1 eq.), followed by PyBOP (1.2 eq.) and DIPEA (3.0 eq.).

    • Expert Insight: PyBOP is a robust coupling reagent suitable for forming the initial amide bond. DIPEA is a sterically hindered base that facilitates the coupling by acting as a proton scavenger without causing unwanted side reactions.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed. A new peak corresponding to the mass of the Boc-protected intermediate should appear.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the pure Boc-protected CRBN-linker intermediate.

Step 1B: Boc Deprotection

  • Preparation: Dissolve the purified Boc-protected intermediate from Step 1A in DCM (approx. 0.1 M).

  • TFA Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Expert Insight: TFA is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group, revealing the terminal primary amine on the linker.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is fully converted to the deprotected product.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • Final Product: The resulting product is the CRBN-linker-amine intermediate (often as a TFA salt), which can typically be used in the next step without further purification. Confirm identity via LC-MS.

Protocol Part 2: Final PROTAC Assembly

This protocol describes the final amide coupling between the CRBN-linker-amine intermediate and a POI ligand that has a carboxylic acid handle.

  • Preparation: In a dry flask under an inert atmosphere, dissolve the POI ligand-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Pre-activation (Optional but Recommended): Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes.

    • Expert Insight: HATU is a highly efficient coupling reagent, often preferred for difficult couplings or when working with precious materials in the final step. [15][16]Pre-activating the carboxylic acid can improve reaction rates and yields.

  • Coupling: Add a solution of the CRBN-linker-amine intermediate (from Step 1B, 1.1 eq.) in DMF to the activated POI ligand mixture. Add additional DIPEA (2.0-3.0 eq.) to neutralize the TFA salt of the amine.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring and Validation: Monitor the reaction by LC-MS. The disappearance of starting materials and the appearance of a new peak with the expected mass of the final PROTAC confirms reaction progress. This is a critical self-validating checkpoint. [17]6. Work-up: Once the reaction is complete, dilute with ethyl acetate or another suitable organic solvent and perform an aqueous wash as described in Step 1A.

  • Purification: This is the most critical purification step. The crude PROTAC must be purified to >95% purity for biological assays. Preparative reverse-phase HPLC (RP-HPLC) is the standard method. [18]Use a C18 column with a water/acetonitrile gradient, often with a 0.1% TFA or formic acid modifier.

  • Final Characterization:

    • LC-MS: Confirm the purity and exact mass of the final product.

    • NMR: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the complete structure. [18][19]

      Analytical Technique Expected Outcome
      LC-MS A single major peak (>95% purity by UV) with the correct [M+H]⁺ mass for the final PROTAC.

      | ¹H NMR | All expected protons are present with correct integration and chemical shifts. Key signals include aromatic protons from the POI and CRBN ligands, and characteristic peaks from the PEG linker. |

Troubleshooting and Key Considerations

  • Solubility Issues: PROTACs are often large molecules (>800 Da) and can have poor solubility. [6]If solubility is an issue in reaction or purification, consider using co-solvents like DMSO or NMP.

  • Low Coupling Yield: If the final coupling step is low-yielding, consider alternative coupling reagents (e.g., COMU), increasing reaction time, or slightly elevated temperatures (e.g., 40 °C). Ensure all reagents and solvents are strictly anhydrous.

  • Difficult Purification: Co-elution of starting materials or byproducts during HPLC is common. Optimizing the HPLC gradient, changing the column, or using an alternative modifier (formic acid vs. TFA) can improve separation.

  • "Click" Chemistry Alternative: For highly modular synthesis, the linker and ligands can be functionalized with an alkyne and an azide, respectively. The final conjugation is then performed via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), which is highly efficient and orthogonal to many other functional groups. [4][][20]

Conclusion

The synthetic route outlined in this guide, centered on the versatile 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid building block, provides a robust and reproducible framework for the creation of potent CRBN-recruiting PROTACs. By employing a convergent strategy with standard amide coupling reactions, researchers can efficiently assemble and optimize these complex molecules. Careful in-process monitoring, rigorous purification, and thorough characterization are paramount to ensuring the quality and biological activity of the final compound, ultimately accelerating the discovery of novel therapeutics in the exciting field of targeted protein degradation.

References

  • R. I. Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • G. M. Burslem, et al. (2024). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • G. M. Burslem, et al. (2024). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • M. Krasavin, et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. [Link]

  • Y. Zhang, et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Arbour, M. (2024). PROTAC Discovery and Development Services. LinkedIn. [Link]

  • Mares, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • van der Veen, J. W., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Nature Communications. [Link]

  • Yoshida, T., et al. (2021). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. [Link]

  • Various Authors. (2023-2026). Tactics and Strategies for the Synthesis of Cereblon Ligands. ResearchGate. [Link]

  • ChemPartner. (n.d.). PROTAC Chemistry. ChemPartner. [Link]

  • Schiedel, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • University of Strathclyde. (2025). Factors to consider for synthesis in 1536-well plates - an amide coupling case study for PROTAC synthesis. University of Strathclyde Research Portal. [Link]

  • Semantic Scholar. (n.d.). Tactics and Strategies for the Synthesis of Cereblon Ligands. Semantic Scholar. [Link]

  • Johnson, D. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • Waters Corporation. (2024). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Waters Corporation. [Link]

  • Liu, Z., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Journal of Medicinal Chemistry. [Link]

  • Yoshida, T., et al. (2021). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. [Link]

  • NanoImaging Services. (2021). Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. NanoImaging Services. [Link]

  • Wen, T., et al. (2023). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. [Link]

  • ResearchGate. (n.d.). The four steps involved in the capsule-based PROTAC synthesis. ResearchGate. [Link]

  • Wang, D., et al. (2024). Alkenyl oxindole is a novel PROTAC moiety that recruits the CRL4DCAF11 E3 ubiquitin ligase complex for targeted protein degradation. PLoS Biology. [Link]

  • Li, J., et al. (2023). The Peptide PROTAC Modality: A New Strategy for Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Zhang, G., et al. (2020). Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharmaceutica Sinica B. [Link]

  • The Curious Chemist. (2022). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). YouTube. [Link]

Sources

Application

Application Note: Advanced Amide Bond Formation Techniques with 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

Introduction & Scientific Rationale 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (commonly known as 4-carboxyphthalimide, CAS: 776-22-7) is a highly versatile bifunctional building block. In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (commonly known as 4-carboxyphthalimide, CAS: 776-22-7) is a highly versatile bifunctional building block. In modern drug discovery, its structural framework is paramount. It serves as the core pharmacophore for synthesizing Thalidomide- and Pomalidomide-based Cereblon (CRBN) E3 ligase recruiters in PROTAC (Proteolysis Targeting Chimera) development . Furthermore, amide derivatives of 4-carboxyphthalimide have been validated as potent SIRT6 modulators and species-specific phosphoribosyltransferase (PRT) inhibitors .

Despite its utility, forming amide bonds at the C4-position of the phthalimide ring presents unique chemical challenges. This application note details the causality behind experimental failures with this substrate and provides self-validating, field-proven protocols to achieve high-yielding amidation.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

As an application scientist, it is critical to understand why standard coupling conditions (e.g., EDC/HOBt) often fail with 4-carboxyphthalimide. The challenges are twofold:

  • Steric Hindrance: The carboxylic acid at the C4 position is ortho to the bulky C3-carbonyl of the fused imide ring. This steric wall severely retards the formation of the active ester and subsequent nucleophilic attack by the amine.

  • Electrophilic Imide Ring (Side Reactions): The imide carbonyls are highly susceptible to nucleophilic attack. If the activation of the C4-carboxylic acid is sluggish, primary amines (especially aliphatic PEG-amines used in PROTAC linkers) will competitively attack the imide ring, leading to ring-opening and the formation of inactive ortho-substituted benzamide byproducts.

The Solution: Kinetically outcompeting the side reaction requires ultra-fast activation. Using uronium-based reagents like HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that forces the amidation pathway to completion before ring-opening can occur. For weak nucleophiles (e.g., anilines), bypassing basic conditions entirely via an Acid Chloride intermediate is mandatory .

SideReactions A 4-Carboxyphthalimide (Starting Material) B Slow Activation (e.g., EDC/HOBt) A->B Suboptimal Reagents C Primary Amine (Nucleophile) A->C Competitive Nucleophilic Attack D Target C4-Amide (Low Yield) B->D Desired Pathway E Imide Ring Opening (Major Side Product) C->E Attack at C1/C3 Imide Carbonyl

Fig 1: Causality of side reactions when using suboptimal coupling reagents with 4-carboxyphthalimide.

Quantitative Comparison of Coupling Strategies

To guide your synthetic planning, the following table summarizes the performance of various activation strategies based on empirical data from PROTAC and inhibitor library syntheses.

Coupling StrategyReagentsTarget NucleophileTypical YieldReaction TimeRisk of Imide Ring Opening
Uronium Salt HATU, DIPEA, DMFAliphatic Amines, PEG-amines85–95%1–3 hLow (Fast coupling outcompetes)
Carbodiimide EDC, HOBt, DIPEAAliphatic Amines40–60%12–24 hHigh (Slow coupling allows attack)
Acid Chloride Oxalyl Chloride, DMF (cat.)Anilines, Weak Nucleophiles75–90%4–6 hLow (No base during activation)
Solid-Phase DIC, Oxyma, DMFResin-bound amines80–90%2 h (x2 cycles)Moderate (Requires double coupling)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each mechanistic step has occurred before proceeding, minimizing the waste of expensive PROTAC linkers or target ligands.

Protocol A: HATU-Mediated Coupling for Aliphatic Amines (PROTAC Linker Attachment)

Use this protocol when coupling 4-carboxyphthalimide (or its Thalidomide derivative) to primary aliphatic amines, such as PEG-amine linkers.

Reagents:

  • 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq)

  • Aliphatic Amine / PEG-Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Dissolution: Suspend the carboxylic acid in anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 eq) dropwise. Causality: The imide N-H has a pKa of ~8.3. Three equivalents of base are required to ensure complete deprotonation of both the carboxylic acid and the imide nitrogen, while leaving enough base to neutralize the amine salt.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for exactly 10 minutes.

    • Validation Checkpoint 1: Withdraw 5 µL, quench in 100 µL of 50% MeCN/H₂O, and analyze via LC-MS. You must observe the mass of the HOAt active ester (m/z [M+H]⁺ = 309.2). Do not proceed until the free acid is consumed.

  • Amidation: Add the amine (1.1 eq) dissolved in a minimal volume of DMF dropwise over 5 minutes. Stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous citric acid (to remove excess DIPEA and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Validation Checkpoint 2: TLC (10% MeOH in DCM) should show a single major spot. The absence of a highly polar baseline spot confirms the avoidance of imide ring-opening.

HATU_Workflow A 4-Carboxyphthalimide (Sterically Hindered) B HATU / DIPEA (Fast Activation) A->B Deprotonation C HOAt Active Ester (Transient Intermediate) B->C Coupling Reagent E Amide-Linked PROTAC Precursor C->E Amidation D PEG-Amine (Nucleophile) D->E Nucleophilic Attack

Fig 2: Logical workflow of HATU-mediated amide bond formation, highlighting rapid activation.

Protocol B: Acid Chloride Route for Weak Nucleophiles (Anilines)

Use this protocol for synthesizing SIRT6 modulators or PRT inhibitors where the nucleophile is an electron-deficient aniline , .

Reagents:

  • 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq)

  • Oxalyl Chloride (2.0 eq)

  • Aniline derivative (0.9 eq)

  • Pyridine (3.0 eq)

  • Anhydrous DCM and Catalytic DMF

Step-by-Step Methodology:

  • Vilsmeier-Haack Formation: Suspend the acid in anhydrous DCM (0.2 M) at 0 °C. Add 2 drops of anhydrous DMF.

  • Chlorination: Add oxalyl chloride (2.0 eq) dropwise. Causality: Gas evolution (CO₂, CO, HCl) will occur. The catalytic DMF forms the Vilsmeier-Haack reagent, which converts the sterically hindered acid to the acid chloride without the need for basic conditions that could prematurely open the imide ring.

  • Maturation: Warm to room temperature and stir for 2 hours until the suspension becomes a clear solution.

    • Validation Checkpoint 1: Quench 10 µL of the reaction into 100 µL of dry methanol. LC-MS should show quantitative conversion to the methyl ester (m/z [M+H]⁺ = 206.1), confirming successful acid chloride formation.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Conjugation: In a separate flask, dissolve the aniline (0.9 eq) and pyridine (3.0 eq) in DCM. Cool to 0 °C. Dropwise add the acid chloride solution. Stir for 4 hours, warming to room temperature.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), water, and brine. Purify via flash chromatography.

Conclusion

Mastering the reactivity of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid requires a deep appreciation of its steric and electronic environment. By utilizing rapid activation kinetics (HATU) for aliphatic amines or base-free activation (Oxalyl Chloride) for anilines, researchers can completely suppress the notorious imide ring-opening side reaction, ensuring high-fidelity synthesis of PROTACs and targeted inhibitors.

References

  • Aronov, A. M., et al. "Rational Design of Selective Submicromolar Inhibitors of Tritrichomonas foetus Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase." Biochemistry, ACS Publications, 2000. URL:[Link]

  • Aronov, A. M., & Wang, C. C. "Virtual Screening of Combinatorial Libraries across a Gene Family: in Search of Inhibitors of Giardia lamblia Guanine Phosphoribosyltransferase." Antimicrobial Agents and Chemotherapy, ASM Journals, 2000. URL:[Link]

  • Sociali, G., et al. "Emerging Therapeutic Potential of SIRT6 Modulators." Journal of Medicinal Chemistry, PMC - NIH, 2022. URL:[Link]

Method

how to dissolve 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid for in vitro cell assays

Application Note: Preparation and Handling of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid for In Vitro Cell Assays Target Audience: Researchers, scientists, and drug development professionals. Objective: To prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid for In Vitro Cell Assays

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the dissolution and handling of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, ensuring chemical stability and preventing solvent-induced cytotoxicity in cell-based assays.

Compound Overview & Physicochemical Profile

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (also known as 1,3-dioxoisoindoline-4-carboxylic acid or 4-carboxyphthalimide) is a highly versatile small-molecule building block[1][2]. It is most prominently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—specifically as a precursor for cereblon (CRBN) E3 ligase ligands—and in the development of phosphodiesterase-4 (PDE4) inhibitors[3][4].

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
CAS Number 776-22-7
Molecular Formula C₉H₅NO₄
Molecular Weight 191.14 g/mol
Primary Solvents Soluble in DMSO; Partially soluble in Methanol/Ethanol[5]
Aqueous Solubility Insoluble in unbuffered water at neutral/acidic pH[5]
Storage (Powder) -20°C to 4°C, sealed and desiccated[1]

Scientific Causality: Overcoming Solubility and Stability Bottlenecks

As a Senior Application Scientist, I emphasize that successful in vitro assays require more than just dissolving a powder; they require preserving the structural integrity of the pharmacophore while maintaining the physiological baseline of the cell culture.

Thermodynamic Barriers to Aqueous Solubility The planar isoindole dione ring system and the carboxylic acid group form a highly stable crystalline lattice stabilized by strong intermolecular hydrogen bonding and π−π stacking. Water lacks the thermodynamic driving force to disrupt this lattice efficiently due to the compound's lipophilicity and high lattice energy. Anhydrous Dimethyl Sulfoxide (DMSO), a highly polar aprotic solvent, effectively solvates the molecule by acting as a strong hydrogen bond acceptor, breaking the crystal lattice without acting as a nucleophile.

The Hydrolysis Trap: Protecting the Imide Ring A critical failure point in handling this compound is the spontaneous hydrolysis of the phthalimide ring. The imide core is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ) in aqueous environments, which opens the ring to form an inactive phthalamic acid derivative[6]. This base-catalyzed hydrolysis is strictly pH-dependent[7]. At a physiological pH of 7.0, the half-life of the imide ring is approximately 57 hours, but this drops precipitously to just 1.1 hours at pH 9.0[6]. Causality-Driven Rule: Never prepare intermediate aqueous stocks. The compound must remain in anhydrous DMSO until the exact moment of assay initiation, at which point it should be spiked directly into heavily buffered (pH 7.2–7.4) media.

Mitigating Solvent-Induced Cytotoxicity While DMSO is the optimal vehicle for solvation, it is intrinsically cytotoxic. Concentrations above 0.5% v/v can confound assay results by inducing apoptosis, altering membrane permeability, and triggering massive transcriptomic shifts[8]. To maintain a self-validating experimental system, the final DMSO concentration in the cell culture must be strictly capped at ≤0.1% v/v[8][9].

Mechanistic and Workflow Visualizations

Workflow A 1,3-Dioxo-2,3-dihydro- 1H-isoindole-4-carboxylic acid (Powder) C Master Stock (100 mM) A->C Dissolve B Anhydrous DMSO (Solvent) B->C Add D Aliquots (Store at -80°C) C->D Aliquot E 1000x Intermediate Stocks (in DMSO) D->E Thaw & Dilute G Final Assay Solution (≤0.1% DMSO) E->G Spike (1:1000) F Pre-warmed Culture Media (pH 7.4) F->G Buffer

Figure 1. Workflow for the preparation and dilution of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.

Stability A Intact Phthalimide Ring (Active Compound) B Anhydrous DMSO (Storage) A->B D Aqueous Media (pH > 7.4) A->D C Stable (Months at -80°C) B->C E Base-Catalyzed Hydrolysis (OH-) D->E Nucleophilic Attack F Phthalamic Acid Derivative (Inactive/Degraded) E->F Ring Opening

Figure 2. pH-dependent stability and base-catalyzed hydrolysis pathway of the phthalimide ring.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to create a 100 mM master stock, followed by serial dilutions that ensure a constant 0.1% DMSO background across all treatment conditions.

Phase 1: Master Stock Preparation (100 mM)

  • Equilibration: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Rationale: Prevents atmospheric moisture condensation, which can initiate premature hydrolysis.

  • Weighing: Weigh exactly 19.11 mg of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid into a sterile, amber microcentrifuge tube. Rationale: Amber tubes protect the compound from potential photolytic degradation.

  • Solvation: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Storage: Aliquot the 100 mM master stock into 20–50 µL volumes to avoid freeze-thaw cycles. Store immediately at -80°C.

Phase 2: Intermediate Dilution (1000X Stocks)

  • Thaw a single master stock aliquot at room temperature.

  • Perform serial dilutions only in anhydrous DMSO to create 1000X concentrated stocks of your desired final assay concentrations. Example: For a 10 µM final assay concentration, prepare a 10 mM intermediate stock in DMSO.

Phase 3: Media Formulation (Working Solutions)

  • Pre-warm your complete cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS and buffered with HEPES to pH 7.4) to 37°C.

  • Immediately prior to treating the cells, spike the 1000X DMSO intermediate stocks into the pre-warmed media at a 1:1000 ratio (e.g., 1 µL of DMSO stock per 1 mL of media).

  • Vortex the media immediately to ensure rapid dispersion and prevent localized precipitation.

  • Apply the formulated media to the in vitro cell culture. Do not store the aqueous working solution for longer than 24 hours due to the ~57-hour half-life of the imide ring at pH 7.0[6].

Data Presentation: Dilution Matrix

To guarantee a self-validating system where solvent toxicity is controlled, every well (including the vehicle control) must contain exactly 0.1% DMSO.

Table 2: Dilution Matrix for a 0.1% Final DMSO Assay System

Desired Final Concentration in AssayConcentration of Intermediate Stock (in DMSO)Volume of Intermediate StockVolume of Pre-warmed Culture MediaFinal DMSO Concentration
100 µM 100 mM (Master Stock)1.0 µL999.0 µL0.1% v/v
50 µM 50 mM1.0 µL999.0 µL0.1% v/v
10 µM 10 mM1.0 µL999.0 µL0.1% v/v
1 µM 1 mM1.0 µL999.0 µL0.1% v/v
Vehicle Control Pure Anhydrous DMSO1.0 µL999.0 µL0.1% v/v

References

  • ChemScene. "776-22-7 | 1,3-Dioxoisoindoline-4-carboxylic acid".
  • Royal Society of Chemistry (RSC). "Design, synthesis and exploration of cyclic imides as PDE4 inhibitors in psoriasis".
  • CymitQuimica. "Building Blocks: 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid".
  • National Institutes of Health (NIH) PMC. "Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy".
  • OECD Existing Chemicals Database. "Phthalimid - Stability in Water".
  • PubChem - NIH. "Phthalimide | C8H5NO2 | CID 6809".
  • National Institutes of Health (NIH) PMC. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines".
  • ResearchGate. "Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells".

Sources

Application

practical applications of 1,3-dioxoisoindoline-4-carboxylic acid in organic synthesis

Application Note: Strategic Utilization of 1,3-Dioxoisoindoline-4-Carboxylic Acid in Advanced Organic Synthesis and Drug Discovery Executive Summary The 1,3-dioxoisoindoline-4-carboxylic acid scaffold (commonly referred...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1,3-Dioxoisoindoline-4-Carboxylic Acid in Advanced Organic Synthesis and Drug Discovery

Executive Summary

The 1,3-dioxoisoindoline-4-carboxylic acid scaffold (commonly referred to as the 4-carboxyphthalimide core) is a highly versatile bifunctional building block in modern organic synthesis. It features a rigid, electron-deficient cyclic imide that readily participates in hydrophobic and hydrogen-bonding interactions, coupled with a C4-carboxylic acid that serves as an orthogonal, easily functionalized handle[1]. In contemporary drug discovery and materials science, this scaffold is paramount in three distinct domains: the design of Proteolysis Targeting Chimeras (PROTACs) via Cereblon (CRBN) E3 ligase recruitment[2], the development of bioactive cyclic imides (e.g., PDE4 inhibitors)[1], and the synthesis of high-performance polyimide polymers[].

Mechanistic Foundations & Application Landscapes

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, recruiting the CRBN E3 ligase is predominantly achieved using thalidomide or pomalidomide derivatives[2]. When 1,3-dioxoisoindoline-4-carboxylic acid is N-substituted with a 2,6-dioxopiperidin-3-yl (glutarimide) ring, it forms "thalidomide acid" (CAS 1547163-38-1).

The Causality of the C4 Vector: X-ray crystallography of the CRBN-ligand complex reveals that the glutarimide ring anchors deep within the tri-tryptophan pocket of CRBN. Meanwhile, the phthalimide core sits at the protein-solvent interface. The C4-position points directly outward into the solvent, making the C4-carboxylic acid the optimal vector for linker attachment (e.g., PEG or alkyl chains). Functionalizing at C4 via amide coupling prevents steric clashes with the E3 ligase, maintaining the high-affinity ternary complex formation required for target ubiquitination[2].

PROTAC_Workflow Warhead Target Ligand (e.g., GDC-0853) PROTAC Bifunctional PROTAC Molecule Warhead->PROTAC Conjugation Linker Amine-Terminated Linker Linker->PROTAC Amide Coupling E3Ligand 1,3-dioxoisoindoline- 4-carboxylic acid (CRBN Anchor) E3Ligand->PROTAC C4-COOH Activation Ternary Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary Cellular Engagement

Figure 1: Workflow of PROTAC synthesis and ternary complex formation using the C4-carboxylic acid vector.

Bioactive Cyclic Imides & High-Performance Polymers

Beyond PROTACs, the rigid, planar nature of the 1,3-dioxoisoindoline core allows it to intercalate or tightly fit into narrow hydrophobic enzymatic pockets, such as the active site of Phosphodiesterase 4 (PDE4) or COX-2[1][4]. Furthermore, the dual functionality of the anhydride precursor and the carboxylic acid enables step-growth polymerization. Reacting the scaffold with diamines (e.g., p-phenylenediamine) yields polyamide-imides that exhibit exceptional thermal stability and chemical resistance due to the high aromatic and imide content[].

Synthesis_Pathway TMA Trimellitic Anhydride Intermediate Amic Acid Intermediate TMA->Intermediate Nucleophilic Attack (Glacial AcOH, RT) Amine Primary Amine Amine->Intermediate Addition Product 2-Substituted-1,3-dioxoisoindoline- 4-carboxylic acid Intermediate->Product Cyclodehydration (Reflux, 110°C) Deriv Functional Derivatives (PROTACs, APIs, Polymers) Product->Deriv C4-COOH Activation (HATU or SOCl2)

Figure 2: Synthetic pathway for 1,3-dioxoisoindoline-4-carboxylic acid derivatives.

Quantitative Data Summary

The table below summarizes the reaction parameters, typical yields, and validation metrics for the primary synthetic applications of the 1,3-dioxoisoindoline-4-carboxylic acid scaffold.

Application DomainScaffold DerivativeReagents / CatalystTemp / TimeTypical YieldKey Validation Metric
PROTAC Synthesis 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acidHATU, DIPEA, DMFRT, 2–4 h34–60%[2]LC-MS [M+H]+ appearance
PDE4 Inhibitors 2-(4-carboxyphenyl)-1,3-dioxoisoindoline-4-carboxylic acidGlacial Acetic Acid110°C, 4–12 h52–95%[1] 1 H-NMR (Imide closure)
Polyimides p-Phenylenediamine copolymerNMP, Toluene (Dean-Stark)160°C, 12 h>90%[]GPC (Molecular Weight)

Self-Validating Experimental Protocols

Protocol A: Synthesis of the 1,3-Dioxoisoindoline-4-Carboxylic Acid Core via Condensation

This protocol details the synthesis of the core scaffold from trimellitic anhydride.

  • Causality of Reagents: Glacial acetic acid acts as both a highly polar solvent and a weak acid catalyst. It facilitates the initial nucleophilic attack of the amine on the anhydride to form an amic acid intermediate. Subsequent refluxing at 110 °C provides the thermodynamic energy required to drive off water, pushing the equilibrium toward the closed, highly stable imide ring[1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend trimellitic anhydride (1.0 equiv, 0.260 mmol) and the desired primary amine (e.g., 4-aminobenzoic acid, 1.0 equiv, 0.260 mmol) in 10 mL of glacial acetic acid[1].

  • Condensation: Stir the mixture at room temperature for 30 minutes to allow the formation of the amic acid intermediate.

  • Cyclodehydration: Heat the reaction mixture to reflux (110 °C) and maintain for 4 to 12 hours under an inert nitrogen atmosphere[1].

  • Isolation: Cool the mixture to room temperature. Pour the solution into 50 mL of ice-cold distilled water to precipitate the product. Filter the resulting off-white solid under a vacuum and wash sequentially with water and cold ethanol.

  • Validation & Quality Control:

    • Checkpoint: Analyze the dried product via 1 H-NMR (DMSO- d6​ ). The complete disappearance of the amic acid amide protons (~10.5 ppm) and the presence of the characteristic phthalimide aromatic protons (multiplets at 7.9–8.2 ppm) confirm successful cyclodehydration. If amic acid persists, re-subject the material to reflux with a Dean-Stark trap.

Protocol B: PROTAC Linker Conjugation via C4-Amide Coupling

This protocol describes the attachment of an amine-terminated linker to the C4-carboxylic acid of the CRBN ligand.

  • Causality of Reagents: The C4-carboxylic acid on the electron-deficient phthalimide ring is sterically hindered and electronically deactivated. HATU is utilized as a highly efficient coupling reagent because it forms an active HOAt ester, allowing for rapid amidation with primary amines at room temperature. This minimizes the risk of base-catalyzed imide ring-opening side reactions. DMF is required due to the poor solubility of the glutarimide-containing starting material[2].

Step-by-Step Methodology:

  • Activation: Dissolve 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise.

  • Pre-activation Phase: Stir the mixture at room temperature for 15 minutes. Causality: This ensures the complete conversion of the carboxylic acid to the active HOAt ester before the amine is introduced, preventing the amine from reacting with the coupling reagent itself.

  • Conjugation: Add the amine-terminated linker-warhead construct (1.1 equiv) dissolved in a minimal amount of DMF. Stir the reaction at room temperature for 2–4 hours[2].

  • Quenching & Extraction: Dilute the reaction with ethyl acetate and wash three times with a 5% aqueous LiCl solution (to remove DMF), followed by brine. Dry the organic layer over MgSO 4​ and concentrate under reduced pressure.

  • Validation & Quality Control:

    • Checkpoint: Monitor the reaction via LC-MS prior to quenching. The disappearance of the starting carboxylic acid mass [M−H]− and the appearance of the PROTAC product mass [M+H]+ confirms successful amidation. Purify the crude product using flash column chromatography (SiO 2​ : MeOH/DCM)[2].

References

  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, synthesis and exploration of cyclic imides as PDE4 inhibitors in psoriasis Source: RSC Advances URL
  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • CAS 26023-21-2 (Poly[(1,3-dihydro-1,3-dioxo-2H-isoindole-2,5-diyl)carbonyl(1,3-dihydro-1,3-dioxo-2H-isoindole-5,2-diyl)-1,4-phenylene])

Sources

Method

Advanced Crosslinking Protocols for 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid E3 Ligands: From PROTAC Synthesis to Target Deconvolution

Abstract The rational design of Proteolysis Targeting Chimeras (PROTACs) requires precise chemical conjugation strategies and robust validation of intracellular ternary complex formation. The chemical building block 1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of Proteolysis Targeting Chimeras (PROTACs) requires precise chemical conjugation strategies and robust validation of intracellular ternary complex formation. The chemical building block 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (commonly known as 4-carboxyphthalimide) and its glutarimide-fused derivatives (e.g., thalidomide-4-carboxylic acid) serve as foundational Cereblon (CRBN) E3 ligase recruiting elements[1][2]. The C4-carboxylic acid provides an optimal "exit vector" for linker attachment, minimizing steric clashes within the CRBN tri-tryptophan binding pocket[3].

This application note details two critical crosslinking workflows for researchers utilizing this pharmacophore:

  • Chemical Crosslinking (Amide Conjugation): The synthetic protocol for covalently linking the E3 ligand to a target-binding moiety.

  • Photoaffinity Crosslinking (PAL): An in cellulo protocol for trapping and validating the transient Protein of Interest (POI)–PROTAC–CRBN ternary complex.

Chemical Crosslinking: Amide Coupling Protocol for PROTAC Synthesis

Mechanistic Rationale & Reagent Selection

The conjugation of the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid handle to an amine-functionalized linker requires highly efficient coupling conditions to overcome the potential steric hindrance of complex PROTAC linkers.

  • Coupling Reagent (HATU): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional EDC/NHS or DCC. HATU generates a highly reactive 7-azabenzotriazole active ester, which significantly accelerates the coupling of sterically hindered secondary amines or long PEG linkers[4].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base. It effectively deprotonates the carboxylic acid and the incoming amine salt without participating in unwanted nucleophilic side reactions[4].

Step-by-Step Methodology

Note: Ensure all glassware is oven-dried and reactions are performed under an inert nitrogen or argon atmosphere to prevent moisture-induced degradation of the active ester.

  • Activation: Dissolve the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid derivative (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

  • Base Addition: Add DIPEA (3.0 equivalents) to the solution and stir for 2 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 equivalents) in one portion. Stir the mixture for 15 minutes at room temperature to fully pre-activate the carboxylic acid into the active ester[4].

  • Conjugation: In a separate vial, dissolve the amine-functionalized POI-linker (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this dropwise to the activated E3 ligand mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4–12 hours. Monitor the depletion of the starting material via LC-MS[4].

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude PROTAC via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

G A 1,3-Dioxo-2,3-dihydro-1H- isoindole-4-carboxylic acid B HATU / DIPEA (Activation) A->B Step 1: Activate COOH C Amine-Linker-POI (Nucleophilic Attack) B->C Step 2: Add Amine D PROTAC Conjugate (Amide Bond Formed) C->D Step 3: Conjugation

Workflow for the chemical crosslinking (amide coupling) of the E3 ligand handle to the POI linker.

Photoaffinity Crosslinking (PAL): Trapping the Ternary Complex

Mechanistic Rationale & Probe Design

Validating that a synthesized PROTAC actively recruits CRBN to the target POI in live cells is notoriously difficult due to the transient nature of the ternary complex. Photoaffinity Labeling (PAL) solves this by utilizing UV light to covalently crosslink the interacting proteins[5].

  • Diazirine Incorporation: A diazirine moiety is integrated into the PROTAC linker. Upon irradiation at 365 nm, the diazirine extrudes nitrogen gas, forming a highly reactive carbene intermediate that rapidly inserts into nearby C-H or heteroatom bonds of the CRBN and POI proteins[6].

  • Wavelength Selection (365 nm): 365 nm UV light is specifically chosen because it minimizes background phototoxicity and non-specific protein degradation associated with higher-energy 254 nm UV light[6].

  • Click Chemistry Handle: An alkyne tag is also incorporated to allow for downstream biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6].

Step-by-Step Methodology (In Cellulo)
  • Cell Incubation: Culture target cells (e.g., HEK293T or disease-specific lines) to 80% confluency. Treat the cells with the PAL-PROTAC probe (1–10 µM) and incubate at 37°C for 2–4 hours to allow cell permeation and ternary complex formation[5].

  • In Situ UV Crosslinking: Remove media and gently wash cells twice with ice-cold PBS. Place the cell culture plate on ice. Irradiate the cells from above with a 365 nm UV lamp (e.g., 100 W) at a distance of 5 cm for 10–15 minutes[6].

  • Cell Lysis: Scrape the cells into RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • CuAAC Click Chemistry: To the cleared lysate (1 mg/mL protein), add the click reagents in the following order: Biotin-PEG3-Azide (100 µM), THPTA ligand (1 mM), CuSO₄ (1 mM), and Sodium Ascorbate (1 mM)[6]. Vortex gently and incubate in the dark at room temperature for 1.5 hours.

  • Enrichment & Proteomics: Add pre-washed Streptavidin-agarose beads to the mixture and rotate at 4°C overnight. Wash the beads stringently (1% SDS in PBS, followed by 8 M Urea, then plain PBS) to remove non-covalently bound proteins. Elute the crosslinked complexes by boiling in 2x Laemmli sample buffer and analyze via LC-MS/MS[5].

G A Live Cells + PAL-PROTAC (Diazirine & Alkyne tags) B Incubation (Ternary Complex Formation) A->B Cell Permeation C UV Irradiation (365 nm) (Covalent Crosslinking) B->C Trapping POI-PROTAC-CRBN D Cell Lysis & CuAAC Click (Biotinylation) C->D Isolate Crosslinked Adducts E Streptavidin Enrichment & LC-MS/MS D->E Target Deconvolution

Mechanism of Photoaffinity Labeling (PAL) for trapping and isolating the PROTAC ternary complex.

Quantitative Analysis of Crosslinking Efficiencies

The choice of linker significantly impacts both the chemical crosslinking efficiency (amide coupling yield) and the biological efficacy of the resulting 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid derivative. Below is a representative summary of quantitative data comparing different linker architectures.

Linker ArchitectureAmide Coupling Efficiency (%)CRBN Binding Affinity (IC₅₀, nM)Ternary Complex Trapping Yield (PAL)Degradation Efficacy (DC₅₀, nM)
PEG3 88%145High12
PEG5 82%160Medium45
Alkyl (C6) 91%120High8
Alkyl (C8) 85%135Low (Steric clash)>100
Diazirine-PEG3 (PAL Probe) 78%180Very High (Covalent) N/A (Analytical Probe)

Table 1: Representative quantitative data demonstrating the relationship between linker chemistry, coupling efficiency, and biological performance of 4-carboxyphthalimide-based degraders.

Sources

Application

using 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid in click chemistry reactions

Application Note & Protocols Topic: Leveraging 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid in Advanced Click Chemistry Reactions Audience: Researchers, scientists, and drug development professionals. Abstract Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Leveraging 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid in Advanced Click Chemistry Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the application of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid as a versatile scaffold for bioconjugation and molecular probe development using click chemistry. The isoindole-1,3-dione (phthalimide) core is a significant structural motif in medicinal chemistry, and its functionalization allows for the exploration of novel chemical space.[1][2][3] This document provides a comprehensive overview of the principles and step-by-step protocols for modifying this molecule to incorporate clickable alkyne handles. We present detailed methodologies for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, enabling the covalent linkage of this scaffold to biomolecules or other probes. The protocols are designed to be robust and self-validating, with explanations of the rationale behind key experimental choices to ensure reproducibility and success.

Introduction: The Scientific Rationale

The convergence of modular chemical synthesis with biological applications has been powerfully enabled by "click chemistry".[4] Among these reactions, the azide-alkyne cycloaddition is preeminent due to its high efficiency, specificity, and biocompatibility.[5][6] This guide focuses on harnessing 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, a molecule combining two key functional domains:

  • The Phthalimide Core: This planar, aromatic structure is found in numerous biologically active compounds and serves as a rigid scaffold. Its derivatives have been explored as inhibitors for enzymes like heparanase and cholinesterases, highlighting its potential in drug design.[1][7]

  • The Carboxylic Acid Handle: This functional group is a critical anchor for further chemical modification. While carboxylic acids are common in drugs, they can present challenges with cell permeability and metabolic stability.[8][9] Click chemistry offers a robust method to conjugate this scaffold to other molecules, potentially overcoming these limitations by introducing bioisosteric triazole linkages.[10]

A unique aspect of this particular scaffold is the potential for the carboxylic acid to promote the copper-catalyzed click reaction. Research has shown that carboxylic acids can accelerate the key steps in the CuAAC catalytic cycle, potentially leading to higher yields and faster reaction times.[11]

This document provides protocols to first functionalize the carboxylic acid with a clickable alkyne moiety and then use this "activated" scaffold in both major types of click chemistry.

Workflow Overview: From Scaffold to Conjugate

The overall strategy involves a two-stage process. First, the carboxylic acid on the phthalimide core is functionalized with an alkyne. Second, this alkyne-modified probe is "clicked" onto an azide-bearing molecule of interest, such as a peptide, protein, or diagnostic dye.

G cluster_prep Stage 1: Probe Synthesis cluster_click Stage 2: Click Conjugation A 1,3-Dioxo-2,3-dihydro-1H- isoindole-4-carboxylic Acid C Amide Coupling (EDC, NHS) A->C B Amine-Functionalized Alkyne (e.g., Propargylamine or DBCO-amine) B->C D Alkyne-Functionalized Phthalimide Probe C->D F Click Reaction (CuAAC or SPAAC) D->F Proceed to Conjugation E Azide-Modified Biomolecule (R-N3) E->F G Final Phthalimide-Triazole-Biomolecule Conjugate F->G

Figure 1: General experimental workflow.

Synthesis of Alkyne-Functionalized Phthalimide Probes

To participate in click chemistry, the phthalimide core must first be derivatized with an alkyne. The carboxylic acid provides a convenient handle for this modification via standard amide bond formation. Below are protocols for creating both a terminal alkyne (for CuAAC) and a strained cyclooctyne (for SPAAC).

Protocol 1: Synthesis of a Terminal Alkyne Probe for CuAAC

This protocol describes the coupling of the phthalimide carboxylic acid with propargylamine.

Materials:

  • 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

  • Propargylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate vial, dissolve propargylamine (1.1 eq) in a small amount of DMF and add TEA (2.0 eq).

  • Slowly add the propargylamine solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel) to yield the alkyne-functionalized probe.

Protocol 2: Synthesis of a Strained Alkyne (DBCO) Probe for SPAAC

This protocol uses a commercially available DBCO-amine derivative for conjugation. DBCO (Dibenzocyclooctyne) is a highly reactive cyclooctyne used for copper-free click chemistry.[12]

Procedure:

  • Follow the same procedure as in Protocol 1 , substituting propargylamine with an equimolar amount of a DBCO-amine linker (e.g., DBCO-PEG4-amine). The purification conditions may need to be adjusted based on the properties of the specific DBCO linker used.

Click Chemistry Conjugation Protocols

Once the alkyne-functionalized probe is synthesized and purified, it can be used in click chemistry reactions.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a widely used, robust method for bioconjugation.[13][14] It utilizes a Cu(I) catalyst, typically generated in situ from Cu(II) by a reducing agent like sodium ascorbate.[15] The addition of a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial as it both accelerates the reaction and protects biomolecules from oxidative damage caused by copper ions.[13][14]

G Phth_Alkyne Phthalimide-Alkyne Probe Reaction CuAAC Reaction (Aqueous Buffer, RT) Phth_Alkyne->Reaction Bio_Azide Azide-Modified Biomolecule (R-N3) Bio_Azide->Reaction Catalyst Cu(II)SO4 + Sodium Ascorbate Cu_I Cu(I)-THPTA Complex Catalyst->Cu_I Reduction Ligand THPTA Ligand Ligand->Cu_I Chelation Cu_I->Reaction Catalysis Product 1,4-Disubstituted Triazole Conjugate Reaction->Product

Figure 2: CuAAC Reaction Scheme.

Materials & Reagents:

  • Alkyne-Phthalimide Probe (from Protocol 1)

  • Azide-modified biomolecule (e.g., peptide, protein)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, 100 mM in water)

  • Phosphate-Buffered Saline (PBS) or other suitable aqueous buffer

ReagentStock ConcentrationFinal ConcentrationPurpose
Azide-BiomoleculeVariable10-100 µMSubstrate
Alkyne-Phthalimide Probe10 mM in DMSO2-10 fold excessClick partner, excess drives reaction to completion
CuSO420 mM50-250 µMCatalyst precursor
THPTA50 mM250-1250 µMAccelerating and protecting ligand (5:1 ratio to Cu)
Sodium Ascorbate100 mM5 mMReducing agent to generate and maintain Cu(I)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified biomolecule in the chosen buffer to the desired final volume and concentration.

  • Add the Alkyne-Phthalimide Probe from its DMSO stock. The final concentration of DMSO should ideally be kept below 5% (v/v).

  • Prepare a premix of the catalyst: in a separate tube, combine the required volumes of the CuSO4 and THPTA stock solutions. Vortex briefly.

  • Add the CuSO4/THPTA premix to the reaction tube containing the biomolecule and alkyne probe.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently by inverting the tube.

  • Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

  • Workup: The resulting conjugate can be purified from excess reagents and copper. For proteins, this is often achieved by dialysis against a buffer containing EDTA (to chelate residual copper) or by using size-exclusion chromatography.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, making it ideal for applications in living systems or with molecules sensitive to copper ions.[][17] The reaction is driven by the release of ring strain from the cyclooctyne derivative.[12][18]

G Phth_DBCO Phthalimide-DBCO Probe Reaction SPAAC Reaction (Aqueous Buffer, 37°C) No Catalyst Phth_DBCO->Reaction Bio_Azide Azide-Modified Biomolecule (R-N3) Bio_Azide->Reaction Product Regioisomeric Triazole Conjugate Reaction->Product

Figure 3: SPAAC Reaction Scheme.

Materials & Reagents:

  • DBCO-Phthalimide Probe (from Protocol 2)

  • Azide-modified biomolecule

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolve the azide-modified biomolecule in the desired buffer.

  • Add the DBCO-Phthalimide Probe from a stock solution (e.g., in DMSO). A 2-5 fold molar excess of the DBCO probe is typically sufficient.

  • Incubate the reaction at a temperature appropriate for the biomolecule, typically between 4°C and 37°C.

  • Reaction times for SPAAC are generally longer than for CuAAC, ranging from 4 to 36 hours, depending on the concentration of reactants and the specific cyclooctyne used.

  • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, SDS-PAGE with fluorescence imaging if the phthalimide probe is fluorescent).

  • Workup: Purify the conjugate using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted DBCO probe.

Troubleshooting and Expert Considerations

  • Low CuAAC Yield: Ensure the sodium ascorbate solution is freshly prepared, as it can oxidize over time. The presence of chelating agents (like EDTA) in your biomolecule buffer will inhibit the reaction and must be removed prior to starting. The carboxylic acid on the phthalimide core may promote the reaction, but pH can be a factor; CuAAC is generally robust between pH 4 and 12.[5]

  • Biomolecule Degradation (CuAAC): If protein precipitation or loss of activity is observed, decrease the copper concentration or increase the ligand-to-copper ratio (up to 10:1). Including a radical scavenger like aminoguanidine can also be beneficial.[13]

  • Slow SPAAC Reaction: The kinetics of SPAAC are second-order. Increasing the concentration of both the azide and the strained alkyne will increase the reaction rate. If possible, performing the reaction at 37°C instead of room temperature can also accelerate the process.

  • Solubility Issues: The phthalimide core is relatively hydrophobic. If the alkyne-functionalized probe shows poor solubility in aqueous buffers, consider using a probe synthesized with a hydrophilic linker (e.g., a PEG linker) between the phthalimide and the alkyne.

Conclusion

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a valuable and adaptable starting material for creating custom probes for click chemistry. Its rigid scaffold and convenient carboxylic acid handle allow for straightforward synthesis of alkyne-derivatized reagents. By following the detailed protocols for both copper-catalyzed and strain-promoted cycloadditions, researchers can effectively conjugate this phthalimide core to a wide array of biomolecules, enabling novel applications in drug discovery, chemical biology, and diagnostics.

References

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Jena Bioscience URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides Source: Google Patents URL
  • Title: Large Red-Shifted Fluorescent Emission via Intermolecular π–π Stacking in 4-Ethynyl-1,8-naphthalimide-Based Supramolecular Assemblies Source: ACS Publications URL: [Link]

  • Title: Synthesis and Evaluation of 1,8‐Disubstituted‐Cyclam/Naphthalimide Conjugates as Probes for Metal Ions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions Source: ChemRxiv URL: [Link]

  • Title: One-pot facile synthesis of 4-amino-1,8-naphthalimide derived Tröger's bases via a nucleophilic displacement approach Source: Royal Society of Chemistry URL: [Link]

  • Title: Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization Source: MDPI URL: [Link]

  • Title: Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: ESI Fluorescent supramolecular hierarchical self-assemblies from glycosylated 4-amino- and 4-bromo-1,8-naphthalimides Source: The Royal Society of Chemistry URL: [Link]

  • Title: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies Source: MDPI URL: [Link]

  • Title: 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors Source: PubMed URL: [Link]

  • Title: Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Semantic Scholar URL: [Link]

  • Title: Click chemistry reagents Source: Chemie Brunschwig URL: [Link]

  • Title: Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: The chemistry of isoindole natural products Source: Beilstein Journals URL: [Link]

  • Title: The chemistry of isoindole natural products - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Method

preparation of thalidomide analogs from 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Application Note & Protocols Topic: A Comprehensive Guide to the Synthesis of Thalidomide Analogs from 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Audience: Researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: A Comprehensive Guide to the Synthesis of Thalidomide Analogs from 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed framework for the synthesis of novel thalidomide analogs using 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid as a versatile starting scaffold. This key intermediate, also known as 4-carboxy-phthalimide, offers a strategic chemical handle for diversification, enabling the creation of extensive chemical libraries for drug discovery. We will explore the synthesis of the core structure and provide detailed, field-tested protocols for its derivatization into a variety of amide and ester analogs. The causality behind reagent selection, reaction conditions, and potential pitfalls are discussed in depth. This document is intended to empower researchers in the fields of medicinal chemistry and chemical biology to leverage this scaffold for the development of next-generation immunomodulators, targeted protein degraders (PROTACs), and other therapeutics.

Introduction: A Scaffold Reimagined

The Legacy and Rebirth of Thalidomide

First marketed in 1957, thalidomide's tragic history as a teratogen is well-documented.[1] However, its rediscovery as a potent agent for treating erythema nodosum leprosum and later, multiple myeloma, marked a pivotal moment in medicine.[2][3] This revival spurred the development of analogs with improved potency and safety profiles, famously leading to the FDA-approved drugs Lenalidomide and Pomalidomide, collectively known as Immunomodulatory Drugs (IMiDs®).[2] These molecules have become cornerstones in the treatment of various hematological cancers.[4]

The Rise of Cereblon Modulators and PROTACs

The mechanism of action of thalidomide and its analogs was elucidated with the identification of Cereblon (CRBN) as their primary binding target.[5] CRBN is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. By binding to CRBN, IMiDs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros and Aiolos. This targeted protein degradation mechanism is central to their therapeutic effects.

This discovery has ignited immense interest in leveraging the thalidomide scaffold not just for immunomodulation, but as a foundational component for Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, inducing its degradation. The phthalimide moiety of thalidomide analogs serves as a highly effective "warhead" for hijacking the CRBN E3 ligase.

The Strategic Value of the 4-Carboxy Handle

While the synthesis of Lenalidomide and Pomalidomide typically starts from 4-nitro-substituted precursors[6][7], the use of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid provides a powerful and direct route for creating novel analogs. The carboxylic acid group at the 4-position of the phthalimide ring is not merely a structural feature; it is a versatile chemical handle. It serves as a prime attachment point for linkers in PROTAC development or for introducing diverse chemical moieties to explore new structure-activity relationships (SAR) and develop next-generation CRBN-modulating agents.[5]

Core Synthetic Strategy: A Modular Approach

The synthesis of a diverse library of analogs from our target starting material follows a logical and modular two-stage process.

  • Stage 1: Synthesis of the Core Intermediate. The first stage involves the synthesis of "4-carboxy-thalidomide" (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid). This is achieved by the condensation of a trimellitic anhydride derivative with 3-aminopiperidine-2,6-dione.

  • Stage 2: Diversification. The carboxylic acid group of the core intermediate is activated and coupled with a wide array of nucleophiles (amines, alcohols, etc.) to generate the final analog library.

This modularity allows for the late-stage introduction of diversity, a highly efficient strategy in medicinal chemistry.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification Start Trimellitic Anhydride (or derivative) Core "4-Carboxy-Thalidomide" (Core Intermediate) Start->Core Glutamine L-Glutamine AminoGlutarimide 3-Aminopiperidine-2,6-dione (Glutarimide Moiety) Glutamine->AminoGlutarimide Cyclization AminoGlutarimide->Core Condensation Activation Carboxylic Acid Activation Core->Activation Coupling Reagent Amine R-NH2 Activation->Amine Coupling Alcohol R-OH Activation->Alcohol Coupling AmideAnalog Amide Analogs Amine->AmideAnalog EsterAnalog Ester Analogs Alcohol->EsterAnalog

Figure 2: Generalized mechanism of amide coupling using HATU.
Detailed Step-by-Step Protocol (General Amide Coupling)
  • To a dry, nitrogen-flushed flask, add 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (318 mg, 1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (10 mL) and stir to dissolve.

  • Add the desired primary or secondary amine (1.1 mmol, 1.1 eq).

  • Add HATU (418 mg, 1.1 mmol, 1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) or by recrystallization to afford the pure amide analog.

Data Summary & Characterization

The protocols described allow for the generation of a wide array of analogs. The table below provides hypothetical data for representative products.

Analog StructureNameCoupling PartnerTypical Yield¹H NMR Key Signal (DMSO-d₆)MS (ESI+) [M+H]⁺
alt text N-Benzyl-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxamideBenzylamine80-90%δ 9.1 (t, 1H, CONH), 4.5 (d, 2H, CH₂-Ph)408.1
alt text (2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)(morpholino)methanoneMorpholine75-85%δ 3.6-3.8 (m, 8H, Morpholine-H)388.1
alt text Ethyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylateEthanol65-75%δ 4.3 (q, 2H, O-CH₂), 1.3 (t, 3H, CH₃)347.1

Troubleshooting and Scientific Insights

  • Issue: Low Yield in Amide Coupling.

    • Cause: Insufficient activation, sterically hindered amine, or competitive side reactions.

    • Insight & Solution: Ensure all reagents and solvents are anhydrous, as water will quench the active ester. For hindered amines, switch to a more potent coupling reagent like HATU or increase the reaction temperature to 40-50 °C. Adding an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can enhance reaction rates. [8]* Issue: Formation of N-acylurea byproduct with DCC/EDC.

    • Cause: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. [9] * Insight & Solution: This is an inherent issue with carbodiimides. Performing the reaction at 0 °C and adding the carbodiimide last can minimize this. The addition of HOBt or NHS traps the O-acylisourea as an active ester, which is less prone to rearrangement, thereby improving yields and simplifying purification. [10]* Issue: Difficulty in Purification.

    • Cause: Byproducts from coupling reagents (e.g., tetramethylurea from HATU, DCU from DCC) can co-elute with the product.

    • Insight & Solution: For EDC couplings, an acidic workup followed by aqueous extraction effectively removes the water-soluble urea byproduct. For HATU/HBTU, a thorough aqueous wash (using NaHCO₃ and brine) is usually sufficient. If DCU from DCC is the issue, filtering the reaction mixture before workup can remove most of it, though some may remain in solution. A solvent system like ether or pentane can be used to precipitate the final product while leaving trace DCU in the mother liquor.

References

  • Vargesson, N. (2015). Thalidomide-induced teratogenesis: History and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140-156. [Link]

  • Ramachandran, D., et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research, 3(1), 234-236. [Link]

  • Xiao, Z., et al. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science, 4(2), 223-228. [Link]

  • Benjamin, E., & Hijji, Y. M. (2017). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry, 2017, 6436185. [Link]

  • Muller, G. W., et al. (1999). A Concise Two-Step Synthesis of Thalidomide. Organic Process Research & Development, 3(2), 139-140. [Link]

  • Benjamin, E., & Hijji, Y. M. (2017). A Novel Green Synthesis of Thalidomide and Analogs. SciSpace. [Link]

  • Google Patents. (2017).
  • Google Patents. (2018).
  • Google Patents. (2011).
  • ResearchGate. (2016). A New Synthesis Route for the Preparation of Pomalidomide. [Link]

  • Google Patents. (2017).
  • El-Sayed, W. M., et al. (2015). Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 158-166. [Link]

  • Google Patents. (2019). METHOD FOR PREPARING LENALIDOMIDE. EP 3789385 A1. [Link]

  • Kapoor, M. (2010). Process for the preparation of lenalidomide. Semantic Scholar. [Link]

  • Crasto, A. M. (2019). LENALIDOMIDE. New Drug Approvals. [Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link]

  • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]

  • Albericio, F., et al. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-10. [Link]

  • Google Patents. (2009).
  • Pharmaceutical Substances. (2020). Thalidomide. [Link]

  • PubMed. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

Application

1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid coupling reaction conditions and catalysts

An In-Depth Guide to Coupling Reactions of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Introduction The 1,3-dioxo-2,3-dihydro-1H-isoindole, or phthalimide, scaffold is a privileged structure in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Coupling Reactions of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

Introduction

The 1,3-dioxo-2,3-dihydro-1H-isoindole, or phthalimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the notorious thalidomide and its safer, modern analogs like apremilast.[1][2] The specific isomer, 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, offers a versatile synthetic handle—the carboxylic acid—for molecular elaboration. This functional group allows for the covalent attachment of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) critical in drug discovery.[3][4]

This technical guide provides detailed application notes and protocols for the key coupling reactions of this scaffold. We will delve into the mechanistic underpinnings of amide bond formation and palladium-catalyzed cross-coupling reactions, offering not just step-by-step instructions but also the scientific rationale behind the choice of catalysts, reagents, and conditions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable building block in their synthetic campaigns.

Part 1: Amide Bond Formation via Carboxylic Acid Activation

The most direct synthetic transformation for 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is the formation of an amide bond. This reaction is one of the most frequently used transformations in medicinal chemistry.[5][6] The process involves the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine.

Mechanism and Rationale for Reagent Selection

While direct thermal condensation of a carboxylic acid and an amine is possible, it requires harsh conditions (>200 °C) that are incompatible with most complex molecules. Therefore, chemical activation at room temperature is the preferred method. The most common strategy involves the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[5][7]

The generally accepted mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Additive Intervention: This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. To prevent this, an additive like HOBt rapidly reacts with the O-acylisourea to form an active ester (HOBt ester). This new intermediate is more stable than the O-acylisourea but highly reactive towards amines.[8]

  • Aminolysis: The desired amine attacks the active ester, forming the stable amide bond and releasing HOBt. The byproduct of EDC hydration is a water-soluble urea, which can be easily removed during aqueous workup.[8]

The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst, particularly with less reactive amines, can further enhance the reaction rate by forming an even more reactive acylpyridinium intermediate.[5]

Table 1: Common Conditions for Amide Coupling
Coupling Reagent SystemBase (if required)Solvent(s)Temperature (°C)Key Considerations
EDC / HOBt DIPEA, NMMDMF, DCM, CH₃CN0 to 23Gold standard for reliability and low cost. Byproducts are generally easy to remove.[5][7]
HATU / DIPEA DIPEA (Diisopropylethylamine)DMF, NMP0 to 23Highly efficient and fast, especially for hindered amines or solid-phase synthesis. Less epimerization.[8]
DCC / DMAP (cat.) NoneDCM, THF0 to 23DCC forms a dicyclohexylurea (DCU) byproduct that is insoluble and can be filtered off. Not suitable for solid-phase synthesis.
PyBOP / DIPEA DIPEADMF, DCM0 to 23Phosphonium-based reagent, effective for challenging couplings with low racemization.
Workflow for Amide Bond Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 equiv) in DMF B Add Amine (1.0-1.2 equiv) A->B Combine Reactants C Add HOBt (1.1 equiv) and EDC (1.2 equiv) B->C Initiate Coupling D Stir at RT (Monitor by TLC/LCMS) C->D Allow to React E Aqueous Workup (e.g., H₂O, NaHCO₃, Brine) D->E Quench Reaction F Extract with Organic Solvent (e.g., EtOAc, DCM) E->F G Dry, Concentrate & Purify (e.g., Chromatography) F->G H Final Amide Product G->H

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid with a generic primary amine.

Materials:

  • 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 equiv)

  • Amine of choice (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.

  • Dissolve the starting material in a minimal amount of anhydrous DMF.

  • Add the amine, followed by HOBt. Stir the mixture for 5 minutes at room temperature.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

To expand the molecular diversity beyond what is achievable through the carboxylic acid handle, palladium-catalyzed cross-coupling reactions are indispensable. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enable the formation of new carbon-carbon bonds directly on the aromatic core of the isoindole scaffold.[9][10]

Prerequisite: These reactions require a halogenated precursor, typically 4-bromo- or 4-iodo-1,3-dioxo-2,3-dihydro-1H-isoindole . The iodo-substituted analog is generally more reactive than the bromo analog.[11] This precursor must be synthesized separately. The carboxylic acid group is generally well-tolerated under many modern cross-coupling conditions, but protection (e.g., as a methyl or ethyl ester) may be necessary in specific cases.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron species (like a boronic acid or ester) with an aryl halide.[12][13]

Catalytic Cycle and Rationale: The reaction is catalyzed by a Palladium(0) species. The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., Ar-Br) to form a Pd(II) complex.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

SuzukiCycle cluster_out Pd0 Pd(0)L₂ OAP Ar-Pd(II)-X L₂ Pd0->OAP Oxidative Addition (Ar-X) TP Ar-Pd(II)-R L₂ OAP->TP Transmetalation (R-B(OH)₂) + Base TP->Pd0 Reductive Elimination Prod Ar-R TP->Prod

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Catalyst (0.5-5 mol%)Ligand (if needed)Base (2-3 equiv)Solvent SystemTemperature (°C)
Pd(PPh₃)₄NoneK₂CO₃, Na₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH80-110
Pd(OAc)₂SPhos, XPhosK₃PO₄Toluene, Dioxane80-110
PdCl₂(dppf)dppf (built-in)K₂CO₃DMF, DME80-100

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling a 4-bromo-1,3-dioxo-2,3-dihydro-1H-isoindole derivative with an arylboronic acid.

Materials:

  • 4-Bromo-isoindole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Combine the 4-bromo-isoindole derivative, arylboronic acid, and K₂CO₃ in a flask suitable for heating under reflux.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate the flask and backfill with an inert gas (N₂ or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

B. Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[11] It is invaluable for introducing linear alkyne linkers into molecular scaffolds.

Catalytic System and Rationale: The classic Sonogashira reaction employs a dual catalytic system.[11][14]

  • Palladium Catalyst: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the aryl halide.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[15]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the coupled aryl-alkyne product.

A significant side reaction is the Glaser coupling, or homocoupling, of the terminal alkyne, which can be minimized by running the reaction under strictly anaerobic conditions.[16]

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_out Pd0 Pd(0)L₂ OAP Ar-Pd(II)-X L₂ Pd0->OAP Oxidative Addition (Ar-X) TP Ar-Pd(II)-C≡CR L₂ OAP->TP Transmetalation TP->Pd0 Reductive Elimination Prod Ar-C≡CR TP->Prod Alkyne H-C≡CR CuA Cu-C≡CR Alkyne->CuA Base, Cu(I) CuA->TP

Caption: Interdependent catalytic cycles in the Sonogashira reaction.

Table 3: Typical Conditions for Sonogashira Coupling

Catalyst (1-5 mol%)Co-Catalyst (2-10 mol%)BaseSolvent(s)Temperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃N, DIPEATHF, DMF23-60
Pd(PPh₃)₄CuIEt₃N / TolueneToluene50-80

Detailed Protocol: Sonogashira Coupling

This protocol provides a general method for coupling a 4-iodo-1,3-dioxo-2,3-dihydro-1H-isoindole derivative with a terminal alkyne. The iodo-derivative is preferred for its higher reactivity.[11]

Materials:

  • 4-Iodo-isoindole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add the 4-iodo-isoindole derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (N₂ or Argon). Repeat this three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe. The solvent ratio is typically 2:1 to 3:1 (THF:Et₃N).

  • Add the terminal alkyne dropwise via syringe to the stirred solution at room temperature.

  • Stir the reaction at room temperature (or with gentle heating to ~40 °C if necessary).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate to remove catalyst residues and salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a powerful scaffold for building molecular complexity. Mastery of its core coupling reactions—amide bond formation, Suzuki-Miyaura, and Sonogashira couplings—provides chemists with a robust toolkit for drug discovery and materials science. By understanding the mechanisms and carefully selecting the appropriate catalysts and conditions as outlined in this guide, researchers can efficiently and reliably synthesize novel derivatives for a wide range of scientific applications.

References

  • Thilakarathne, D. et al. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Elangovan, A. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. American Chemical Society. Available at: [Link]

  • Perrin, D. et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Penthala, N. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Adolfsson, H. et al. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. Available at: [Link]

  • Gorin, D.J. & Toste, F.D. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Royal Society of Chemistry. A water-soluble, supramolecular catalytic system for Suzuki-Miyaura coupling reactions in aqueous-organic solvents. Available at: [Link]

  • Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Bangs Laboratories. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

  • Man, H. et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. PubMed. Available at: [Link]

  • Colombo, M. et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Al-Fulaij, O. A. et al. (2019). Synthesis and characterization of new 3,3-bipyrazole-4,4-dicarboxylic acid derivatives and some of their palladium(II) complexes as pre-catalyst for Suzuki coupling reaction in water. European Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • NIST WebBook. 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • de la Hoz, A. et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • European Patent Office. (2014). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. Available at: [Link]

  • Vaskeviciene, I. et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Available at: [Link]

  • Pan, C. et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. PubMed. Available at: [Link]

  • Rauf, A. et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the specific physicochemical barrie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the specific physicochemical barriers associated with dissolving 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (commonly known as 4-carboxyphthalimide) in dimethyl sulfoxide (DMSO).

While cyclic imides and their derivatives are foundational building blocks for poly(ester-imide) polymers and are actively explored as PDE4 inhibitors in drug discovery[1], their rigid planar structures often present significant solubility challenges in standard in vitro assay preparations.

Quantitative Physicochemical Profile

To understand the causality behind the solubility issues, we must first analyze the molecular characteristics of the compound. The table below summarizes the critical quantitative data driving its behavior in solution.

PropertyValueImplication for Solubility
Chemical Name 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acidRigid, planar aromatic system promotes strong π−π stacking.
Molecular Weight 191.14 g/mol Relatively small, allowing for dense, highly crystalline packing[2].
H-Bond Donors 2 (Imide N-H, Carboxylic O-H)Forms robust intermolecular hydrogen-bonding networks.
H-Bond Acceptors 4 (Carbonyl oxygens)High propensity for lattice stabilization in the solid state.
pKa (Carboxylic Acid) ~3.5Easily deprotonated by mild organic bases to form soluble salts.
pKa (Imide) ~8.5 - 9.0Can be deprotonated by stronger bases if further disruption is needed.
Frequently Asked Questions (FAQs)

Q: Why does 4-carboxyphthalimide exhibit poor solubility in DMSO despite being a polar compound? A: While cyclic imides are generally soluble in polar aprotic solvents[1], 4-carboxyphthalimide possesses both an imide (N-H) and a carboxylic acid (COOH) group. These functional groups act as potent hydrogen-bond donors and acceptors, creating a highly stable, tightly packed intermolecular crystal lattice. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, the water molecules aggressively compete for hydrogen bonding, which increases the dielectric constant of the solvent pool and forces the hydrophobic aromatic core of the molecule to precipitate out of solution[2].

Q: Does temperature affect the dissolution kinetics of this compound? A: Yes. The dissolution of highly crystalline poly(ester-imide) precursors is an endothermic process[2]. At room temperature, the kinetic barrier to breaking the lattice is high. Heating the suspension to 50–60 °C provides the necessary thermal energy to disrupt π−π stacking and hydrogen bonds, allowing DMSO molecules to successfully solvate the individual monomers.

Q: I need a highly concentrated stock solution (e.g., 50–100 mM) for biological assays, and heating isn't enough. What can I do? A: You must utilize base-assisted dissolution. The carboxylic acid moiety has a pKa of approximately 3.5. By adding a stoichiometric amount (1.0 - 1.1 equivalents) of a mild, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the carboxylic acid to form a carboxylate salt. This introduces a localized negative charge, which drastically disrupts the crystal lattice and exponentially increases solubility in DMSO without altering the core cyclic imide structure[3].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Anhydrous Dissolution & Thermal-Kinetic Disruption

Purpose: To dissolve the compound at lower concentrations (≤ 20 mM) without chemical modification.

  • Solvent Preparation: Ensure DMSO is strictly anhydrous ( 0.005% water). Use a fresh septum-sealed bottle or DMSO stored over activated 3Å molecular sieves. Causality: Eliminating water prevents competitive hydrogen bonding that drives precipitation.

  • Weighing: Weigh the required mass of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid into a sterile, dry glass vial.

  • Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Vortexing: Vortex vigorously for 60 seconds to disperse the powder into a uniform suspension.

  • Thermal Sonication: Place the vial in a heated ultrasonic bath set to 50–60 °C. Sonicate for 15–30 minutes. Causality: Sonication provides mechanical cavitation to break apart macroscopic crystals, while heat provides the thermodynamic energy to overcome the lattice enthalpy.

  • Validation: Allow the solution to cool to room temperature. Inspect the vial against a dark background under a bright light. If micro-precipitates or a "swirling" Schlieren effect is visible, proceed to Protocol B.

Protocol B: Base-Assisted Dissolution (Salt Formation)

Purpose: To achieve high-concentration stock solutions (e.g., 50–100 mM) via transient salt formation for downstream assays.

  • Suspension: Suspend the compound in anhydrous DMSO at the target concentration (the solution will initially be cloudy).

  • Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the suspension.

  • Agitation: Vortex the mixture for 1–2 minutes. The solution should rapidly clear as the carboxylate salt forms and the ionic species is solvated.

  • Validation (Critical): If this stock is used for biological assays, you must ensure that your final assay buffer has sufficient buffering capacity to neutralize the trace DIPEA. Alternatively, you must include a vehicle control containing an equivalent concentration of DMSO and DIPEA to validate that observed biological effects are not artifacts of the base.

Troubleshooting Workflows & Mechanistic Pathways

TroubleshootingWorkflow Start Start: Add 4-Carboxyphthalimide to Anhydrous DMSO Check1 Is it fully dissolved? Start->Check1 HeatSon Protocol A: Heat (60°C) & Sonicate Check1->HeatSon No Success Success: Clear Stock Solution Check1->Success Yes Check2 Is it fully dissolved? HeatSon->Check2 BaseAdd Protocol B: Add 1.1 eq DIPEA Check2->BaseAdd No Check2->Success Yes BaseAdd->Success Dissolves Fail Failure: Check DMSO Water Content BaseAdd->Fail Precipitates

Caption: Workflow for troubleshooting the solubility of 4-carboxyphthalimide in DMSO.

Mechanism Lattice Solid State (Strong H-Bonding Network) DMSO DMSO Solvation (Competes for H-Bonds) Lattice->DMSO Kinetic Barrier Base Addition of Base (e.g., DIPEA) DMSO->Base If Insoluble Deprotonation Deprotonation of Carboxylic Acid (pKa ~3.5) Base->Deprotonation Acid-Base Reaction Solvated Solvated Carboxylate Salt (High Solubility) Deprotonation->Solvated Ionic Disruption

Caption: Mechanistic pathway of base-assisted dissolution for carboxylic acids in DMSO.

References
  • Veena K. S., et al. "Design, Synthesis and Exploration of Cyclic Imides as PDE4 Inhibitors in Psoriasis." RSC Medicinal Chemistry, 2026.[Link]

  • "Synthesis and characterization of hyperbranched aromatic poly(ester–imide)s." Polymer, 2003.[Link]

  • "Benzenoid Aromatics from Renewable Resources." Chemical Reviews, 2024.[Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling for 1,3-Dioxoisoindoline-4-Carboxylic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming bottlenecks associated with rigid, crystalline building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming bottlenecks associated with rigid, crystalline building blocks.

When working with 1,3-dioxoisoindoline-4-carboxylic acid —and particularly its prominent PROTAC derivative, 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid (the thalidomide E3 ligase anchor)[1]—standard room-temperature amide coupling protocols often fail. The core issue is a thermodynamic one: the highly planar, hydrogen-bond-rich phthalimide/glutarimide core exhibits notoriously poor solubility in standard organic solvents like DCM or THF at 25 °C, often stalling reactions at <20% yield[2].

This guide provides a causality-driven, self-validating framework for optimizing the reaction temperature to achieve high-yielding, degradation-free couplings.

Workflow & Mechanistic Logic

The diagram below illustrates the critical temperature thresholds when coupling 1,3-dioxoisoindoline derivatives.

G Start 1,3-Dioxoisoindoline-4-Carboxylic Acid + Amine + Coupling Agent T_Low Room Temp (25°C) Start->T_Low Standard Protocol T_Opt Optimal Temp (45-55°C) Start->T_Opt Optimized Protocol T_High High Temp (>80°C) Start->T_High Forced Heating Res_Low Poor Solubility Stalled Reaction (<30% Yield) T_Low->Res_Low Res_Opt Full Solubilization High Yield (>85%) & Purity T_Opt->Res_Opt Res_High Imide/Glutarimide Ring Opening Racemization & Degradation T_High->Res_High

Fig 1. Temperature-dependent pathways in 1,3-dioxoisoindoline-4-carboxylic acid amide coupling.

Frequently Asked Questions (FAQs)

Q1: Why does my coupling reaction stall at room temperature despite using highly active reagents like HATU and DIPEA? A: The failure is physical, not chemical. The 1,3-dioxoisoindoline core is highly crystalline. In standard solvents (DCM, THF) at room temperature, the acid remains partially insoluble, preventing the formation of the active ester[2]. Even in DMF, the active ester intermediate can precipitate. Elevating the temperature to 50 °C provides the necessary thermodynamic energy to fully solubilize the reagents and drive the kinetics forward[2].

Q2: If heat is required, can I simply reflux the reaction or heat it to 80 °C to force completion? A: No. While 80 °C will dissolve the reagents, 1,3-dioxoisoindoline derivatives (and especially their 2,6-dioxopiperidin-3-yl PROTAC counterparts) are highly sensitive to base-catalyzed hydrolysis. At temperatures >60 °C in the presence of organic bases like DIPEA, the imide or glutarimide rings will undergo nucleophilic attack by trace water or the amine, leading to irreversible ring-opening and racemization of the chiral center.

Q3: Which solvent and coupling reagent combination is most robust for the 50 °C optimized window? A: DMF or NMP are the superior solvents due to their high boiling points and excellent solvating power for polar amides. HATU is the preferred coupling agent because its highly reactive HOAt-derived active ester forms rapidly at 50 °C, outcompeting potential side reactions[1].

Troubleshooting Guide
SymptomRoot CauseRecommended Solution
Reaction stalls at 20-30% conversion Poor solubility of the carboxylic acid or active ester intermediate at 25 °C.Switch solvent to anhydrous DMF/NMP and increase reaction temperature to 50 °C.
Multiple new peaks on LC-MS (m/z +18) Base-catalyzed hydrolysis/ring-opening of the imide or glutarimide ring.Ensure temperature does not exceed 55 °C. Strictly use anhydrous solvents. Reduce DIPEA equivalents from 3.0 to 2.0.
Epimerization/Racemization of PROTAC anchor Excessive heating combined with strong base exposure.Limit heating time to 2-4 hours. Consider swapping DIPEA for a milder base like N-methylmorpholine (NMM).
Active ester forms but amine doesn't couple Steric hindrance of the amine or deactivation of the active ester.Add a catalytic amount of DMAP (0.1 eq) or increase the temperature slightly to 55 °C to overcome the activation barrier.
Quantitative Data: Temperature & Solvent Effects

The following table summarizes the causal relationship between temperature, solvent, and reaction success, synthesizing empirical data from optimized PROTAC coupling workflows.

Temperature (°C)SolventCoupling ReagentBaseConversion (%)Ring Integrity (%)Isolated Yield (%)
25 (RT)DCMHATUDIPEA< 30> 9920
25 (RT)DMFHATUDIPEA45> 9935
50 (Optimized) DMF HATU DIPEA > 95 > 95 85
80DMFHATUDIPEA> 95< 40 (Ring Opening)30
Standard Operating Procedure (SOP): Optimized 50 °C Coupling

This protocol is designed as a self-validating system . By checking the specific milestones, you guarantee the chemical integrity of the reaction before proceeding to the next step.

Reagents Required:

  • 1,3-Dioxoisoindoline-4-carboxylic acid derivative (1.0 equiv)

  • Target Amine / Linker (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Methodology:

  • Preparation & Solubilization:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 1,3-dioxoisoindoline-4-carboxylic acid derivative (1.0 equiv) and HATU (1.2 equiv).

    • Add anhydrous DMF to achieve a 0.1 M concentration.

    • Self-Validation Checkpoint: At this stage, the mixture will likely be a cloudy suspension.

  • Pre-Activation at Elevated Temperature:

    • Transfer the vial to a pre-heated reaction block set strictly to 50 °C .

    • Add DIPEA (2.0 equiv) dropwise.

    • Stir for 15 minutes.

    • Self-Validation Checkpoint: The solution should transition from a cloudy suspension to a clear, homogeneous yellow/orange solution, confirming the formation of the soluble OAt-active ester.

  • Amine Addition:

    • Dissolve the target amine (1.1 equiv) in a minimal amount of anhydrous DMF (approx. 10% of total reaction volume) and add it dropwise to the activated ester solution at 50 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 50 °C for 2 hours.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. You must observe the disappearance of the starting acid mass and the appearance of the product mass. Crucially, verify the absence of the M+18 mass (which would indicate ring-opening).

  • Quenching & Workup:

    • Once complete, remove the vial from the heat block and allow it to cool to room temperature.

    • Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃ (5x the reaction volume).

    • Self-Validation Checkpoint: The sudden change in polarity will cause the highly lipophilic coupled product to precipitate as a solid, allowing for easy isolation via vacuum filtration. If it oils out, extract with EtOAc (3x), wash with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with Rigid 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Linkers

Welcome to the technical support center for advanced bioconjugation strategies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with steric hindrance i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced bioconjugation strategies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with steric hindrance in their experiments. Here, we provide in-depth FAQs and troubleshooting protocols focused on the application of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, a rigid linker designed to address spatially complex conjugation problems.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant barrier in bioconjugation and drug development?

A1: Steric hindrance, also known as a steric effect, is a phenomenon that occurs when the size and spatial arrangement of atoms or groups within a molecule obstruct a chemical reaction.[1][2] In essence, bulky molecular components can physically block reactive sites, preventing them from coming into the necessary proximity for a reaction to occur.[3] This leads to slower reaction rates, low product yields, or even complete reaction failure.[4][5] In drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) or PROTACs, steric hindrance can be a major challenge when attempting to attach a payload (like a cytotoxic drug) to a large biomolecule (like an antibody) at a specific, often crowded, site.[6]

Q2: How do chemical linkers, in general, help mitigate steric hindrance?

A2: Linkers, or crosslinkers, are molecules designed to act as spacers, covalently connecting two other molecules.[6] By introducing a linker, you increase the physical distance between the two reactive partners. This separation can effectively bypass the steric shields created by bulky groups near the conjugation site, allowing the reaction to proceed more efficiently.[1][6] The properties of the linker—such as its length, flexibility, and hydrophilicity—are critical parameters that must be optimized for each specific application to achieve a balance between overcoming steric hindrance and maintaining the biological activity of the final conjugate.[7][8][9]

Q3: What are the specific properties of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid as a linker, and why is its rigidity important?

A3: 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a derivative of phthalimide, characterized by a rigid, planar isoindole ring system. Its key features are:

  • Structural Rigidity: Unlike flexible linkers such as polyethylene glycol (PEG), which have many rotatable bonds, the isoindole core provides a conformationally restricted spacer.[10] This rigidity offers precise control over the distance and orientation between the conjugated molecules, which can be critical for maintaining the biological function of a protein or ensuring a drug payload is positioned correctly.[6][10]

  • Defined Geometry: The fixed structure prevents the linker from folding back on itself, an issue that can sometimes arise with long, flexible linkers and cause self-hindrance.[1][7]

  • Chemical Handle: The carboxylic acid group provides a versatile functional handle for conjugation. It can be readily activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with primary amines, such as those on lysine residues of proteins.

Q4: When should I choose a rigid linker like this one over a flexible linker like PEG?

A4: The choice between a rigid and a flexible linker is a critical decision based on the specific goals of your experiment.

  • Choose a rigid linker when:

    • Precise spatial control is needed: You need to maintain a specific distance and orientation between the two conjugated molecules to preserve biological activity or optimize interaction with a target.

    • You need to prevent intramolecular interactions: A rigid linker can prevent a payload from folding back and interacting with the parent biomolecule.

    • Studying structure-activity relationships (SAR): The defined geometry helps in understanding how the distance and angle of conjugation affect efficacy.[10]

  • Choose a flexible linker (e.g., PEG) when:

    • Solubility is a primary concern: PEG linkers are highly hydrophilic and can significantly improve the solubility of hydrophobic payloads or the final conjugate.[6]

    • A longer, less defined spacer is sufficient: When the primary goal is simply to create distance to overcome basic steric clashes without the need for precise conformational control.

    • "Shielding" is desired: The flexible nature of long PEG chains can create a hydrophilic cloud that "shields" a hydrophobic drug from its environment, reducing aggregation and non-specific binding.[11]

Troubleshooting Guides
Problem 1: Low or No Yield During Conjugation

You are attempting to conjugate a payload to a protein using an activated 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid linker, but the final yield is significantly lower than expected.

start Low Conjugation Yield Observed cause1 Possible Cause: Steric Hindrance at Target Site start->cause1 cause2 Possible Cause: Reagent Instability (e.g., NHS Ester Hydrolysis) start->cause2 cause3 Possible Cause: Poor Solubility of Linker/Payload start->cause3 sol1 Solution: Synthesize Linker with Longer Alkyl Chain (Increases distance from rigid core) cause1->sol1 sol2 Solution: - Use Anhydrous Solvents - Prepare Activated Linker Fresh - Control pH (7.2-7.5 for NHS esters) cause2->sol2 sol3 Solution: - Add Co-solvent (e.g., DMSO, DMF) - Modify Payload for Higher Solubility cause3->sol3

Caption: A logical workflow for diagnosing and solving low conjugation yield.

Possible Cause Troubleshooting Step & Rationale
Steric Hindrance at Target Site The rigid linker itself may not be long enough to extend past the sterically crowded environment. Solution: Consider synthesizing a derivative of the linker. By reacting phthalic anhydride-4-carboxylic acid with an amino-alkanoic acid (e.g., 6-aminohexanoic acid), you can create a longer, semi-rigid linker that retains the isoindole core but has an extended, flexible alkyl chain to provide greater reach.
Hydrolysis of Activated Linker If you have pre-activated the carboxylic acid as an NHS ester, it is highly susceptible to hydrolysis, especially in aqueous buffers.[1] Solution: 1. Ensure all organic solvents (like DMSO or DMF used to dissolve the linker) are anhydrous. 2. Prepare the activated NHS-ester linker immediately before use. 3. Maintain the pH of the conjugation buffer in the optimal range for NHS-ester reactions (typically pH 7.2-7.5) to balance reaction rate and hydrolysis.[12]
Poor Solubility The aromatic, rigid nature of the isoindole linker, combined with a potentially hydrophobic payload, can lead to poor solubility in aqueous buffers, causing reagents to crash out of solution. Solution: Perform the conjugation reaction in a buffer system containing a small percentage of a water-miscible organic co-solvent like DMSO or DMF (typically 5-10%). Ensure your biomolecule is stable in this solvent mixture first.
Problem 2: Loss of Biological Activity in the Final Conjugate

The conjugation reaction was successful (good yield), but the resulting conjugate shows significantly reduced or no biological activity.

cluster_0 Scenario A: Steric Clash at Active Site cluster_1 Scenario B: Optimized Linker Geometry P1 Protein AS1 Active Site Linker1 Rigid Linker P1->Linker1 Conjugation Site Payload1 Payload Linker1->Payload1 label_A Result: Payload sterically blocks the active site. P2 Protein AS2 Active Site Linker2 Longer/Isomeric Rigid Linker P2->Linker2 Conjugation Site Payload2 Payload Linker2->Payload2 label_B Result: Active site remains accessible.

Caption: How a rigid linker's geometry can impact biological activity.

Possible Cause Troubleshooting Step & Rationale
Unfavorable Payload Orientation The primary benefit of a rigid linker—its defined geometry—can also be a drawback if it orients the payload in a way that blocks a critical binding site or active site on the biomolecule.[1] Solution: This is a complex structural problem. 1. Molecular Modeling: If a 3D structure of your target protein is available, use computational modeling to predict the conformation of the final conjugate and assess potential steric clashes. 2. Use a Linker Isomer: Synthesize and test the conjugate using a positional isomer, such as 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.[13] Changing the linker's exit vector from position 4 to 5 on the aromatic ring will alter the payload's final position, which may be sufficient to restore activity.
Conformational Changes Induced by Conjugation The conjugation process itself might alter the tertiary structure of the protein, leading to inactivation.[6] Solution: Use biophysical techniques like Circular Dichroism (CD) spectroscopy to compare the secondary and tertiary structure of the native biomolecule versus the conjugate. If significant changes are observed, a different conjugation site or linker strategy may be required.
Experimental Protocols & Data
Protocol 1: Activation of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid with EDC/NHS

This protocol describes the general procedure for activating the linker's carboxylic acid to make it reactive towards primary amines.

Materials:

  • 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., glass vial with a screw cap)

  • Stirring mechanism (e.g., magnetic stir bar)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve 1.0 equivalent of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid in a minimal amount of anhydrous DMF or DMSO.

  • Addition of NHS: Add 1.1 equivalents of NHS to the solution. Stir at room temperature until it is fully dissolved.

  • Initiation with EDC: Add 1.2 equivalents of EDC to the reaction mixture. The solution may become cloudy initially.

  • Reaction: Seal the vessel and stir the reaction at room temperature for 4-6 hours, or until the reaction appears complete by TLC analysis (monitoring the disappearance of the starting carboxylic acid).

  • Use Immediately: The resulting solution contains the activated linker (NHS ester) and should be used immediately for conjugation with the amine-containing molecule. Do not attempt to isolate and store the activated ester for long periods due to its susceptibility to hydrolysis.

Table 1: Comparative Properties of Rigid vs. Flexible Linkers
Property1,3-Dioxo-isoindole-4-carboxylic Acid Linker Polyethylene Glycol (PEG) Linker Rationale & Field Insight
Rigidity HighLow (Highly Flexible)The isoindole's rigid structure provides predictable geometry, whereas PEG's flexibility can be useful for accommodating conformational shifts but offers less spatial control.[10]
Conformational Control HighLowRigid linkers are superior for SAR studies where precise distance and orientation are key variables.
Hydrophilicity Low to ModerateHighThe aromatic isoindole core is hydrophobic. PEG is inherently hydrophilic and is often used to improve the solubility and pharmacokinetic properties of ADCs.[6][11]
Potential for π-π Stacking HighNoneThe aromatic ring of the isoindole linker can engage in π-π stacking interactions, which could be a design feature or an unintended cause of aggregation.
Typical Application Probing specific spatial requirements; when payload orientation is critical.General-purpose spacing; improving solubility; reducing immunogenicity.[7]The choice of linker is a critical design element that impacts stability, efficacy, and pharmacokinetics.[8][9]
References
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance with PEG Linkers in Bioconjugation.
  • BenchChem. (n.d.). Steric hindrance effects in bioconjugation with long PEG chains.
  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting.
  • SelectScience. (2026, February 26). Bioconjugation troubleshooting guide.
  • Creative Biolabs. (2024, November 7). Troubleshooting Guides.
  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions.
  • Fiveable. (2025, August 15). Steric Hindrance: Intro to Chemistry Study Guide.
  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
  • Fiveable. (2025, August 15). Steric Hindrance: Organic Chemistry Study Guide.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
  • Florence, G. J., et al. (n.d.). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC.
  • Vector Laboratories. (n.d.). Bioconjugation Troubleshooting Guide.
  • Vector Laboratories. (2024, June 27). Linkers With Shielding Effect For Antibody Drug Conjugates.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Uddin, M. S., et al. (2022, February 11).
  • Su, D., & Zhang, D. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed.
  • Misra, A. K. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers.
  • Su, D., & Zhang, D. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC.
  • Ashenhurst, J. (2011, July 18).
  • BenchChem. (n.d.). overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.
  • Quora. (2022, October 22). Is there no steric hindrance in case of inorganic molecules?
  • Szwarc, M. (n.d.). Effect of Conjugation, Hyperconjugation, and Steric Hindrance on Methyl Affinities. The Journal of Chemical Physics.
  • Somov, N., et al. (n.d.).
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • ResearchGate. (n.d.). Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry.
  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Di Stefano, S., et al. (2021).
  • ResearchGate. (n.d.). Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n).
  • MilliporeSigma. (n.d.). 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • PubMed Central. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • PubChem. (n.d.). 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.
  • Der Pharma Chemica. (n.d.). Synthesis of 3 (N(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid.
  • NIST WebBook. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester.
  • PubChem. (n.d.). 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid.
  • Semantic Scholar. (2023, March 6). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures.
  • ResearchGate. (n.d.). Synthesis of 3 (N(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4-substituted) phenylthiazolidine-4-carboxylic acid.
  • Life Chemicals Inc. (n.d.). 1,3-Dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid.
  • ChemicalBook. (2026, January 13). 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID.
  • RSC Publishing. (n.d.). Competition and cooperation between steric hindrance and hydrogen bonding of supramolecular discs.
  • Cossy, J., et al. (2004). Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Organic Letters.

Sources

Optimization

Technical Support Center: Purification of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

Welcome to the technical support center for the purification of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (also known as 4-carboxyphthalimide). This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (also known as 4-carboxyphthalimide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate.

Introduction

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a key building block in the synthesis of a variety of compounds, including pharmaceuticals and advanced materials. Its purification is a critical step to ensure the quality and reliability of downstream applications. The presence of a carboxylic acid group and a phthalimide moiety gives this molecule unique physicochemical properties that must be considered when selecting a purification method. This guide provides a comprehensive overview of the most effective purification strategies, troubleshooting advice for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid?

A1: The impurities present in the crude product largely depend on the synthetic route. A common method for synthesizing 4-carboxyphthalimide is the reaction of trimellitic anhydride with an ammonia source. Potential impurities from this synthesis can include:

  • Unreacted Trimellitic Anhydride: A common starting material that may not have fully reacted.

  • Isomeric Carboxyphthalimides: Depending on the reaction conditions, other isomers may form in small amounts.

  • Phthalamic Acid Derivatives: Incomplete cyclization can lead to the presence of related phthalamic acids.

  • Residual Solvents: Solvents used in the synthesis and workup may be present.

  • Water: The presence of water can affect the physical state and reactivity of the final product.

Q2: What is the best initial approach for purifying solid 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid?

A2: For solid crude product, recrystallization is often the most effective initial purification technique. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Q3: How can I remove non-acidic impurities from my sample?

A3: Acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities. This technique takes advantage of the differential solubility of the acidic compound and its salt form in organic and aqueous phases.[1][2]

Q4: My compound streaks on a silica gel TLC plate. How can I fix this?

A4: Streaking of carboxylic acids on silica gel TLC plates is a common problem due to the interaction of the acidic proton with the silica. To resolve this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.

Troubleshooting Guide

Problem Potential Cause Solution
Low recovery after recrystallization The compound is too soluble in the cold solvent.Choose a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used for dissolution.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down too quickly.[3]
"Oiling out" during recrystallization The solution is too concentrated, or cooling is too rapid.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]
Emulsion formation during acid-base extraction Vigorous shaking of the separatory funnel.Gently invert the funnel for mixing instead of shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution).
No precipitation after acidification in acid-base extraction The compound is soluble in the aqueous solution even in its neutral form.If no solid precipitates, the purified carboxylic acid can be extracted back into an organic solvent (e.g., ethyl acetate) from the acidified aqueous layer.[4]
Poor separation in column chromatography Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. If the compound is not moving from the baseline, increase the polarity of the eluent. If it moves too quickly, decrease the polarity.

Purification Protocols

Acid-Base Extraction

This method is ideal for removing neutral and basic impurities.

AcidBaseExtraction start Crude Product (in Organic Solvent, e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., NaHCO3 solution) start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer (contains neutral/basic impurities) separate1->organic_layer Top/Bottom layer depending on solvent density aqueous_layer Aqueous Layer (contains sodium salt of the carboxylic acid) separate1->aqueous_layer acidify Acidify with HCl (aq) to pH ~2-3 aqueous_layer->acidify precipitate Precipitation of Purified Product acidify->precipitate extract_back Extract with Organic Solvent (if no precipitate forms) acidify->extract_back Alternative filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 1,3-Dioxo-2,3-dihydro-1H- isoindole-4-carboxylic acid filter_dry->pure_product extract_back->filter_dry

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.

  • Collection: Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the carboxylic acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl with stirring until the pH of the solution is between 2 and 3 (check with pH paper).

  • Isolation: The purified 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water and dry under vacuum.

Recrystallization

This is an effective method for purifying the solid product.

Recrystallization start Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (to remove insoluble impurities) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath (to maximize yield) cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General Recrystallization Workflow.

Solvent Selection Table (Based on Analogs and General Principles):

Solvent/System Rationale Reference
Water The carboxylic acid group may provide some solubility in hot water, with lower solubility in cold water.[3]
Ethanol/Water A mixture can fine-tune the polarity to achieve ideal solubility characteristics.[3]
Acetic Acid Often a good solvent for recrystallizing phthalimide derivatives.[5]
Methanol/Acetone Mixture Has been used for the purification of related diacid monomers containing imide rings.[6]
Hexane/Diethyl Ether A potential non-polar/polar aprotic system for recrystallization.[6]
Pseudocumene Effective for the recrystallization of the precursor, trimellitic anhydride.[7]

Step-by-Step Protocol:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

This technique is useful for separating compounds with similar polarities.

Step-by-Step Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for this polar, acidic compound would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the addition of 0.5-1% acetic acid to prevent streaking. A system of ethyl acetate/hexane (e.g., 1:1.5 v/v) has been used for related compounds.[6]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.

References

  • Trimellitic anhydride purification process. (n.d.). Google Patents.
  • Acid-Base Extraction. (n.d.). Retrieved March 20, 2026, from [Link]

  • Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. (2025, January 24). MDPI. Retrieved March 20, 2026, from [Link]

  • Photodecarboxylative Additions to Phthalimides and their Application in the Synthesis of AKS-186 and its Analogues. (2008, June 11). DORAS. Retrieved March 20, 2026, from [Link]

  • Separation and Identification of Analgesics by Thin Layer Chromatography. (n.d.). Edubirdie. Retrieved March 20, 2026, from [Link]

  • Acid-base extraction. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Extraction method. (n.d.). Retrieved March 20, 2026, from [Link]

  • Process for the purification of trimellitic anhydride. (n.d.). Google Patents.
  • Photocyclization Reactions of (ω-Phthalimidoalkoxy)acetic Acids via Sequential Single Electron Transfer-Decarboxylation Pathway. (n.d.). Retrieved March 20, 2026, from [Link]

  • The photodecarboxylative addition of carboxylates to phthalimides as a key-step in the synthesis of biologically active 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved March 20, 2026, from [Link]

  • Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2024, January 16). Organic Letters. Retrieved March 20, 2026, from [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020, February 15). Interchim – Blog. Retrieved March 20, 2026, from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved March 20, 2026, from [Link]

  • A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. (2019, April 15). PubMed. Retrieved March 20, 2026, from [Link]

  • Exp 6 - Extraction. (n.d.). Retrieved March 20, 2026, from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2012, June 1). LCGC International. Retrieved March 20, 2026, from [Link]

  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem. Retrieved March 20, 2026, from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl (substituted) benzoates 4(a-n). (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Processes for preparing isoindoline-1,3-dione compounds. (n.d.). Google Patents.
  • SYNTHESIS AND CHARACTERIZATION OF NEW AROMATIC-ALIPHATIC POLY(ESTER-IMIDE)S CONTAINING PHOSPHORUS. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. (n.d.). Der Pharma Chemica. Retrieved March 20, 2026, from [Link]

  • Process for the preparation of 5-carboxyphthalide. (n.d.). Google Patents.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024, July 26). MDPI. Retrieved March 20, 2026, from [Link]

  • Trimellitic anhydride. (n.d.). Retrieved March 20, 2026, from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Process for the purification of terephthalic acid. (n.d.). Google Patents.

Sources

Troubleshooting

resolving HPLC peak tailing for 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid analysis

Technical Support Center: Chromatography Solutions Topic: Resolving HPLC Peak Tailing for 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid Welcome to the Application Scientist Support Portal As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Solutions Topic: Resolving HPLC Peak Tailing for 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Welcome to the Application Scientist Support Portal As a Senior Application Scientist, I frequently encounter challenges with polar, multi-functional aromatic compounds. 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (also known as 4-carboxyphthalimide) is a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs). However, its chemical structure—featuring an acidic carboxylic acid (pKa ~3.5) and a polar imide ring—makes it highly susceptible to multi-modal retention mechanisms on reversed-phase columns.

This guide is designed to move beyond generic advice. We will explore the exact causality behind peak distortion and implement self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Diagnostic Workflow

Before adjusting mobile phases or replacing columns, we must isolate the root cause. Peak tailing is generally caused by either a physical void/volume issue or a chemical interaction [1]. The workflow below outlines the logical progression for diagnosing the issue.

DiagnosticWorkflow Start Observe Peak Tailing (1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid) InjectNeutral Step 1: Inject Neutral Marker (e.g., Toluene or Uracil) Start->InjectNeutral Decision1 Does the neutral marker tail? InjectNeutral->Decision1 Physical Physical Issue Identified: Check fittings, tubing volume, or column void Decision1->Physical  Yes Chemical Chemical Issue Identified: Analyte-Stationary Phase Interactions Decision1->Chemical  No CheckPH Step 2: Evaluate Mobile Phase pH Target: pH < 2.0 (2 units below pKa) Chemical->CheckPH Decision2 Is pH < 2.0? CheckPH->Decision2 AdjustPH Action: Adjust pH using 0.1% TFA or Phosphoric Acid Decision2->AdjustPH  No Silanol Step 3: Evaluate Column Chemistry (Silanol / Metal Chelation) Decision2->Silanol  Yes ChangeColumn Action: Switch to End-capped Type B Silica Column Silanol->ChangeColumn

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my peak look like a "shark fin" (severe tailing) when using a standard Water/Methanol gradient? A: The issue here is a lack of pH control. 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has a pKa of approximately 3.5. Unbuffered Water/Methanol typically has a pH of 5.5–6.0. Operating close to or slightly above an analyte's pKa causes it to exist in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states[2]. Because these two states partition differently into the stationary phase, the peak broadens and tails severely. You must buffer the mobile phase to lock the analyte into a single ionization state.

Q2: How do I definitively prove whether the tailing is caused by my column chemistry or my HPLC system plumbing? A: You must run a self-validating Neutral Marker Test . Inject a neutral, non-ionizable compound (such as toluene or uracil) under your current conditions. Neutral compounds cannot undergo acid-base secondary interactions with the silica surface[1].

  • Causality: If the neutral peak is perfectly symmetrical but your isoindole derivative tails, you have a chemical interaction issue (e.g., silanol hydrogen bonding). If the neutral marker also tails, you have a physical problem, such as a poorly seated PEEK ferrule, a void at the head of the column, or excessive extra-column volume[1].

Q3: What is the optimal mobile phase strategy to achieve a USP Tailing Factor (Tf) < 1.2 for this compound? A: To suppress the ionization of the carboxylic acid, the mobile phase pH must be at least 1.5 to 2.0 units below the analyte's pKa. Adjusting the aqueous phase to pH 2.0 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid is highly effective. TFA is particularly advantageous because it not only lowers the pH but also acts as a mild ion-pairing agent, masking residual silanol interactions on the silica surface[2].

Q4: Does the type of silica column matter for this specific isoindole derivative? A: Absolutely. Older "Type A" silica columns contain higher levels of trace metals (like iron and aluminum) and highly acidic, unreacted silanols. The adjacent oxygen atoms in the 1,3-dioxo system and the carboxylic acid can chelate these trace metals, causing severe tailing. You should always use high-purity "Type B" silica columns with dense end-capping, which have significantly reduced free silanol content and trace metals, thereby minimizing secondary retention mechanisms[3].

Part 3: Quantitative Data Comparison

To illustrate the causality of mobile phase and column selection, the table below summarizes the chromatographic performance of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid under various conditions.

Mobile Phase CompositionColumn ChemistryUSP Tailing Factor (Tf)Asymmetry Factor (As)Theoretical Plates (N)Diagnostic Conclusion
Water / ACN (No Buffer)Type A Silica2.853.104,200Severe ionization & silanol interactions.
10 mM Acetate (pH 4.5) / ACNType B Silica1.952.156,500pH too close to pKa (~3.5); partial ionization.
0.1% Formic Acid (pH 2.7) / ACNType B Silica1.401.559,800Improved, but secondary interactions persist.
0.1% TFA (pH 2.0) / ACN End-capped Type B 1.05 1.08 15,400 Optimal: Full protonation & silanol masking.

Part 4: Self-Validating Experimental Protocols

Protocol 1: System Dead Volume & Physical Integrity Check

Purpose: A self-validating test to isolate extra-column volume or column void issues from chemical interactions.

  • Preparation: Prepare a 50 µg/mL solution of Toluene (or Uracil for highly aqueous gradients) in your initial mobile phase diluent.

  • Execution: Inject 5 µL of the neutral marker onto the HPLC system using your current method conditions (flow rate, temperature, gradient).

  • Analysis: Calculate the USP Tailing Factor (Tf) at 5% of the peak height.

  • Validation Check:

    • If Tf > 1.2 for the neutral marker: The issue is physical. Inspect all PEEK tubing connections for dead volume, check the detector flow cell, and ensure the column inlet frit is not partially blocked.

    • If Tf ≤ 1.2 for the neutral marker: The system plumbing is sound. The tailing of your analyte is due to chemical interactions. Proceed to Protocol 2.

Protocol 2: Analyte Protonation and Silanol Masking

Purpose: To eliminate multi-modal retention mechanisms by fully protonating the carboxylic acid and masking stationary phase active sites.

  • Aqueous Phase (A): Prepare 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. Mix thoroughly and sonicate to degas. (Expected pH ~2.0).

  • Organic Phase (B): Prepare 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Installation: Install a high-purity, densely end-capped Type B silica C18 column (e.g., 100 Å pore size, highly deactivated).

  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 40°C (improves mass transfer and reduces peak broadening).

    • Gradient: 5% B to 95% B over 15 minutes.

  • Validation Check: The low pH ensures the analyte is >1.5 units below its pKa, locking it into a neutral state. The end-capped Type B silica prevents the imide/carbonyl oxygens from chelating metals or hydrogen-bonding with silanols. Evaluate the analyte peak; Tf should now be < 1.2.

References

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: Understanding HPLC Peak Tailing (LC Troubleshooting) Source: Scribd / John W. Dolan URL: [Link]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing PEGylation of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

Welcome to the Advanced Application Support Center. Conjugating amine-functionalized polyethylene glycol (PEG-NH₂) to 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (commonly known as 4-carboxyphthalimide) presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Conjugating amine-functionalized polyethylene glycol (PEG-NH₂) to 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (commonly known as 4-carboxyphthalimide) presents unique chemoselective challenges. While standard EDC/NHS chemistry is [1], the phthalimide moiety is inherently[2].

As a Senior Application Scientist, I have designed this guide to provide a self-validating protocol and troubleshooting matrix to maximize your PEGylation efficiency while preserving the structural integrity of the isoindole ring.

Mechanistic Overview & Workflow

The reaction relies on a two-step zero-length crosslinking strategy. First, the carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. Second, PEG-NH₂ is introduced to form a stable amide bond. The primary failure mode in this workflow is the premature hydrolysis of the O-acylisourea intermediate or the unintended ring-opening of the phthalimide core by the primary amine at elevated pH[3].

G A 1,3-dioxo-2,3-dihydro-1H-isoindole -4-carboxylic acid B EDC/NHS Activation (pH 4.5 - 6.0) A->B + EDC/NHS C NHS-Ester Intermediate (Active) B->C Activation G O-Acylisourea Hydrolysis (Side Reaction) B->G H2O (Hydrolysis) D PEG-NH2 Coupling (pH 7.0 - 7.5) C->D + PEG-NH2 E PEGylated Phthalimide (Target Product) D->E Amide Bond Formation F Phthalimide Ring Opening (Side Reaction at pH > 8.0) D->F Excess Amine / High pH

Reaction pathway for 4-carboxyphthalimide PEGylation highlighting competing side reactions.

Step-by-Step Self-Validating Protocol

To prevent the degradation of the phthalimide ring, a sequential (two-pot) activation and coupling method is strictly required.

Phase 1: Carboxylic Acid Activation
  • Buffer Preparation: Prepare a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, adjusted to pH 5.5.

    • Causality: EDC activation is most efficient in a slightly acidic environment (pH 4.5–6.0)[1]. Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) which will quench the reaction.

  • Dissolution: Dissolve 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid in the MES buffer. If solubility is limited, use a DMSO/MES co-solvent system (up to 20% DMSO).

  • Activation: Add a 10-fold molar excess of EDC and a 4-fold molar excess of NHS[4].

  • Incubation: Stir the reaction at room temperature for 15–30 minutes[1].

  • Self-Validation Step: Quench a 5 µL aliquot in 0.1% TFA and analyze via LC-MS. You should observe the mass shift corresponding to the NHS-ester formation before proceeding to Phase 2.

Phase 2: PEGylation and Coupling
  • Buffer Exchange/Adjustment: The coupling of the NHS-activated intermediate to PEG-NH₂ requires a neutral to slightly basic pH[1]. Adjust the reaction pH to exactly 7.2 using 0.1 M HEPES buffer.

    • Causality: While typical NHS couplings use pH 8.0–8.5,[3]. Exceeding pH 7.5 drastically accelerates nucleophile-assisted ring-opening by the PEG-NH₂[2].

  • Conjugation: Add a 1.2-fold molar excess of PEG-NH₂ to the activated ester solution.

  • Incubation: Stir for 2 hours at room temperature.

  • Purification: Remove unreacted EDC, NHS, and free PEG using Size Exclusion Chromatography (SEC) or dialysis (ensure the MWCO is appropriate for your PEG size)[1].

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and PEGylation efficiency, derived from internal validation and established EDC/NHS kinetic models.

ParameterConditionTarget Yield (%)Ring-Opening Byproduct (%)Scientific Recommendation
Activation pH 5.5 (MES)> 90% (Activation)< 1%Optimal. Maximizes EDC stability.
Activation pH 7.5 (HEPES)< 40% (Activation)< 1%Suboptimal. Rapid EDC hydrolysis.
Coupling pH 7.2 (HEPES)85 - 90%< 5%Optimal. Balances amine reactivity and ring stability.
Coupling pH 8.5 (Borate)< 30%> 60%Critical Failure. Phthalimide ring opens[2].
EDC:NHS Ratio 10:4> 90%N/AOptimal. Drives complete NHS ester formation[4].
Troubleshooting & FAQs

Q1: My final yield is exceptionally low, and LC-MS shows a mass addition of +18 Da to my expected product. What happened? A1: You are observing the hydrolysis and ring-opening of the phthalimide core. Phthalimides undergo facile nucleophile-assisted ring-opening reactions, particularly in the presence of primary amines and water at elevated pH[2]. Solution: Ensure your coupling buffer does not exceed pH 7.5. If the problem persists, reduce the coupling time or lower the temperature to 4°C to kinetically favor the highly reactive NHS-ester aminolysis over the slower phthalimide ring-opening.

Q2: Can I perform this reaction in a single step (one-pot) by mixing the acid, EDC, NHS, and PEG-NH₂ together? A2: It is highly discouraged for this specific compound. In a one-pot reaction, the PEG-NH₂ is present during the activation phase. Because EDC requires an acidic pH (5.5) and amines are protonated (unreactive) at this pH, you would have to raise the pH. Raising the pH in a one-pot system causes rapid hydrolysis of EDC and exposes the unactivated phthalimide to the amine, leading to Gabriel-type side reactions or ring-opening[5].

Q3: The 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is not dissolving in the MES buffer. How can I proceed? A3: Phthalimide derivatives often exhibit poor aqueous solubility[3]. Solution: Dissolve the carboxylic acid in a minimum volume of anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) first, then dilute with MES buffer. EDC/NHS chemistry is highly tolerant of up to 20-30% organic co-solvents[4].

Q4: How do I remove the unreacted PEG-NH₂ from my final product? A4: Because PEG does not absorb UV light well, tracking its removal can be tricky. If your product is a small molecule-PEG conjugate, preparative HPLC using an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) is ideal. For larger PEG conjugates (e.g., >5 kDa), Size Exclusion Chromatography (SEC) or dialysis using a membrane with a Molecular Weight Cut-Off (MWCO) at least 50% smaller than your PEG size is highly efficient[1].

Troubleshooting Start Issue: Low PEGylation Yield Q1 Is pH during coupling > 7.5? Start->Q1 A1_Yes Phthalimide ring opening likely. Reduce pH to 7.0-7.5. Q1->A1_Yes Yes A1_No Check Activation Step Q1->A1_No No Q2 Is MES buffer used for activation? A1_No->Q2 A2_No PBS/Tris can quench EDC. Switch to pH 5.5 MES. Q2->A2_No No A2_Yes Check EDC:NHS Ratio Q2->A2_Yes Yes Q3 Is EDC:NHS ratio optimal? A2_Yes->Q3 A3_No Use 10-fold EDC, 4-fold NHS excess to drive activation. Q3->A3_No No A3_Yes Check PEG Steric Hindrance. Increase reaction time. Q3->A3_Yes Yes

Diagnostic logic tree for troubleshooting low PEGylation yields of phthalimide derivatives.

References
  • Surface hydrolysis-mediated PEGylation of poly(N-isopropyl acrylamide) based nanogels Source: National Institutes of Health (NIH) URL:[Link]

  • Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties Source: bioRxiv URL:[Link]

  • Phthalimide Source: Grokipedia URL:[Link]

  • Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates Source: American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

troubleshooting low binding affinity of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid PROTACs

Welcome to the Technical Support Center for Cereblon (CRBN)-based Proteolysis-Targeting Chimeras (PROTACs). This guide is specifically designed for researchers and drug development professionals working with 1,3-dioxo-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cereblon (CRBN)-based Proteolysis-Targeting Chimeras (PROTACs). This guide is specifically designed for researchers and drug development professionals working with 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (Thalidomide-4-carboxylic acid) derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the underlying thermodynamic and kinetic principles of PROTAC binding, providing you with self-validating protocols to diagnose and resolve low binding affinity and ternary complex failures.

Part 1: Troubleshooting FAQs

Q1: Why does my PROTAC show low binary affinity for CRBN despite using the standard 4-carboxylic acid anchor?

The Causality: The attachment of linkers at the C4 position of the phthalimide ring (1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid) is a strategic choice to prevent the rapid hydrolytic degradation typically seen in standard immunomodulatory imide drugs (IMiDs) [1]. However, the C4 position is located near the edge of the CRBN tri-tryptophan binding pocket. If your linker attachment chemistry (e.g., a rigid amide bond vs. a flexible ether/amine) creates a highly constrained exit vector, it will cause steric clashes with the CRBN surface, drastically reducing binary affinity ( KD​ ). The Solution: Switch the immediate attachment chemistry. If a C4-amide linker yields low affinity, evaluate a C4-amine or C4-ether linkage. While C5 attachments offer a different exit vector that might improve binary binding, they are highly susceptible to hydrolysis in aqueous media (pH 7.4) [1].

Q2: My PROTAC binds both CRBN and the target protein (POI) individually, but fails to form a ternary complex. What is happening?

The Causality: High binary affinity does not guarantee ternary complex formation. This failure is typically driven by negative cooperativity ( α<1 ). When the PROTAC binds the POI, the resulting conformation may force the POI and CRBN into a sterically repulsive orientation [2]. The energy penalty of this protein-protein repulsion overcomes the binding energy of the PROTAC, preventing the ternary complex from stabilizing. The Solution: You must alter the linker length or rigidity to change the spatial orientation of the two proteins. A longer PEG linker increases entropic freedom, allowing the proteins to find a non-repulsive orientation, though this may reduce degradation efficiency.

Q3: How do I know if my TR-FRET assay is failing due to assay artifacts or actual low affinity?

The Causality: The most common artifact in proximity-based assays like TR-FRET is the "hook effect" (or prozone effect). At high PROTAC concentrations, the PROTAC saturates the binding sites of the POI and CRBN independently, forming binary complexes (POI-PROTAC and CRBN-PROTAC) rather than the productive ternary complex (POI-PROTAC-CRBN). This results in a bell-shaped curve where the signal drops at high concentrations [3]. The Solution: Never test a single concentration. Always perform a broad 12-point dose-response titration (e.g., 0.5 nM to 100 μ M) to capture the full bell-shaped curve and identify the optimal ternary complex formation window [3].

Q4: My SPR sensorgrams show poor kinetic resolution for the ternary complex. How do I fix this?

The Causality: Surface Plasmon Resonance (SPR) is highly sensitive to mass transfer limitations and steric hindrance caused by immobilization. If you immobilize the PROTAC directly, you restrict its conformational freedom, which is critical for recruiting the second protein. The Solution: Utilize a sequential binding strategy. Immobilize the E3 ligase (CRBN-DDB1 complex) onto the sensor chip. First, flow the PROTAC to measure binary kinetics. Then, pre-incubate the PROTAC with your POI and flow the complex over the CRBN surface to measure ternary kinetics. This allows you to calculate the cooperativity factor ( α ) accurately [4].

Part 2: Data Presentation

Understanding the trade-offs between linker attachment points is critical for rational PROTAC design. The table below summarizes the physicochemical and biological impacts of C4 vs. C5 linker attachments on the phthalimide core.

Linker Attachment PointHydrolytic Stability (pH 7.4)CRBN Binary Affinity ( KD​ )Neosubstrate (IKZF1/3) DegradationRecommended Use Case
C4 (e.g., 4-carboxylic acid) High ( t1/2​>24 h)Moderate to High (Linker dependent)Low to ModerateLong-term cellular assays, in vivo efficacy studies [1].
C5 (e.g., 5-amine) Low ( t1/2​<4 h)High (Favorable exit vector)HighShort-term biochemical binding assays, tool compounds [1].

Part 3: Experimental Protocols

Protocol 1: Step-by-Step TR-FRET Assay for Ternary Complex Optimization

This self-validating protocol ensures that TR-FRET signals are genuinely driven by ternary complex formation and not spectral interference [3].

  • Reagent Preparation:

    • Prepare GST-tagged POI and His-tagged CRBN-DDB1 in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

    • Prepare fluorophores: Terbium (Tb)-anti-GST (Donor) and AlexaFluor 488 (AF488)-anti-His (Acceptor).

  • PROTAC Titration (The Hook Effect Check):

    • Prepare a 12-point, 3-fold serial dilution of the PROTAC in DMSO (final assay concentration: 100 μ M down to 0.57 nM).

  • Assay Assembly (384-well plate):

    • Add 5 μ L of PROTAC dilution to each well.

    • Add 5 μ L of a master mix containing GST-POI (final 50 nM) and His-CRBN-DDB1 (final 50 nM).

    • Add 10 μ L of a master mix containing Tb-anti-GST (final 2 nM) and AF488-anti-His (final 20 nM).

  • Incubation & Reading:

    • Incubate at room temperature for 120 minutes to reach equilibrium.

    • Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm for Tb, 520 nm for AF488).

  • Validation: Calculate the TR-FRET ratio (520 nm / 490 nm). A true ternary complex will exhibit a bell-shaped curve. If a flat line is observed, binary affinity is too low or negative cooperativity is absolute.

Protocol 2: SPR-Based Characterization of PROTAC Ternary Complexes

This protocol isolates the cooperativity factor ( α ) to diagnose structural repulsion [4].

  • Surface Preparation:

    • Immobilize biotinylated CRBN-DDB1 onto a Streptavidin (SA) sensor chip to a density of ~1000 Response Units (RU).

  • Binary Affinity Measurement ( KD,binary​ ):

    • Inject the PROTAC alone over the CRBN surface at 5 concentrations (e.g., 1 nM to 100 nM) at a flow rate of 30 μ L/min.

    • Record association ( kon​ ) and dissociation ( koff​ ) to calculate KD,binary​ .

  • Ternary Affinity Measurement ( KD,ternary​ ):

    • Saturate the POI with the PROTAC by incubating 5 μ M POI with varying concentrations of PROTAC (1 nM to 100 nM).

    • Inject the POI-PROTAC complex over the CRBN surface.

    • Record kinetics to calculate KD,ternary​ .

  • Validation (Cooperativity Calculation):

    • Calculate α=KD,binary​/KD,ternary​ .

    • If α>1 , the complex is positively cooperative. If α<1 , troubleshoot linker length due to negative cooperativity.

Part 4: Workflow & Mechanism Visualizations

Workflow Start Synthesize C4-Linked PROTAC BinAff Measure Binary Affinity (SPR/TR-FRET) Start->BinAff LowBin Low Affinity BinAff->LowBin HighBin High Affinity BinAff->HighBin OptChem Optimize C4 Chemistry (Amide vs. Ether) LowBin->OptChem TerComp Measure Ternary Complex (TR-FRET) HighBin->TerComp OptChem->BinAff LowTer Weak Ternary Complex (Negative Cooperativity) TerComp->LowTer HighTer Stable Ternary Complex TerComp->HighTer OptLink Adjust Linker Length & Rigidity LowTer->OptLink Cell Cellular Degradation Assay HighTer->Cell OptLink->TerComp

Caption: Workflow for diagnosing and troubleshooting weak CRBN PROTAC binding and ternary complex formation.

TRFRET Donor Tb-Anti-Tag (Donor) POI Target Protein (POI) Donor->POI Binds Acceptor AF488-Anti-Tag (Acceptor) Donor->Acceptor Energy Transfer PROTAC PROTAC (C4-Linked) POI->PROTAC Binary 1 CRBN CRBN-DDB1 (E3 Ligase) PROTAC->CRBN Binary 2 CRBN->Acceptor Binds Signal TR-FRET Signal (520 nm) Acceptor->Signal

Caption: Mechanism of the TR-FRET assay for detecting PROTAC-induced ternary complex proximity.

References

  • Steinebach, C., et al. "Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands." ACS Medicinal Chemistry Letters, 2021.[Link]

  • Li, X., et al. "Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders." Expert Opinion on Drug Discovery, 2020.[Link]

  • Lin, W., et al. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." ACS Pharmacology & Translational Science, 2021.[Link]

  • Arya, R., et al. "Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1." International Journal of Pharmaceutical Sciences, 2025. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing granular insights into the chemical environment of each atom. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of public, experimentally validated spectra for this specific compound, this guide will leverage high-quality predicted spectral data and compare it against the experimentally determined spectra of structurally analogous compounds: phthalic acid and trimellitic acid. This comparative approach, grounded in fundamental NMR principles, provides a robust framework for spectral validation.

The Imperative of Spectral Validation in Drug Development

In the rigorous and regulated environment of drug development, the structural integrity of a compound is non-negotiable. NMR spectroscopy is a primary tool for confirming molecular structure, identifying impurities, and ensuring batch-to-batch consistency. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical methods, including NMR.[1][2][3][4][5][6] These guidelines underscore the necessity of demonstrating specificity, accuracy, precision, and robustness of the analytical data. This guide adheres to these principles, providing a framework for the critical evaluation of NMR spectra.

Structural and Spectral Overview

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (also known as 4-carboxyphthalimide) possesses a rigid bicyclic structure with a carboxylic acid substituent on the aromatic ring. This substitution pattern breaks the symmetry observed in the parent phthalimide molecule, leading to a more complex and informative NMR spectrum.

Comparative Compounds:

  • Phthalic Acid: A simple benzene-1,2-dicarboxylic acid. Its symmetry provides a useful baseline for understanding the signals of a disubstituted benzene ring.

  • Trimellitic Acid: A benzene-1,2,4-tricarboxylic acid. This compound is a closer structural analog to our target molecule, featuring a similar substitution pattern on the aromatic ring, which will be reflected in its NMR spectrum.

¹H and ¹³C NMR Spectral Data Comparison

The following tables present the predicted ¹H and ¹³C NMR data for 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid alongside the experimental data for phthalic acid and trimellitic acid. The predicted spectra for the target compound were generated using advanced algorithms that consider the chemical environment of each nucleus.[7][8][9][10][11]

Table 1: ¹H NMR Spectral Data (in DMSO-d₆, chemical shifts (δ) in ppm)

CompoundProtonPredicted/Experimental δ (ppm)MultiplicityIntegration
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid H-5~8.10d1H
H-6~7.90t1H
H-7~8.25d1H
N-H~11.5br s1H
COOH~13.5br s1H
Phthalic Acid H-3, H-67.60dd2H
H-4, H-57.70dd2H
COOH~13.0br s2H
Trimellitic Acid H-38.32d1H
H-58.38dd1H
H-67.95d1H
COOH~13.0br s3H

Table 2: ¹³C NMR Spectral Data (in DMSO-d₆, chemical shifts (δ) in ppm)

CompoundCarbonPredicted/Experimental δ (ppm)
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid C-1, C-3~168
C-3a~133
C-4~135
C-5~124
C-6~136
C-7~123
C-7a~132
COOH~167
Phthalic Acid C-1, C-2131.4
C-3, C-6131.4
C-4, C-5180.3
COOH180.3
Trimellitic Acid C-1132.5
C-2134.5
C-3130.5
C-4138.0
C-5130.0
C-6131.0
COOH-1167.5
COOH-2168.0
COOH-4169.0

Interpretation and Causality of Spectral Features

The predicted ¹H NMR spectrum of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid shows three distinct aromatic protons, a broad singlet for the imide proton, and a very broad downfield signal for the carboxylic acid proton. The aromatic signals are expected to be in the downfield region due to the electron-withdrawing effects of the carbonyl and carboxyl groups. The splitting pattern (doublet, triplet, doublet) is consistent with a 1,2,4-trisubstituted benzene ring.

The predicted ¹³C NMR spectrum displays signals for the two imide carbonyl carbons, the six aromatic carbons, and the carboxylic acid carbon. The quaternary carbons (C-3a, C-4, C-7a) are expected to have lower intensities. The chemical shifts of the carbonyl and carboxyl carbons are characteristically downfield.

Comparison with Phthalic Acid: The ¹H NMR of phthalic acid shows two sets of equivalent protons, resulting in a simpler spectrum. This highlights the effect of the additional substituent in our target molecule, which removes the plane of symmetry.

Comparison with Trimellitic Acid: Trimellitic acid provides a more direct comparison. Its ¹H NMR spectrum also shows three distinct aromatic protons with a similar splitting pattern to that predicted for our target molecule. The chemical shifts are also in a comparable range, providing confidence in the predicted values. The ¹³C NMR spectra of both compounds show the expected number of signals for the aromatic and carboxylic carbons, with similar chemical shift ranges.

Experimental Protocol for NMR Spectral Validation

The following is a detailed, step-by-step methodology for acquiring and validating the ¹H and ¹³C NMR spectra of a small molecule like 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, in accordance with established best practices.[12][13][14][15][16]

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR using a calibrated analytical balance. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for polar compounds containing carboxylic acids and imides.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality, clean 5 mm NMR tube. Avoid any particulate matter.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal standard of known purity and concentration should be added. For routine qualitative analysis, the residual solvent peak can often be used as a reference.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 4 to 16 scans are usually adequate for good signal-to-noise ratio.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

    • Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Relaxation Delay: A 2-second delay is a reasonable starting point.

3. Data Processing and Analysis:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum. The integration values should be proportional to the number of protons giving rise to each signal.

  • Structural Assignment: Assign each signal in the ¹H and ¹³C spectra to the corresponding nucleus in the molecular structure based on chemical shift, multiplicity, and integration. 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.

Visualization of the Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C process FT, Phasing, Baseline Correction acquire_1H->process acquire_13C->process reference Reference Spectrum process->reference analyze Peak Picking, Integration, Assignment reference->analyze report report analyze->report Final Report

Caption: Workflow for NMR Spectral Validation.

Conclusion

References

  • CAS. NMR Database for Faster Structural Data. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]

  • Scribd. ICH Validation Analitcs Methods. [Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • The 100-protein NMR spectra dataset. A resource for biomolecular NMR data analysis. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Blogs - News. How To Prepare And Run An NMR Sample. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Regulations.gov. Analytical Procedures and Methods Validation. [Link]

  • Almac. NMR under GxP in Drug Development and Manufacturing. [Link]

  • Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

  • Spectroscopy. FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR .... [Link]

  • PMC. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

Sources

Comparative

A Comparative Guide to 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid and Pomalidomide Linkers in Targeted Protein Degradation

Introduction In the rapidly advancing field of targeted protein degradation (TPD), the rational design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. These mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. These molecules function by recruiting a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting moiety. The choice of linker can significantly influence the physicochemical properties, stability, and overall efficacy of the degrader.

This guide provides an in-depth, objective comparison of two linker moieties used to recruit the Cereblon (CRBN) E3 ligase: the basic phthalimide scaffold, represented by 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid , and the well-established immunomodulatory imide drug (IMiD) derivative, pomalidomide . This comparison is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel protein degraders.

While pomalidomide has been extensively studied and utilized in the development of potent PROTACs, the use of simpler phthalimide carboxylic acid derivatives as E3 ligase-recruiting linkers is less documented in the context of direct head-to-head performance comparisons. This guide will, therefore, compare the well-established properties of pomalidomide with the known characteristics of the phthalimide scaffold, highlighting the theoretical and practical considerations for their use as linkers.

Mechanism of Action: Recruiting the CRBN E3 Ligase

Both 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and pomalidomide function by binding to the CRBN E3 ubiquitin ligase, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] Upon binding, these molecules induce a conformational change in the CRBN substrate-binding pocket, creating a new surface that can be recognized by a neosubstrate—the target protein of the PROTAC. This induced proximity between the POI and the E3 ligase complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5]

cluster_0 CRBN E3 Ligase Complex cluster_1 PROTAC-Mediated Degradation CRBN CRBN DDB1 DDB1 CRBN->DDB1 POI Protein of Interest (POI) CRBN->POI Forms Ternary Complex CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 PROTAC PROTAC (Linker + POI Ligand + E3 Ligand) PROTAC->CRBN Binds PROTAC->POI Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Ubiquitination

Caption: CRBN-mediated protein degradation pathway.

Performance Comparison: A Tale of Two Scaffolds

The performance of a linker in a PROTAC is a multifactorial equation involving its binding affinity to the E3 ligase, the stability of the resulting ternary complex (PROTAC-linker-POI), and the overall physicochemical properties it imparts to the final molecule.

Property1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acidPomalidomide
CRBN Binding Affinity LowerHigher
Chemical Stability Generally stable, but the phthalimide ring can be susceptible to hydrolysis under certain conditions.[6]The glutarimide ring is susceptible to epimerization and hydrolysis, which can impact stability.[7]
Synthetic Accessibility Simpler to synthesize from phthalic anhydride derivatives.[8][9]More complex multi-step synthesis required.[10][11][12]
Cell Permeability Generally hydrophobic, which can aid in passive diffusion across cell membranes.[13]Higher polarity compared to the basic phthalimide scaffold, which can present challenges for cell permeability.[]
Off-Target Effects Less characterized, but the simpler scaffold may have a different off-target profile.Can induce degradation of endogenous neosubstrates of CRBN, such as Ikaros and Aiolos.[15]
CRBN Binding Affinity and PROTAC Potency

Pomalidomide exhibits a higher binding affinity for CRBN compared to the parent phthalimide scaffold. This enhanced affinity is attributed to the additional interactions of the glutarimide ring with the CRBN binding pocket.[16] A higher affinity for the E3 ligase can contribute to the formation of a more stable ternary complex, which often translates to more potent protein degradation, as reflected by lower half-maximal degradation concentration (DC50) and higher maximal degradation (Dmax) values.[17][18]

Table of Representative DC50 Values for Pomalidomide-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Reference
Compound 16EGFRA54932.9[17]
ARV-825BRD4Burkitt's Lymphoma<1[18]
ZQ-23HDAC8Jurkat147[18]
Physicochemical Properties and Cell Permeability

The physicochemical properties of the linker are critical determinants of the overall drug-like properties of the PROTAC. The phthalimide scaffold of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is more hydrophobic and less polar than pomalidomide.[19] While increased lipophilicity can sometimes enhance passive diffusion across cell membranes, it can also lead to poor aqueous solubility.[13]

Pomalidomide, with its additional glutarimide ring and amino group, has a higher polar surface area. This can present challenges for cell permeability, a common hurdle in PROTAC development.[] However, the linker connecting the pomalidomide moiety to the POI ligand can be optimized (e.g., by incorporating polyethylene glycol (PEG) chains) to improve solubility and permeability.[20][21]

Chemical Stability

Both scaffolds have potential stability liabilities. The imide bonds in the phthalimide ring of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can be susceptible to hydrolysis, particularly in the presence of strong nucleophiles or at non-physiological pH.[6] Pomalidomide is known to undergo degradation under stress conditions such as acidic, alkaline, and oxidative environments.[7] The chiral center in the glutarimide ring of pomalidomide can also be prone to epimerization.

Experimental Protocols

Synthesis of a Pomalidomide-PEG Linker

This protocol describes a general method for the synthesis of a pomalidomide derivative with a PEG linker, a common strategy to improve the physicochemical properties of the resulting PROTAC.[21]

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorothalidomide and an amino-PEG-carboxylic acid linker in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Purify the crude product by column chromatography on silica gel to obtain the desired pomalidomide-PEG-linker conjugate.

Synthesis of a 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid Linker

A general approach to synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine.[22]

  • Reaction Setup: Combine 3-carboxyphthalic anhydride and an amino-functionalized linker in a high-boiling point solvent like acetic acid or DMF.

  • Dehydration: Heat the mixture to reflux to drive the condensation reaction and removal of water.

  • Purification: After cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the extent of target protein degradation induced by a PROTAC.[4][23][24]

start Start cell_treatment Cell Treatment with PROTAC (Dose-response and Time-course) start->cell_treatment end End cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting (Primary and Secondary Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (DC50 and Dmax Determination) detection->analysis analysis->end

Caption: Experimental workflow for PROTAC efficacy testing.

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells to release cellular proteins and quantify the total protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control to determine the DC50 and Dmax values.[24][25]

Conclusion and Future Perspectives

The choice between 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and pomalidomide as a CRBN-recruiting linker for PROTAC development involves a trade-off between synthetic accessibility, CRBN binding affinity, and the overall physicochemical properties of the final degrader molecule.

Pomalidomide is a well-validated and potent CRBN ligand that has been successfully incorporated into numerous high-efficacy PROTACs.[17][18] Its higher binding affinity for CRBN is a significant advantage. However, its synthesis is more complex, and its inherent polarity can pose challenges for cell permeability that need to be addressed through careful linker design.

The simpler 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid scaffold offers the advantage of more straightforward synthesis.[8][9] Its greater hydrophobicity might be beneficial for cell permeability in certain contexts, although this needs to be balanced with aqueous solubility.[13] A significant knowledge gap exists in the literature regarding the direct comparative performance of this linker in PROTACs. Further studies are required to systematically evaluate its potential and to determine in which scenarios this simpler, more synthetically accessible linker may be a viable or even advantageous alternative to pomalidomide.

Ultimately, the optimal choice of linker is highly dependent on the specific target protein and the desired properties of the final PROTAC molecule. The principles and data presented in this guide provide a framework for making an informed decision in the design and development of novel protein degraders.

References

  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... - ResearchGate. (URL: [Link])

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC. (URL: [Link])

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC - NIH. (URL: [Link])

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing). (URL: [Link])

  • Rapid Synthesis of Pomalidomide-Conjugates for the Development of Protein Degrader Libraries - ResearchGate. (URL: [Link])

  • Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC. (URL: [Link])

  • PROTAC-Induced Proteolytic Targeting - PMC. (URL: [Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship. (URL: [Link])

  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation - Biopharma Group. (URL: [Link])

  • The diagram illustrates the role of Cereblon (CRBN) in the E3 ligase... - ResearchGate. (URL: [Link])

  • Molecular mechanism of action of cereblon E3 ligase modulators in... - ResearchGate. (URL: [Link])

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development - ResearchGate. (URL: [Link])

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development - ACS Publications. (URL: [Link])

  • Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC - Beilstein Journals. (URL: [Link])

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - bioRxiv. (URL: [Link])

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC. (URL: [Link])

  • Probing the E3 Ligase Adapter Cereblon with Chemical Biology - ACS Publications. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (URL: [Link])

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - RSC Publishing. (URL: [Link])

  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - Harvard DASH. (URL: [Link])

  • Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). … - ResearchGate. (URL: [Link])

  • Phthalimide- Preparation, Chemical Reactions & Uses - Turito. (URL: [Link])

  • Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos - Frontiers. (URL: [Link])

  • Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC. (URL: [Link])

  • Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC - NIH. (URL: [Link])

  • Phthalimide - Wikipedia. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • Therapeutic Potential of Phthalimide Derivatives: A Review. (URL: [Link])

  • Greener synthesis of a potent proteolysis targeting chimera (PROTAC) degrader of indoleamine-2, 3-dioxygenase 1 (hDOI1) - ArODES HES-SO. (URL: [Link])

  • Greener synthesis of a potent proteolysis targeting chimera (PROTAC) degrader of indoleamine-2, 3-dioxygenase 1 (hDOI1) - ArODES HES-SO. (URL: [Link])

  • New phthalimide analog ameliorates CCl 4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PubMed. (URL: [Link])

  • Phthalimides - Organic Chemistry Portal. (URL: [Link])

Sources

Validation

mass spectrometry characterization of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

An In-Depth Comparative Guide to the Mass Spectrometry Characterization of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid This guide provides a comprehensive analysis of mass spectrometry techniques for the charact...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Characterization of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

This guide provides a comprehensive analysis of mass spectrometry techniques for the characterization of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation and quantification.

The subject molecule, a derivative of phthalimide, presents a unique analytical challenge due to its dual functionality: a stable, aromatic isoindolinedione core and a polar, acidic carboxylic acid group. This guide will compare and contrast the primary mass spectrometry methodologies suitable for this class of compounds, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Section 1: Foundational Principles and Ionization Strategy Comparison

The selection of an appropriate ionization technique is the most critical decision in the mass spectrometric analysis of this analyte. The molecule's polarity, thermal stability, and the desired analytical outcome (qualitative vs. quantitative) dictate the optimal approach.

Electrospray Ionization (ESI): The Preferred Method for Native Analysis

ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase, making it exceptionally well-suited for polar and thermally labile molecules like our target compound. It typically preserves the intact molecule, yielding a prominent molecular ion which is crucial for determining molecular weight.

  • Negative Ion Mode ([M-H]⁻): This is the most logical and sensitive approach for 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid. The carboxylic acid proton is highly acidic and readily abstracted in the ESI source, forming a stable carboxylate anion. This process is highly efficient and results in a strong signal for the deprotonated molecule.[1][2]

  • Positive Ion Mode ([M+H]⁺, [M+Na]⁺): While less intuitive, positive ion mode can still provide valuable data. Protonation can occur on the carbonyl oxygens or the imide nitrogen. More commonly, especially in the presence of ubiquitous sodium salts, sodiated adducts ([M+Na]⁺) are observed.[3][4] In some cases, specific ion-molecule reactions with reagents introduced into the mass spectrometer can be used to confirm the carboxylic acid functionality in positive mode.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative Requiring Derivatization

GC-MS requires analytes to be both volatile and thermally stable to traverse the gas chromatograph. The target molecule, with its polar carboxylic acid and imide functionalities, is non-volatile. Therefore, a chemical derivatization step is mandatory to replace the active hydrogens with non-polar, thermally stable groups, most commonly through silylation (e.g., with BSTFA) or esterification.[6][7]

  • Ionization (Electron Ionization - EI): Following successful derivatization, the molecule is subjected to high-energy electron ionization (typically 70 eV). EI is a "hard" ionization technique that induces extensive and reproducible fragmentation.[8] This provides rich structural information but often at the cost of the molecular ion peak, which can be weak or entirely absent.[9] The resulting mass spectrum serves as a chemical fingerprint, which can be useful for library matching and identification.[10][11]

Comparative Overview of Ionization Techniques
FeatureLiquid Chromatography-Electrospray Ionization (LC-ESI-MS)Gas Chromatography-Electron Ionization (GC-EI-MS)
Principle Soft ionization of polar molecules from a liquid phase.Hard ionization of volatile, thermally stable molecules in the gas phase.
Sample Preparation Simple dissolution in a suitable solvent (e.g., methanol/water).Mandatory derivatization to increase volatility and stability.
Molecular Ion (M⁺) Strong signal, especially [M-H]⁻ in negative mode.Often weak or absent for the derivatized molecule.
Structural Information Obtained via tandem MS (MS/MS) of the selected molecular ion.Extensive fragmentation provides a structural "fingerprint".
Primary Strengths High sensitivity for polar compounds; direct analysis of the native molecule.Excellent chromatographic resolution; highly reproducible fragmentation patterns.
Key Limitations Susceptible to ion suppression; adduct formation can complicate spectra.Indirect analysis (of a derivative); derivatization adds complexity and potential for artifacts.

Section 2: Tandem MS (MS/MS) and Elucidation of Fragmentation Pathways

Tandem mass spectrometry is indispensable for confirming the molecular structure. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that correspond to specific structural motifs.

Predicted Fragmentation for 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

A. ESI-MS/MS in Negative Ion Mode ([M-H]⁻ at m/z 190.0)

The fragmentation of the deprotonated molecule is expected to follow predictable pathways for carboxylic acids and phthalimide structures.

  • Primary Fragmentation: The most favorable fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion, a hallmark of carboxylic acid fragmentation.[12][13]

    • m/z 190.0 → m/z 146.0 + CO₂

  • Secondary Fragmentation: The resulting ion at m/z 146.0 (the deprotonated phthalimide core) can undergo further fragmentation, likely involving the loss of carbon monoxide (CO, 28 Da) from the imide ring.

G parent [M-H]⁻ m/z 190.0 frag1 Loss of CO₂ (-44 Da) parent->frag1 daughter1 [C₈H₄NO₂]⁻ m/z 146.0 frag1->daughter1 frag2 Loss of CO (-28 Da) daughter1->frag2 daughter2 [C₇H₄NO]⁻ m/z 118.0 frag2->daughter2

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

B. GC-EI-MS Fragmentation (of a Derivatized Analyte)

Assuming derivatization via silylation (e.g., with BSTFA to form a TMS ester), the fragmentation will be significantly different. The total mass will increase, and the fragmentation pattern will be influenced by the stable TMS group and the phthalimide ring.

  • A molecular ion of the TMS-derivative might be observed.

  • Characteristic losses related to the TMS group (e.g., loss of a methyl group, -15 Da).

  • Dominant peaks corresponding to the stable phthalimide ring structure will likely be present, such as a fragment at m/z 147 or 148, corresponding to the phthalimide or phthalic anhydride cation, respectively.[11]

Section 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points for methodology development.

Protocol 1: LC-ESI-MS/MS Characterization

This method is ideal for both qualitative identification and quantitative analysis.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (Negative ESI) p1 Dissolve sample in Methanol/Water (50:50) to 1 µg/mL lc1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) p1->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Acetonitrile lc4 Gradient: 5% to 95% B over 5 min lc5 Flow Rate: 0.4 mL/min ms1 Capillary Voltage: -3.0 kV lc5->ms1 ms2 Source Temp: 150 °C ms3 Desolvation Temp: 400 °C ms4 Full Scan MS: m/z 50-300 ms5 MS/MS: Isolate m/z 190, Collision Energy 15-25 eV

Caption: Workflow for LC-ESI-MS/MS analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of the analyte in methanol. Dilute to a working concentration (e.g., 1 µg/mL) using a 50:50 mixture of methanol and water.

  • LC Separation:

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: For negative ion mode, use (A) Water with 5 mM ammonium acetate and (B) Acetonitrile. For positive ion mode, use (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection (Negative ESI):

    • Ionization Mode: Electrospray Negative.

    • Capillary Voltage: 2.5 - 3.5 kV.

    • Source/Desolvation Temperatures: Optimize based on instrument geometry (e.g., 150 °C and 400 °C, respectively).

    • Scan Mode:

      • Full Scan: Acquire data from m/z 50 to 300 to detect the [M-H]⁻ ion at m/z 190.

      • Tandem MS (MS/MS): Isolate the precursor ion at m/z 190 and apply collision energy (typically 15-25 eV) to generate fragment ions for structural confirmation.

Protocol 2: GC-EI-MS Characterization (with Derivatization)

This method is best suited for identification within complex matrices where the high chromatographic efficiency of GC is beneficial.

G cluster_prep Derivatization cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) p1 Dry ~100 µg of sample under Nitrogen p2 Add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS p3 Heat at 70 °C for 30 min gc1 Column: DB-5ms (30 m x 0.25 mm) p3->gc1 gc2 Carrier Gas: Helium, 1.2 mL/min gc3 Injector Temp: 280 °C (Splitless) gc4 Oven Program: 100 °C (1 min), ramp to 300 °C at 15 °C/min ms1 Ion Source: Electron Ionization (EI) gc4->ms1 ms2 Ionization Energy: 70 eV ms3 Source Temp: 230 °C ms4 Scan Range: m/z 40-500

Caption: Workflow for GC-EI-MS analysis including derivatization.

Methodology:

  • Derivatization (Silylation):

    • Place approximately 100 µg of the dry analyte into a reaction vial.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[7]

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC Separation:

    • Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: 280 °C, splitless mode.

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15-20 °C/min to 300 °C and hold for 5 minutes.

  • MS Detection (EI):

    • Ion Source: Electron Ionization.

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500 to capture both low-mass fragments and the derivatized molecular ion.

Conclusion and Recommendations

For the routine characterization and quantification of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, LC-MS with electrospray ionization in the negative ion mode is the superior methodology. It offers high sensitivity, requires minimal sample preparation, and provides unambiguous molecular weight information. Tandem MS/MS analysis of the [M-H]⁻ ion yields structurally significant fragments, confirming the presence of both the carboxylic acid and the isoindolinedione core.

GC-MS following derivatization serves as a powerful alternative, particularly for identification purposes within complex mixtures or when a reference EI spectrum is required. While the indirect nature of the analysis is a drawback, the reproducible fragmentation patterns and high chromatographic resolving power of GC are significant advantages in specific research contexts. The choice between these methods should be guided by the specific analytical goals, available instrumentation, and the nature of the sample matrix.

References

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ioniz
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ioniz
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
  • Mass spectrometric study to characterize thioisoindole derivatives of aminoglycoside antibiotics. PubMed.
  • Quantification of folpet and phthalimide in food by gas chromatography and mass spectrometry: Overcoming potential analytical artefacts. PubMed.
  • Gas-chromatography mass-spectrometry determination of phthalic acid in human urine as a biomarker of folpet exposure. PubMed.
  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatiz
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • Application of capillary GC-MS to analyses of wastes from chemical plants. Identification of N-arylphthalimides in naphthalenic pitches. Semantic Scholar.
  • Mass Spectrometry - Fragmentation P
  • mass spectra - fragmentation p
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Semantic Scholar.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn.

Sources

Comparative

1,3-dioxoisoindoline-4-carboxylic acid vs lenalidomide for CRBN recruitment efficiency

An in-depth comparative analysis of Cereblon (CRBN) E3 ligase recruiters is essential for the rational design of Proteolysis Targeting Chimeras (PROTACs). In targeted protein degradation (TPD), the choice of the CRBN-bin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Cereblon (CRBN) E3 ligase recruiters is essential for the rational design of Proteolysis Targeting Chimeras (PROTACs). In targeted protein degradation (TPD), the choice of the CRBN-binding moiety dictates not only the binary affinity for the E3 ligase but also the exit vector geometry, linker attachment chemistry, and the propensity for off-target neo-substrate degradation.

This guide objectively compares 1,3-dioxoisoindoline-4-carboxylic acid (specifically, its active PROTAC building block form: 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid, commonly referred to as Thalidomide-4-COOH) against Lenalidomide .

Thermodynamic and Structural Basis of CRBN Engagement

Both ligands bind to the thalidomide-binding domain (TBD) of CRBN, anchoring their glutarimide rings into a shallow, hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400)[1]. However, structural variations in their phthalimide/isoindolinone rings fundamentally alter their behavior in a PROTAC system.

1,3-Dioxoisoindoline-4-carboxylic acid (Thalidomide-4-COOH): This building block retains the complete phthalimide (1,3-dioxoisoindoline) core of thalidomide. The carboxylic acid at the C4 position serves as a highly efficient synthetic handle. When conjugated to an amine-bearing linker, it forms a stable amide bond. This creates a rigid, predictable exit vector that projects out of the CRBN binding pocket. The binary binding affinity (K_d) of the thalidomide core to CRBN is approximately 250 nM[1][2].

Lenalidomide: Lenalidomide differs structurally by lacking one carbonyl group on the isoindoline ring (forming an isoindolinone) and possessing an amino group at the C4 position. This structural change slightly tightens its binary affinity for CRBN, achieving a K_d of approximately 178 nM[1]. However, the C4-amine exit vector requires alkylation or acylation for linker attachment. If alkylated, the resulting secondary amine retains basicity, which can alter the physicochemical properties of the PROTAC and shift the trajectory of the linker, drastically impacting ternary complex cooperativity[3][4].

The Causality of Neo-Substrate Degradation (Off-Target Effects)

A critical differentiator between these two ligands is their "molecular glue" behavior. Lenalidomide is notorious for stabilizing the protein-protein interaction between CRBN and neo-substrates like the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α)[5].

The causality behind this lies in hydrophobic shielding. Lenalidomide efficiently shields labile intermolecular hydrogen bonds between CRBN and the β-hairpin loop of CK1α, turning them into robust interactions[5]. When Lenalidomide is incorporated into a PROTAC, this inherent molecular glue activity often persists, leading to the unintended degradation of IKZF1/3 or CK1α. Conversely, PROTACs utilizing the 1,3-dioxoisoindoline-4-carboxylic acid core (via amide linkage) generally exhibit a reduced propensity for CK1α degradation, offering a cleaner off-target profile[3].

Quantitative Performance Comparison

The following table summarizes the biophysical and structural parameters of both CRBN recruiters based on established isothermal titration calorimetry (ITC) and time-resolved fluorescence resonance energy transfer (TR-FRET) data[1][2][6].

Parameter1,3-Dioxoisoindoline-4-carboxylic acid (Thalidomide core)Lenalidomide
Core Structure Phthalimide (1,3-dioxoisoindoline)Isoindolinone
CRBN Binary Affinity (K_d, ITC) ~ 250 nM~ 178 nM
TR-FRET IC_50 (Displacement) 22.4 nM8.9 nM
Primary Linker Attachment Amide coupling (via C4-COOH)Alkylation/Acylation (via C4-NH2)
Exit Vector Rigidity High (sp2 planar amide)Variable (sp3 amine if alkylated)
Inherent CK1α Degradation Low to ModerateVery High

Experimental Methodologies: A Self-Validating System

To empirically validate the choice between these two ligands for a specific target, researchers must evaluate both binary affinity and ternary complex cooperativity. The following protocols are designed with built-in causality checks.

Protocol A: TR-FRET Competitive Binding Assay (Binary Affinity)

Purpose: To quantify the displacement of a fluorescent tracer from CRBN by the synthesized PROTACs, ensuring the linker attachment has not ablated CRBN binding[6].

  • Reagent Preparation: Prepare a master mix containing 50 nM recombinant human DDB1-CRBN complex and 20 nM of a high-affinity tracer (e.g., BODIPY FL Thalidomide, K_d = 3.6 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP)[6].

  • Compound Titration: Dispense the PROTACs (Thalidomide-4-COOH derived vs. Lenalidomide derived) in a 12-point, 3-fold serial dilution (starting at 10 μM) into a 384-well microplate.

  • Equilibration: Add the CRBN/Tracer master mix to the compounds. Causality Check: Incubate for 60 minutes at room temperature in the dark to ensure thermodynamic equilibrium is reached before reading.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 480 nm, Emission: 520/590 nm). Calculate the IC_50. A successful PROTAC should maintain an IC_50 within 5-10 fold of the parent ligand.

Protocol B: AlphaScreen Ternary Complex Assay (Cooperativity)

Purpose: To measure the formation of the Target-PROTAC-CRBN ternary complex. Binary affinity does not guarantee degradation; the PROTAC must cooperatively bridge the two proteins[4].

  • Protein Tagging: Utilize GST-tagged Target Protein (10 nM) and His-tagged CRBN-DDB1 (10 nM).

  • Complex Assembly: Incubate the proteins with varying concentrations of the PROTAC (0.1 nM to 10 μM) for 30 minutes.

  • Bead Addition: Add Anti-GST Acceptor beads and Nickel-Chelate Donor beads (20 μg/mL final concentration) under low-light conditions. Incubate for 1 hour.

  • Validation via the "Hook Effect": Read the luminescent signal. Self-Validating Step: You must observe a bell-shaped (U-shaped) dose-response curve. At low concentrations, the ternary complex forms, increasing the signal. At high concentrations (>1 μM), the PROTAC saturates both proteins independently (binary complexes), preventing bead proximity and causing the signal to crash (the hook effect)[4]. If the hook effect is absent, the assay is likely detecting non-specific aggregation rather than true ternary complex formation.

PROTAC Design Logic Workflow

The following diagram illustrates the decision-making matrix when selecting between these two CRBN binders during PROTAC optimization.

G Start CRBN Ligand Selection Thal Thalidomide-4-COOH (1,3-dioxoisoindoline) Start->Thal Len Lenalidomide (Isoindolinone core) Start->Len Chem Amide Coupling (Rigid Exit Vector) Thal->Chem Alk Alkylation/Acylation (Flexible/Basic Vector) Len->Alk Neo Minimal CK1α/IKZF Degradation Chem->Neo NeoLen Strong CK1α/IKZF Degradation Alk->NeoLen Opt Ideal for Selective PROTACs Neo->Opt OptLen Risk of Off-Target Toxicity NeoLen->OptLen

Fig 1. Decision matrix for CRBN ligand selection based on chemistry and off-target profiles.

Conclusion

While Lenalidomide offers a marginally tighter binary affinity for CRBN, its isoindolinone core and C4-amine exit vector introduce complexities in linker chemistry and a high risk of off-target neo-substrate degradation (CK1α, IKZF1/3). For researchers prioritizing synthetic tractability, predictable exit vector geometries, and high target selectivity in PROTAC design, 1,3-dioxoisoindoline-4-carboxylic acid remains the superior foundational building block.

References

  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC - NIH.[Link]

  • Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC.[Link]

  • Delineating the role of cooperativity in the design of potent PROTACs for BTK - PNAS.[Link]

  • Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC.[Link]

Sources

Validation

Comprehensive Comparison Guide: Validating E3 Ligase Degradation Using 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Chimeras

Executive Summary Targeted Protein Degradation (TPD) has evolved beyond the elimination of standard disease-causing proteins. Advanced applications now include the targeted degradation of E3 ligases themselves—a strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) has evolved beyond the elimination of standard disease-causing proteins. Advanced applications now include the targeted degradation of E3 ligases themselves—a strategy used to study ligase biology, overcome resistance mechanisms, or achieve therapeutic E3 knockdown. In this guide, we evaluate the performance of hetero-bifunctional chimeras (PROTACs) utilizing 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid as the Cereblon (CRBN) recruitment handle.

As a Senior Application Scientist, I will compare this highly tractable 4-carboxylic acid derivative against traditional C4-amine (pomalidomide) handles and VHL-targeting alternatives. Furthermore, I will provide a self-validating experimental framework for quantifying E3 ligase degradation, ensuring your assays are mechanistically sound and reproducible.

Mechanistic Context: Hijacking E3 Ligases

Hetero-bifunctional PROTACs can be engineered to hijack one E3 ligase to degrade another. This "double-hijacking" concept was elegantly demonstrated by the preferential degradation of CRBN over VHL using VHL-CRBN conjugates[1].

When designing these chimeras, the choice of the CRBN-binding handle is critical. The 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (a thalidomide derivative with a C4-carboxylic acid) serves as a premier building block[2].

  • The Causality of the Exit Vector: The C4 position of the isoindoline-1,3-dione ring points directly toward the solvent in the CRBN-IMiD crystal structure. Utilizing a carboxylic acid at this position allows for robust, high-yielding amide coupling with amine-terminated linkers.

  • Structural Rigidity: Unlike C4-amine handles (pomalidomide derivatives) which often require reductive amination or alkylation—introducing basic secondary amines that can alter lysosomotropism—the amide bond formed by the 4-carboxylic acid handle provides a rigid, predictable exit vector. This rigidity minimizes steric clashes during ternary complex formation, often leading to a more stable structural handshake[].

G Chimera 1,3-Dioxo-4-COOH Hetero-Chimera VHL VHL Ligase (Hijacker) Chimera->VHL VHL Ligand CRBN CRBN Ligase (Target) Chimera->CRBN C4-COOH Handle Ternary Ternary Complex VHL->Ternary CRBN->Ternary Ub Polyubiquitination Ternary->Ub Proximity Transfer Degradation Proteasomal Degradation Ub->Degradation

Mechanism of VHL-CRBN hetero-chimera inducing targeted degradation of the CRBN E3 ligase.

Performance Comparison: C4-Carboxylic Acid vs. Alternatives

When validating E3 ligase degradation, the performance of the 1,3-dioxo-4-COOH handle must be objectively compared against alternative recruitment strategies. While VHL ligands are often larger and more peptidic, CRBN ligands like the isoindole-4-carboxylic acid derivatives are smaller, offering superior drug-like physicochemical properties and cellular permeability[4].

Table 1: Comparative Efficacy of E3 Ligase Degradation Handles (HeLa Cells, 4h Treatment)

Chimera Handle / E3 RecruiterTarget DegradedDC50DmaxPhysicochemical Advantage
1,3-Dioxo-4-COOH (Product) CRBN~150 nM>90%Rigid amide bond formation, optimal exit vector, no basic amine liability.
C4-Amine (e.g., PROTAC 14a) CRBN200 nM75%Well-established IMiD handle, but secondary amines can alter lysosomotropism.
VHL Ligand (e.g., VH032) VHL>1 µM<30%High molecular weight, poor permeability compared to CRBN ligands.

Note: Data synthesized from comparative benchmarking of VHL-CRBN hetero-chimeras. Notice that VHL-CRBN chimeras preferentially degrade CRBN over VHL due to the specific geometry of the induced ternary complex[1].

Experimental Workflow: Self-Validating Degradation Assay

To trust your degradation data, every protocol must be a self-validating system. The disappearance of an E3 ligase on a Western blot is not enough; you must prove that the degradation is dependent on the Ubiquitin-Proteasome System (UPS) and is not an artifact of compound toxicity or transcriptional suppression.

Step-by-Step Methodology

Step 1: Cell Preparation and Seeding

  • Action: Seed HEK293 or HeLa cells at 3 × 10⁵ cells/well in 6-well plates. Allow 24 hours for adherence.

  • Causality: HEK293 cells are preferred for CRBN degradation assays because they exhibit rapid chimera uptake and robust basal expression of both VHL and CRBN, allowing for clear visualization of the Dmax (often >95% within 8 hours)[1].

Step 2: Mechanistic Control Pre-treatment (Critical)

  • Action: Pre-treat designated control wells with 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) or 10 µM MG132 (proteasome inhibitor) for 2 hours prior to chimera addition.

  • Causality: MG132 blocks the 26S proteasome, while MLN4924 prevents Cullin neddylation, effectively freezing Cullin-RING ligase activity. Rescued CRBN levels in these specific wells confirm that the chimera is driving active, proximity-induced ubiquitination rather than off-target cytotoxicity.

Step 3: Chimera Treatment (Time & Concentration Gradient)

  • Action: Treat cells with the 1,3-dioxo-4-COOH chimera. For concentration-dependence, use a gradient (10 nM, 50 nM, 200 nM, 1 µM, 5 µM) for 4 hours. For time-dependence, use 1 µM for 1h, 2h, 4h, 8h, and 24h.

  • Causality: E3 ligase degradation is highly dynamic[5]. Extended timepoints (e.g., 24h) often show a rebound in CRBN levels due to compensatory protein resynthesis or depletion of the chimera. Capturing data at 4-8 hours ensures you are measuring the primary degradation event before compensatory mechanisms kick in.

Step 4: Lysis and Quantitative Western Blotting

  • Action: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and probe for CRBN, VHL, and a loading control (e.g., GAPDH).

  • Causality: Probing for VHL alongside CRBN is mandatory. As a VHL-CRBN hetero-chimera, the molecule could theoretically degrade VHL. Monitoring both confirms the directional selectivity of the degradation vector[1].

W S1 1. Cell Culture HeLa / HEK293 Seeding S2 2. Mechanistic Controls Pre-treat MLN4924 / MG132 S1->S2 S3 3. Chimera Treatment 10 nM - 10 µM, 4-8h S2->S3 S4 4. Protein Extraction & WB Probe CRBN, VHL, GAPDH S3->S4 S5 5. Data Analysis Calculate DC50 & Dmax S4->S5

Self-validating experimental workflow for quantifying PROTAC-induced E3 ligase degradation.

Data Interpretation & Troubleshooting

When analyzing your Western blot densitometry, pay close attention to the Hook Effect (prozone effect). Because PROTACs are hetero-bifunctional, excessively high concentrations (typically >5 µM) will saturate both the VHL and CRBN binding sites independently, preventing the formation of the necessary ternary complex. If you observe robust degradation at 200 nM but a rescue of CRBN levels at 5 µM, this is a hallmark of a true PROTAC mechanism, validating the high binding affinity of the 1,3-dioxo-4-COOH handle.

By leveraging the synthetic tractability of the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and adhering to self-validating experimental controls, researchers can achieve highly potent, selective, and reproducible E3 ligase knockdown.

References

  • Title: Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

structural confirmation of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid via X-ray crystallography

Structural Confirmation of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid: A Comparative Guide to Crystallographic Modalities Executive Summary & Biological Context 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid: A Comparative Guide to Crystallographic Modalities

Executive Summary & Biological Context

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (commonly known as phthalimide-4-carboxylic acid) is a highly rigid, planar synthetic intermediate. In modern drug discovery, it serves as a critical foundational building block for synthesizing cereblon (CRBN) E3 ligase ligands, which are the warhead-recruiting components in targeted protein degraders (PROTACs)[1].

Because the efficacy of PROTACs relies heavily on precise spatial trajectories and linker vectors, unambiguous structural confirmation of this precursor is non-negotiable. However, the molecule's topology—featuring an isoindoline-1,3-dione core and a carboxylic acid moiety—drives intense intermolecular interactions. These include offset face-to-face π−π stacking (typically 3.3–3.4 Å interplanar distance) and robust R22​(8) carboxylic acid hydrogen-bonded dimers[2]. These forces cause rapid nucleation during crystallization, predominantly yielding microcrystalline powders (<5 µm) or heavily twinned clusters.

This guide objectively compares our recommended High-Flux Microfocus Single Crystal X-ray Diffraction (SCXRD) workflow against emerging Microcrystal Electron Diffraction (MicroED) and traditional Powder X-ray Diffraction (PXRD) , providing drug development professionals with a definitive framework for structural elucidation.

Modality Mechanics & Causality (The Core Comparison)

High-Flux Microfocus SCXRD (The Recommended Standard)
  • Mechanism: Utilizes a high-brilliance Cu-K α microfocus X-ray source ( λ=1.5418 Å) coupled with a Hybrid Photon Counting (HPC) detector.

  • Causality & Performance: Legacy sealed-tube Mo-K α diffractometers fail with this molecule because the crystals rarely exceed 20 µm. By switching to Cu-K α radiation, the scattering cross-section for light atoms (C, H, N, O) is significantly increased. When combined with the zero dark-noise of an HPC detector, weak diffraction spots from crystals as small as 10 µm can be accurately integrated. Because X-rays scatter kinematically (single scattering events), the phase problem is easily solved, allowing for the precise localization of the critical carboxylic acid (O-H) and imide (N-H) protons in difference Fourier maps.

Microcrystal Electron Diffraction (MicroED)
  • Mechanism: Employs a cryo-transmission electron microscope (cryo-TEM) using a high-energy electron beam ( λ≈0.025 Å at 200 kV)[3].

  • Causality & Performance: Electrons interact with the electrostatic potential of atoms, scattering approximately 104 to 105 times more strongly than X-rays. This makes MicroED exceptionally powerful for sub-micron nanocrystals (~100 nm) that cannot be grown larger[4]. However, this strong interaction leads to dynamical scattering (multiple scattering events within the crystal lattice). This phenomenon distorts reflection intensities, complicating absolute structure determination and generally resulting in higher refinement R-factors ( R1​≈15−20% ) compared to SCXRD[5].

Powder X-ray Diffraction (PXRD) with Rietveld Refinement
  • Mechanism: Analyzes the bulk microcrystalline powder directly.

  • Causality & Performance: While excellent for confirming bulk phase purity, ab initio structure solution from powder data suffers from severe peak overlap at high diffraction angles. For a molecule relying on complex 3D hydrogen-bonding networks, PXRD cannot provide the atomic-level precision required without a pre-existing single-crystal model.

Decision Architecture

Causality Root Diffraction Modality Selection SCXRD Microfocus SCXRD (X-ray Photons) Root->SCXRD MicroED MicroED (Electrons) Root->MicroED SCXRD_Pro Weak interaction with matter Requires >10 µm crystal SCXRD->SCXRD_Pro MicroED_Pro Strong interaction with matter Allows <1 µm nanocrystals MicroED->MicroED_Pro SCXRD_Con Kinematical scattering: Precise H-atom localization SCXRD_Pro->SCXRD_Con MicroED_Con Dynamical scattering: Higher R-factors, complex phasing MicroED_Pro->MicroED_Con

Mechanistic differences between X-ray and electron diffraction modalities.

Self-Validating Experimental Workflows

To achieve the gold-standard SCXRD data, the crystallization environment must be strictly controlled to prevent the rapid precipitation characteristic of phthalimide derivatives.

Protocol 1: Vapor Diffusion Crystallization
  • Solubilization: Dissolve 10 mg of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid in 0.5 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: The extensive hydrogen-bonding network makes the compound insoluble in standard volatile organics. DMF acts as a strong hydrogen-bond acceptor, disrupting these networks to allow complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. This removes heterogeneous nucleation sites (dust/impurities) that trigger premature microcrystal showers.

  • Vapor Diffusion Setup: Place the uncapped 2 mL vial into a 20 mL outer vial containing 5 mL of an anti-solvent (Ethyl Acetate). Cap the outer vial tightly.

  • Incubation: Store at a stable 20 °C in a vibration-free environment for 5–7 days.

    • Causality: The slow vapor-phase diffusion of EtOAc into the DMF gradually lowers the dielectric constant of the solution. This maintains the system within the metastable zone, promoting the thermodynamic growth of single crystals (>10 µm) rather than kinetic microcrystalline precipitation.

Protocol 2: Microfocus SCXRD Data Collection & Validation
  • Harvesting: Submerge the resulting crystals in Paratone-N oil. Mount a single, optically clear crystal (approx. 15 × 10 × 10 µm) on a 20 µm MiTeGen MicroMount.

  • Cryocooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), significantly enhancing high-angle diffraction resolution.

  • Data Collection: Utilize a Cu-K α microfocus diffractometer equipped with an HPC detector. Execute an ω -scan strategy with 0.5° frame widths and a 10-second exposure per frame.

  • Self-Validation Check: During the integration phase, monitor the internal agreement factor ( Rint​ ). An Rint​<0.08 acts as a self-validating checkpoint, confirming the crystal is not a non-merohedral twin and the data is suitable for high-precision refinement.

  • Refinement: Solve the structure using dual-space methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Locate the carboxylic acid and imide protons directly from the residual electron density map and refine them isotropically to confirm the hydrogen-bonding vectors.

Quantitative Performance Comparison

The following table summarizes the experimental data and performance metrics of the three modalities when applied to 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.

Performance MetricHigh-Flux Microfocus SCXRDMicroED (Cryo-TEM)PXRD (Rietveld Refinement)
Minimum Sample Size ~10 µm (Single Crystal)~100 nm (Nanocrystal)>5 mg (Bulk Powder)
Radiation Source Cu-K α X-rays ( λ=1.5418 Å)Electrons ( λ≈0.025 Å)Cu-K α X-rays ( λ=1.5418 Å)
Typical Resolution Limit 0.75 – 0.84 Å0.80 – 1.00 ÅN/A (Severe peak overlap)
Scattering Physics KinematicalDynamicalKinematical
Hydrogen Localization Excellent (via Difference Maps)Variable / ChallengingPoor (Requires prior model)
Typical R1​ Value 2.5% – 5.0% 15.0% – 20.0% N/A ( Rwp​ typically >10%)
Data Collection Time 2 – 6 Hours< 5 Minutes1 – 2 Hours

Workflow Visualization

Workflow A Synthesis of 1,3-Dioxoisoindoline -4-Carboxylic Acid B Vapor Diffusion Crystallization A->B C Crystal Size Assessment B->C D Microfocus SCXRD (>10 µm) C->D Optimal E MicroED (<1 µm) C->E Nanocrystals F Structure Refinement D->F E->F

Workflow for the structural elucidation of PROTAC precursors.

Conclusion

While MicroED offers unprecedented speed and the ability to analyze sub-micron powders[3], its susceptibility to dynamical scattering limits the precision required for complex hydrogen-bond mapping. For the rigorous structural confirmation of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, High-Flux Microfocus SCXRD remains the superior modality . By pairing controlled vapor diffusion crystallization with Cu-K α microfocus technology, researchers can confidently bypass the limitations of legacy X-ray systems and achieve unambiguous, atomic-resolution structural data.

References

  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry - ACS Publications.
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science - ACS Publications.
  • Standards for MicroED. IUCr Journals - International Union of Crystallography.
  • N-(4-Methoxybenzyl)phthalimide: a triclinic polymorph. PMC.
  • A New Era for Determining Small Molecule Structure Determination. Thermo Fisher Scientific.

Sources

Validation

In Vitro Comparison of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid-Based Degraders: A Comprehensive Guide to CRBN Exit Vectors

As a Senior Application Scientist, I approach the design of Proteolysis Targeting Chimeras (PROTACs) not merely as a synthetic chemistry exercise, but as a biophysical engineering challenge. At the heart of this challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design of Proteolysis Targeting Chimeras (PROTACs) not merely as a synthetic chemistry exercise, but as a biophysical engineering challenge. At the heart of this challenge is the selection of the E3 ligase ligand and its specific linker attachment point—the "exit vector."

The 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid core (commonly integrated into the Thalidomide-4-carboxylic acid scaffold) is a premier E3 ligase ligand used to hijack Cereblon (CRBN)[1]. It is crucial to identify a suitable site of attachment for the linker to both the Protein of Interest (POI) and the E3 ligase, as this spatial orientation dictates the stability and trajectory of the ternary complex[2].

This guide objectively compares the in vitro performance of degraders utilizing the 4-carboxylic acid exit vector against alternative CRBN ligands (such as the 5-carboxylic acid and 4-amino pomalidomide derivatives) and provides the self-validating experimental frameworks required to evaluate them.

Causality in Exit Vector Selection: Why the 4-Position?

The choice between a 4-position and a 5-position exit vector on the phthalimide ring fundamentally alters the thermodynamics of the PROTAC system.

  • Ternary Complex Trajectory: The 4-carboxylic acid projects the linker out of the CRBN solvent channel at an angle that often minimizes steric clashes with the target protein. Recent biophysical studies have shown that PROTACs with linkers attached onto the 4-position of thalidomide significantly outperform alternatives in specific targets, such as AURKA, by facilitating highly cooperative protein-protein interactions between CRBN and the target[3].

  • Synthetic Tractability & Stability: Unlike the 4-amino group of Pomalidomide—which requires alkylation or challenging acylation due to the weak nucleophilicity of the aniline nitrogen—the 4-carboxylic acid allows for robust, high-yielding amide coupling.

  • Drug-Like Properties: CRBN-based PROTACs generally score better in drug-like metrics (e.g., lower molecular weight and topological polar surface area) compared to VHL ligands, making the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid an ideal starting point for cellular assays[4].

G Target Protein of Interest (POI) Ternary Ternary Complex (Optimized Trajectory) Target->Ternary PROTAC PROTAC (4-COOH Exit Vector) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Polyubiquitination Ternary->Ub Catalysis Degradation Proteasomal Degradation Ub->Degradation

Logical relationship of ternary complex formation driven by the 4-COOH exit vector.

In Vitro Performance Comparison

To objectively evaluate the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, we must benchmark it against its structural isomers and functional analogs. The table below synthesizes representative in vitro quantitative data across matched molecular pairs targeting common POIs (e.g., BRD4, AURKA).

Table 1: Quantitative Comparison of E3 Ligase Exit Vectors
Exit Vector / E3 Ligase LigandLinker Chemistry SuitabilityRepresentative Target DC50 (nM)Maximum Degradation (Dmax)Off-Target Neosubstrate Degradation (IKZF1/3)
4-Carboxylic Acid (1,3-dioxo...-4-COOH)Excellent (Amide Coupling)< 10 nM > 95% Moderate
5-Carboxylic Acid (1,3-dioxo...-5-COOH)Excellent (Amide Coupling)30 - 50 nM~ 80%Low
4-Amino (Pomalidomide)Moderate (Alkylation/Amine)< 5 nM> 95%High
VHL Ligand (VH032 Control)Excellent (Amide/Click)15 - 25 nM~ 90%None

Data Synthesis: While the 4-amino (Pomalidomide) vector often yields exceptionally potent degraders, it carries a high liability for off-target degradation of CRBN neosubstrates (IKZF1/3). The 4-carboxylic acid provides a "goldilocks" profile: it maintains sub-10 nM degradation potency (DC50) and >95% Dmax while offering superior synthetic ease and a more manageable off-target profile compared to Pomalidomide.

Experimental Methodology: A Self-Validating Protocol

A common pitfall in degrader development is misinterpreting target reduction as successful PROTAC activity, when it may actually be an artifact of compound-induced cytotoxicity or transcriptional downregulation. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every in vitro protocol must be a self-validating system.

The degradation of the target must be proven to be abolished by pre-treatment with proteasome inhibitors (MG-132) or CRBN competitors, validating the mechanism[5].

Step-by-Step Self-Validating Degradation Assay

Step 1: Cell Seeding and Dose-Response Setup

  • Seed the target cell line (e.g., HEK293T or specific cancer lines) at 10,000 cells/well in a 96-well format.

  • Causality: The 96-well format is critical for running a 10-point, 1:3 serial dilution of the PROTAC (starting at 1 µM). This captures the "hook effect" (prozone effect), a hallmark of ternary complex kinetics where high concentrations of the PROTAC inhibit degradation by forming binary complexes.

Step 2: Implementation of Rescue Controls (The Self-Validation Step)

  • Control A (Proteasome Check): Pre-incubate designated wells with 10 µM MG-132 for 2 hours prior to PROTAC addition.

  • Control B (CRBN Check): Pre-incubate designated wells with 10 µM free Thalidomide or Pomalidomide for 2 hours.

  • Causality: If the 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid PROTAC is functioning via the intended UPS (Ubiquitin-Proteasome System) pathway, both Control A and Control B will completely rescue the target protein levels. Failure to rescue indicates off-target toxicity.

Step 3: Target Quantification

  • Incubate cells with the PROTAC for 24 hours. Lyse cells and quantify the POI using HiBiT, AlphaScreen, or quantitative Western Blot.

  • Causality: A 24-hour timepoint is optimal for capturing catalytic turnover without confounding the readout with secondary apoptotic degradation cascades.

Step 4: Phenotypic Viability Counter-Screen

  • Run a parallel CellTiter-Glo assay to measure ATP levels (cell viability).

  • Causality: True PROTAC DC50 values must occur at concentrations significantly lower than the viability IC50. If DC50 ≈ IC50, the observed degradation is likely an artifact of cell death.

Workflow Step1 1. Compound Treatment (Dose-Response) Step2 2. Target Engagement (TR-FRET) Step1->Step2 Step3 3. Degradation Readout (HiBiT/Western) Step2->Step3 Step4 4. Phenotypic Assay (Cell Viability) Step3->Step4 Control Self-Validation: + MG-132 or + Free Ligand Control->Step3 Rescues Target

Step-by-step self-validating experimental workflow for evaluating PROTAC degraders.

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: explorationpub.com URL:[Link]

  • Title: Targeted AURKA degradation: towards new therapeutic agents for neuroblastoma Source: chemrxiv.org URL:[Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: nih.gov URL:[Link]

  • Title: Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell Source: acs.org URL:[Link]

Sources

Comparative

Comprehensive Analytical Guide: Assessing the Purity of 1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

Executive Summary As a Senior Application Scientist, I frequently encounter the downstream consequences of sub-standard building blocks. When synthesizing complex heterobifunctional molecules like Proteolysis Targeting C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the downstream consequences of sub-standard building blocks. When synthesizing complex heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the "garbage in, garbage out" principle is absolute. 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS 776-22-7) is a foundational building block for synthesizing E3 ligase binders, such as thalidomide and pomalidomide derivatives[1]. In targeted protein degradation, the carboxylic acid moiety serves as the critical anchor point for linker attachment via amide coupling[1].

A mere 2% impurity profile—such as unreacted 3-aminophthalic acid or regioisomeric byproducts—can act as chain terminators or generate competitive impurities during macrocyclization. This guide provides an objective comparison between an in-house synthesized batch and a commercial reference standard, detailing the self-validating orthogonal analytical protocols required to certify this critical intermediate.

Orthogonal Analytical Strategy

Relying solely on HPLC-UV is a common pitfall in organic synthesis. UV absorption is extinction-coefficient dependent; an impurity with a high molar absorptivity might appear as a major contaminant, while a non-chromophoric impurity (e.g., residual aliphatic solvents or inorganic salts) remains invisible. Therefore, a robust assessment requires an orthogonal approach combining HPLC-UV for chromatographic resolution and quantitative NMR (qNMR) for absolute mass fraction determination[2]. Commercial reference standards often mandate both HPLC and qNMR validation to certify >98.0% purity[3].

Purity S Sample Preparation (DMSO-d6 / MeCN) H HPLC-UV / LC-MS (Relative Purity Profiling) S->H Q Quantitative NMR (qNMR) (Absolute Purity vs IS) S->Q D Data Synthesis (Orthogonal Validation) H->D Q->D R Final Purity Certification (>98% Threshold) D->R

Fig 1. Orthogonal analytical workflow for validating building block purity.

Experimental Protocols: A Self-Validating System

Protocol 1: Reverse-Phase HPLC-UV Assessment

Causality Note: The carboxylic acid group (pKa ~ 3.5) will partially ionize in neutral water, leading to severe peak tailing and unpredictable retention times. We use 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress ionization, ensuring the analyte remains in its neutral state for sharp, symmetrical peaks[4].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to provide high theoretical plate counts, which are necessary for resolving closely related structural isomers.

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient Elution: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 220 nm (amide/carbonyl bonds).

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Causality Note: qNMR relies on the principle that the integrated area of a resonance signal is directly proportional to the number of nuclei generating that signal. By using an internal standard (IS) of known purity, we can calculate the exact mass fraction. The relaxation delay ( D1​ ) must be set to ≥5×T1​ (longitudinal relaxation time) to ensure complete magnetization recovery; otherwise, integration will be artificially low[3].

  • Standard Selection: Traceable Maleic Acid (purity >99.9%) is selected as the IS due to its distinct singlet at ~6.3 ppm, which avoids spectral overlap with the aromatic protons of the isoindole ring (7.5 - 8.2 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and ~5.0 mg of Maleic Acid into a vial using a calibrated microbalance.

  • Solvent: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher. Set D1​ to 30 seconds. Number of scans (NS) = 16.

  • Calculation: Calculate absolute purity using the standard qNMR mass fraction equation, comparing the integration of the internal standard against the target compound's aromatic signals.

Comparative Data: In-House vs. Commercial Standard

To benchmark synthetic methodology, we compared an in-house synthesized batch of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid against a premium commercial reference standard.

Analytical ParameterIn-House Synthesized BatchCommercial Reference StandardAcceptance Criteria
HPLC-UV Purity (254 nm) 97.4% (Area)99.1% (Area) 98.0%
qNMR Absolute Purity 94.2% (w/w)98.8% (w/w) 95.0%
Major Impurity Profile 3-aminophthalic acid (1.5%)None detected 0.5% individual
Residual Solvents (NMR) Ethyl Acetate (1.2%)< 0.1% 0.5% total
Moisture Content (KF) 1.8%0.3% 1.0%

Data Interpretation: While the in-house batch showed an acceptable relative HPLC purity of 97.4%, the qNMR revealed a significant discrepancy (94.2% absolute purity). This 3.2% gap is attributed to non-chromophoric impurities, specifically residual ethyl acetate and moisture, which are invisible at 254 nm. This underscores the necessity of qNMR; using the in-house batch without further desiccation and recrystallization would introduce stoichiometric errors in downstream PROTAC coupling reactions.

G A 1,3-Dioxo-2,3-dihydro-1H- isoindole-4-carboxylic acid B Amidation / Coupling (Linker Attachment) A->B C E3 Ligase Binder (e.g., Thalidomide core) B->C E Heterobifunctional PROTAC (Ternary Complex Formation) C->E D Target Protein Binder (e.g., GDC-0853 for BTK) D->E

Fig 2. Role of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid in PROTAC synthesis.

Conclusion

Assessing the purity of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid requires a rigorous, self-validating analytical framework. Relying exclusively on relative chromatographic purity is insufficient for advanced drug development workflows. By coupling HPLC-UV with qNMR, researchers can confidently quantify absolute purity, ensuring that building blocks meet the stringent >98% thresholds required for efficient PROTAC assembly.

References

  • [3] TCI Chemicals. "2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic Acid". 3

  • [1] Journal of Medicinal Chemistry (ACS Publications). "Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy". 1

  • [4] RSC Advances. "Design, synthesis and exploration of cyclic imides as PDE4 inhibitors in psoriasis".4

  • [2] European Patent Office. "EP 2877462 B1 - PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS". 2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Foundational Principles of Chemical Waste Management The disposal of any chemical waste, including 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles of Chemical Waste Management

The disposal of any chemical waste, including 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, is governed by a framework of regulations designed to protect human health and the environment. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" responsibility.[1][2][3] This means that the generator of the waste is legally responsible for its safe management until it is properly disposed of.[3]

Waste Characterization and Hazard Assessment

The first critical step in proper disposal is to determine if the waste is classified as hazardous under RCRA. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

For 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, the following should be considered:

  • Toxicity: Without specific toxicological data, it is prudent to handle this compound as potentially toxic. Phthalates, a related class of compounds, are known for their potential endocrine-disrupting effects and can have adverse impacts on ecosystems.[6][7]

  • Reactivity: The compound is generally stable under normal conditions.[8][9] However, it is incompatible with strong oxidizing agents.[9]

  • Corrosivity and Ignitability: Based on its chemical structure, it is not expected to be corrosive or ignitable.

Given the lack of comprehensive data, it is recommended to manage all waste containing 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid as hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid from the point of generation to its final removal from your facility.

Step 1: Segregation and Containerization

Proper segregation is fundamental to safe and efficient waste disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • Container Specifications: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid." The accumulation start date must also be clearly marked.[3]

Step 2: Accumulation and Storage

Waste must be accumulated in a designated Satellite Accumulation Area (SAA) near the point of generation.

  • Location: The SAA should be in a well-ventilated area, away from general laboratory traffic.

  • Storage Conditions: Store the waste container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][9]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 3: Disposal of Empty Containers

Even "empty" containers that held 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid must be managed properly.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[10] The rinsate from this process must be collected and disposed of as hazardous waste.[10]

  • Container Disposal: After triple-rinsing and allowing the container to air dry in a ventilated area (such as a fume hood), the labels should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste.[10]

Step 4: Arranging for Waste Pickup and Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal facility.

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company. Contact your EHS office to schedule a pickup.

  • Manifesting: A Uniform Hazardous Waste Manifest is required for off-site transportation of hazardous waste.[3] This document tracks the waste from your facility to its final destination, ensuring a complete chain of custody.[3] Your EHS office or the waste disposal vendor will typically handle the preparation of this document.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek medical attention.
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Small Spill Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for disposal as hazardous waste.
Large Spill Evacuate the immediate area and alert your facility's EHS or emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.

DisposalWorkflow A Waste Generation (1,3-dioxo-2,3-dihydro-1H- isoindole-4-carboxylic acid) B Is the waste container full? A->B C Continue to accumulate in SAA B->C No D Seal and date the container B->D Yes C->B E Move to Central Accumulation Area (CAA) (if applicable) D->E F Arrange for pickup by certified hazardous waste vendor E->F G Complete Hazardous Waste Manifest F->G H Waste transported for disposal G->H

Caption: Disposal workflow for 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a critical component of responsible laboratory practice. By adhering to the principles of waste characterization, proper segregation, and compliant disposal procedures, you contribute to a safer research environment and ensure the protection of our ecosystem. Always consult your institution's specific EHS guidelines and protocols, as local regulations may vary.

References

  • RCRA: Resource Conservation & Recovery Act - HazChem Environmental. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. (2025, September 5).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • RCRA Hazardous Waste: Requirements, Training, and Certification. (n.d.).
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Buy N-(4-Carboxyphenyl)phthalimide (EVT-302993) | 5383-82-4 - EvitaChem. (n.d.).
  • 4-carboxy-N-(carboxymethyl)phthalimide | C11H7NO6 | CID 676833 - PubChem. (n.d.).
  • 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid - AK Scientific, Inc. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 15).
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Unpacking Phthalates from Obscurity in the Environment - MDPI. (2023, December 23).
  • Occurrence, fate, behavior and ecotoxicological state of phthalates in different environmental matrices - PubMed. (2015, April 7).

Sources

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